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  • Product: tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
  • CAS: 1272758-40-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Introduction: The Strategic Importance of Chiral 1,4-Oxazepanes in Modern Drug Discovery The quest for novel therapeutic agents with enhanced efficacy and reduced side effects has led medicinal chemists to explore chemic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral 1,4-Oxazepanes in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects has led medicinal chemists to explore chemical space beyond the traditional flat, aromatic structures. Three-dimensional molecular scaffolds have gained significant attention as they can provide better target engagement and improved pharmacokinetic properties. Among these, the chiral 1,4-oxazepane motif has emerged as a privileged scaffold in contemporary drug design. Its inherent chirality and conformational flexibility allow for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.

This guide provides a comprehensive technical overview of a key building block for this important class of molecules: tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate . This molecule, featuring a stereochemically defined tertiary alcohol, serves as a versatile synthon for the elaboration of complex 1,4-oxazepane derivatives. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

The structural features of tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate, including the bulky tert-butoxycarbonyl (Boc) protecting group, the chiral tertiary alcohol, and the seven-membered ring, dictate its physical and chemical behavior.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [2]
CAS Number 1801455-05-9[2]
Appearance White to off-white solid or viscous oilInferred from related compounds
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in hexanes.Inferred from chemical structure
Chirality (6S)[3]

Structural Elucidation:

The key structural features are the 1,4-oxazepane ring, a seven-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The nitrogen is protected with a Boc group, which is a common strategy in organic synthesis to prevent its nucleophilic and basic properties from interfering with subsequent reactions. The stereocenter at the C6 position is in the (S)-configuration and bears both a hydroxyl group and a methyl group.

Synthesis of the Chiral 1,4-Oxazepane Core

A plausible and commonly employed strategy involves the intramolecular cyclization of an N-protected amino alcohol. The chirality can be introduced from a chiral starting material or through an asymmetric reaction.

Conceptual Synthetic Workflow:

G A Chiral Amino Alcohol Precursor B N-Boc Protection A->B Boc₂O, Base C Introduction of the Ether Linkage Precursor B->C Alkylation/Acylation D Intramolecular Cyclization C->D Base or Acid Catalysis E Methylation at C6 D->E Grignard Reagent or Organolithium F Final Product E->F Purification G A tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate B Deprotection (Acidic Conditions) A->B TFA or HCl D O-Functionalization A->D Acylation, Alkylation, etc. C N-Functionalization B->C Acylation, Alkylation, Reductive Amination, etc. E Library of Novel 1,4-Oxazepane Derivatives C->E D->E F Biological Screening E->F G Lead Optimization F->G

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Oxazepane Derivatives for Medicinal Chemistry

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry. Its inherent three-dimensional structure and synthetic accessibili...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry. Its inherent three-dimensional structure and synthetic accessibility make it a valuable core for developing novel therapeutics. Derivatives of 1,4-oxazepane have shown promise as selective dopamine D4 receptor ligands for the treatment of schizophrenia, and as anticonvulsant agents.[1][2] This guide provides a detailed overview of the primary synthetic strategies for constructing 1,4-oxazepane derivatives, complete with experimental protocols, mechanistic insights, and characterization data to aid researchers and drug development professionals in this field.

Core Synthetic Strategies

The synthesis of the 1,4-oxazepane ring system can be achieved through various synthetic routes, including intramolecular cyclization, multicomponent reactions, and solid-phase synthesis for library generation.

Intramolecular Cyclization Strategies

A common and straightforward approach to the 1,4-oxazepane core involves the intramolecular reductive amination of a linear amino-ether precursor bearing a terminal aldehyde or ketone. This method is advantageous due to the ready availability of starting materials and the generally mild reaction conditions.

The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ by a hydride source, such as sodium borohydride or sodium cyanoborohydride, to yield the saturated 1,4-oxazepane ring.[3]

Experimental Protocol: Synthesis of 2,4-disubstituted 1,4-oxazepanes [1]

  • To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in methanol, add the desired aldehyde or ketone (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Intramolecular Reductive Amination

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction A Amino-ether with terminal carbonyl B Cyclic hemiaminal intermediate A->B Intramolecular cyclization C Iminium ion B->C Dehydration E 1,4-Oxazepane derivative C->E Hydride attack D Hydride source (e.g., NaBH4)

Caption: Mechanism of intramolecular reductive amination for 1,4-oxazepane synthesis.

EntryAldehyde/KetoneProductYield (%)Reference
1Benzaldehyde2-Phenyl-1,4-oxazepaneNot specified[1]
2Acetophenone2-Methyl-2-phenyl-1,4-oxazepaneNot specified[1]

Ring-closing metathesis has emerged as a powerful tool for the synthesis of various cyclic compounds, including seven-membered heterocycles.[4][5] This reaction typically employs a ruthenium-based catalyst, such as Grubbs' catalyst, to facilitate the formation of a new double bond within a diene precursor, leading to the desired cyclic product and a volatile alkene byproduct (e.g., ethylene).

Experimental Protocol: Synthesis of a Trihydroxyazepane via RCM [4]

This protocol illustrates the synthesis of a related azepane, demonstrating the general principles of RCM for seven-membered ring formation.

  • Dissolve the acyclic diene precursor in dry dichloromethane (0.01 M).

  • Add Grubbs' second-generation catalyst (5 mol%).

  • Reflux the mixture under a nitrogen atmosphere for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the cyclized product.

Mechanism of Ring-Closing Metathesis

G cluster_0 Catalytic Cycle A Ru Catalyst C Ruthenacyclobutane Intermediate A->C + Diene B Diene Substrate D New Metallocarbene C->D - Alkene E Second Ruthenacyclobutane Intermediate D->E Intramolecular coordination E->A - Ethylene F Cyclic Product E->F Cycloreversion G cluster_1 Ugi Reaction cluster_2 Post-Ugi Cyclization A Aldehyde + Amine B Iminium Ion A->B Condensation D Nitrilium Ion Intermediate B->D C Isocyanide C->D F Adduct D->F E Carboxylic Acid E->F G α-Acylamino Amide (Ugi Product) F->G Mumm Rearrangement H Fused 1,4-Oxazepine G->H Intramolecular SNAr

Caption: Ugi four-component reaction followed by intramolecular cyclization.

EntryAmineBenzoic AcidYield (%)Reference
12-Aminophenol2-Bromobenzoic acid85
22-Amino-4-methylphenol2-Bromobenzoic acid81

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. [6]This reaction has also been utilized in the synthesis of oxazepine-related structures. [7][8]

Experimental Protocol: General Procedure for the Passerini Reaction [6]

  • Dissolve the carboxylic acid (1.0 equiv.), aldehyde (1.0 equiv.), and isocyanide (1.0 equiv.) in dichloromethane (0.5 M) in a sealed vial.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Gold-Catalyzed Cyclization of N-Propargylamines

Modern synthetic methods have employed gold catalysts to facilitate the intramolecular cyclization of N-propargylamines, providing an efficient route to 1,4-oxazepine derivatives. [9]The gold catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack by a tethered oxygen or nitrogen atom.

The proposed mechanism involves the gold-catalyzed activation of the alkyne, followed by a 7-exo-dig cyclization to form the 1,4-oxazepine ring. [9]

Mechanism of Gold-Catalyzed Cyclization

G cluster_0 Catalytic Cycle A Au(I) Catalyst C π-Alkyne Gold Complex A->C + Substrate B N-Propargylic Substrate D Vinyl Gold Intermediate C->D 7-exo-dig Cyclization E 1,4-Oxazepine Product D->E Protodeauration

Caption: Proposed mechanism for the gold-catalyzed synthesis of 1,4-oxazepines.

Solid-Phase Synthesis for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. This approach has been successfully applied to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. [10]The key steps involve the immobilization of an amino acid onto a solid support, followed by a series of reactions to build the oxazepane core, and finally, cleavage from the resin. [10]

Experimental Protocol: Solid-Phase Synthesis of 1,4-Oxazepane Derivatives [10]

  • Immobilization: Attach an Fmoc-protected homoserine derivative to a Wang or Rink Amide resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • N-Sulfonylation: React the free amine on the resin with 2-nitrobenzenesulfonyl chloride in the presence of a base like DIPEA.

  • N-Alkylation: Alkylate the sulfonamide with a 2-bromoacetophenone derivative.

  • Cleavage and Cyclization: Treat the resin with a cleavage cocktail (e.g., TFA/Et3SiH/CH2Cl2) to simultaneously cleave the product from the resin and induce intramolecular cyclization to form the 1,4-oxazepane ring.

  • Purification: Purify the crude product by reverse-phase HPLC.

Workflow for Solid-Phase Synthesis

G A Immobilize Fmoc-Homoserine on Resin B Fmoc Deprotection A->B C N-Sulfonylation B->C D N-Alkylation C->D E Cleavage & Intramolecular Cyclization D->E F Purification (RP-HPLC) E->F G 1,4-Oxazepane Derivative F->G

Caption: General workflow for the solid-phase synthesis of 1,4-oxazepane derivatives.

R¹ in 2-bromoacetophenoneOverall Yield (%)Crude Purity (%)Diastereomeric Ratio (R:S)Reference
H458555:45[10]
4-F388152:48[10]
4-Cl418354:46[10]

Synthesis of Bioactive 1,4-Oxazepane Derivatives

The synthetic methodologies described above have been employed to create 1,4-oxazepane derivatives with significant biological activities.

Dopamine D4 Receptor Antagonists

Derivatives of 1,4-oxazepane have been synthesized and identified as selective ligands for the dopamine D4 receptor, a key target in the development of atypical antipsychotics. [11][12]The synthesis of these compounds often involves the reductive amination of a suitable amino alcohol with a substituted benzaldehyde.

Anticonvulsant 6-Amino-1,4-oxazepane-3,5-diones

A series of 6-amino-1,4-oxazepane-3,5-dione derivatives have been designed and synthesized as novel anticonvulsant agents. [1][2]These compounds have shown promising activity in preclinical models of epilepsy. The synthesis starts from (S)-N-Cbz-serine and proceeds through several steps to construct the seven-membered cyclic imide structure. [1]

Conclusion

The 1,4-oxazepane scaffold is a versatile and valuable platform in medicinal chemistry. The synthetic strategies outlined in this guide, including intramolecular cyclization via reductive amination and ring-closing metathesis, multicomponent reactions like the Ugi and Passerini reactions, gold-catalyzed cyclization of N-propargylamines, and solid-phase synthesis, provide a robust toolkit for the creation of diverse libraries of 1,4-oxazepane derivatives. These methods enable the exploration of the chemical space around this privileged scaffold, paving the way for the discovery of new therapeutic agents for a range of diseases.

References

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  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. J Med Chem. 2004;47(5):1233-1242. doi: 10.1021/jm031111m.
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  • Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants. Bioorg Med Chem Lett. 2008 Jun 1;18(11):3291-5. doi: 10.1016/j.bmcl.2008.04.067.
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  • Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones for the Synthesis of 1,4-Oxazepine Derivatives. J Org Chem. 2017 Jul 21;82(14):7613-7620. doi: 10.1021/acs.joc.7b01235.
  • New oxacycles on the block: benzodioxepinones via a Passerini reaction. RSC Adv. 2022 Jul 14;12(31):20090-20096. doi: 10.1039/d2ra03399j.
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  • Structural reassignment of a dibenz[b,f]o[1][13]xazepin-11(10H)-one with potent antigiardial activity. Aust J Chem. 2019;72(11):840-846. doi: 10.1071/CH19253.

  • Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. New J Chem. 2021;45(39):18246-18271. doi: 10.1039/d1nj03244a.
  • Intriguing mechanistic labyrinths in gold(i) catalysis. Chem Soc Rev. 2014 Dec 21;43(24):8227-47. doi: 10.1039/c4cs00213g.
  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Org Biomol Chem. 2007 Aug 21;5(16):2654-61. doi: 10.1039/b706692a.
  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules. 2022 Dec 15;27(24):8911. doi: 10.3390/molecules27248911.
  • Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f]o[1][13]xazepine derivatives with anticonvulsant activity. Eur J Med Chem. 2010 Sep;45(9):4149-56. doi: 10.1016/j.ejmech.2010.06.012.

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Adv. 2021 Jul 3;11(37):22949-22961. doi: 10.1039/d1ra03681a.
  • A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Tetrahedron Lett. 2005;46(36):6129-6132. doi: 10.1016/j.tetlet.2005.07.027.
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules. 2019 Oct 25;24(21):3878. doi: 10.3390/molecules24213878.
  • Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link].

  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein J Org Chem. 2018;14:2559-2566. doi: 10.3762/bjoc.14.234.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. 2021 May 18;26(10):2966. doi: 10.3390/molecules26102966.
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  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Iraqi Journal of Science. 2017;58(2C):1093-1104.
  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Journal of Chemistry. 2013;2013:680385. doi: 10.1155/2013/680385.
  • Ring-Closing Metathesis Strategies to Amino Acid-Derived P-Heterocycles. J Org Chem. 2001;66(22):7303-7313. doi: 10.1021/jo010486s.
  • 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link].

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. 2011;88:199. doi: 10.15227/orgsyn.088.0199.
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magn Reson Chem. 2011 Jul;49(7):437-42. doi: 10.1002/mrc.2755.
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  • A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. Molecules. 2020;25(24):5895. doi: 10.3390/molecules25245895.
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Sources

Foundational

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate structure

An In-depth Technical Guide to tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1,4-oxazepane-4-ca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The 1,4-oxazepane scaffold is a privileged structure found in a variety of neurologically active agents. This document delves into the molecule's structural features, physicochemical properties, and its strategic importance. A detailed, mechanistically-grounded synthetic protocol is presented, designed to be a self-validating and reproducible process. Furthermore, we outline robust analytical methodologies for structural confirmation and purity assessment, and explore the compound's versatile applications as a scaffold for creating diverse chemical libraries. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Introduction and Strategic Importance

The quest for novel therapeutics, particularly for central nervous system (CNS) disorders, continually drives the demand for innovative molecular scaffolds. Seven-membered heterocycles, such as 1,4-oxazepanes, represent a structurally compelling class of compounds, occupying a unique chemical space between the well-explored morpholines and larger, more flexible diazepanes.[1] Derivatives of the 1,4-oxazepane core have been identified as potent and selective ligands for critical CNS targets, including dopamine D4 receptors, making them relevant for the development of novel antipsychotics.[2][3] Furthermore, their role as monoamine reuptake inhibitors highlights their potential in treating depression and anxiety disorders.[4]

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a chiral building block that provides an ideal entry point into this promising chemical class. Its key features—a pre-installed chiral center, a hydroxyl group for subsequent functionalization, and an acid-labile tert-butoxycarbonyl (Boc) protecting group—make it a highly strategic intermediate for constructing complex molecular architectures. This guide offers a detailed exploration of its synthesis and application, grounded in the principles of modern synthetic and analytical chemistry.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and properties. tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a saturated seven-membered ring containing two heteroatoms, oxygen and nitrogen, in a 1,4-relationship. The nitrogen atom is protected as a carbamate, which modulates its nucleophilicity and basicity while enhancing solubility in common organic solvents.[5] The hydroxyl group at the C6 position introduces a chiral center and serves as a primary handle for diversification.

Key Structural Features
  • 1,4-Oxazepane Core: A seven-membered heterocyclic ring system.

  • Boc Protecting Group: The tert-butoxycarbonyl group renders the nitrogen atom non-basic and non-nucleophilic, preventing unwanted side reactions. It is orthogonal to many other protecting groups and can be selectively removed under acidic conditions.[6][7]

  • Chiral Hydroxyl Group: The secondary alcohol at the C6 position provides a stereocenter and a reactive site for introducing further complexity through etherification, esterification, or oxidation.

Physicochemical Data

The compound is commercially available in its racemic and enantiomerically pure forms. Key identifying information is summarized below.

PropertyValueReference(s)
IUPAC Name tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate[8]
Molecular Formula C₁₀H₁₉NO₄[9][10][11]
Molecular Weight 217.26 g/mol [9][10][11]
Appearance Clear, almost colorless, low-melting solid or oil[11]
CAS Number (Racemic) 1272758-40-3[11]
CAS Number ((6S)-enantiomer) 1260589-26-1[9][12]
CAS Number ((6R)-enantiomer) 1260616-96-3[8][10]

Synthesis and Mechanistic Considerations

While scalable synthetic routes to 1,4-oxazepanes have historically been challenging, a logical and robust pathway can be designed based on fundamental organic transformations.[1] The following proposed synthesis is structured as a multi-step sequence starting from a commercially available chiral precursor, emphasizing the rationale behind each experimental choice.

Retrosynthetic Analysis

A logical disconnection of the target molecule points to an intramolecular cyclization as the key ring-forming step. This strategy, common in heterocycle synthesis, relies on a linear precursor containing both a nucleophile and an electrophile poised for ring closure.[13]

G TM Target Molecule (tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate) IC Intramolecular Cyclization (Williamson Ether Synthesis) TM->IC C-O disconnection LP Linear Precursor (N-Boc, O-Tosyl) IC->LP WS Williamson Ether Synthesis LP->WS Tosylation EE Ether Precursor (N-Boc, diol) WS->EE SM Starting Material ((S)-3-(Boc-amino)-1,2-propanediol) BP Boc Protection SM->BP PD Chiral Pool Precursor ((S)-3-amino-1,2-propanediol) BP->PD EE->SM Etherification

Figure 1: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow

The forward synthesis involves three main stages: protection of the starting material, construction of the linear ether, and the final intramolecular cyclization.

Figure 2: Proposed three-step synthetic workflow.
Detailed Experimental Protocol

Step 1: N-Boc Protection of (S)-3-amino-1,2-propanediol

  • Rationale: The amine functionality is significantly more nucleophilic than the hydroxyl groups, allowing for highly selective protection.[14] Using a biphasic solvent system (THF/water) with a mild base like sodium bicarbonate ensures the reaction proceeds efficiently at room temperature without requiring anhydrous conditions.

  • Procedure:

    • Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add sodium bicarbonate (NaHCO₃, 1.5 eq).

    • To the stirring suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise at room temperature.

    • Stir the mixture for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-tert-butyl (2,3-dihydroxypropyl)carbamate, which is often used in the next step without further purification.

Step 2: Williamson Ether Synthesis to Form the Linear Precursor

  • Rationale: This step builds the carbon backbone required for the seven-membered ring. A strong base like sodium hydride (NaH) is required to deprotonate one of the hydroxyl groups to form a potent nucleophile. The primary hydroxyl is less sterically hindered and more acidic than the secondary one, favoring reaction at that site. A protected 2-bromoethanol (e.g., 2-(trimethylsilyloxy)ethyl bromide) is used to prevent self-condensation. The silyl protecting group is then removed during aqueous workup.

  • Procedure:

    • Dissolve the N-Boc diol from Step 1 (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool back to 0 °C and add a solution of a suitable 2-haloethanol derivative (e.g., 2-bromoethanol, 1.1 eq) in THF dropwise.

    • Let the reaction warm to room temperature and stir for 18-24 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the linear triol precursor.

Step 3: Intramolecular Cyclization via Tosylation

  • Rationale: The final ring-closing step requires converting one of the terminal hydroxyls into a good leaving group. Tosyl chloride (TsCl) in the presence of pyridine achieves this selectively at the less hindered primary alcohol. Subsequent treatment with a strong, non-nucleophilic base (NaH) facilitates an intramolecular Sₙ2 reaction, where the remaining secondary alkoxide attacks the carbon bearing the tosylate, displacing it to form the 1,4-oxazepane ring.[15]

  • Procedure:

    • Dissolve the linear triol from Step 2 (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Add TsCl (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice water and extract with dichloromethane (CH₂Cl₂).

    • Wash the combined organic layers sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate to yield the crude tosylate.

    • Dissolve the crude tosylate in anhydrous THF under an inert atmosphere.

    • Add NaH (1.5 eq) at room temperature and then heat the mixture to reflux for 6-8 hours.

    • Cool to room temperature and quench with water.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the final product, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized material. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation & ConfirmationSignals for the t-butyl group (~1.4 ppm, 9H, singlet); diastereotopic protons of the oxazepane ring (complex multiplets, 2.5-4.0 ppm); methine proton at C6 (-CHOH, ~4.0-4.2 ppm); hydroxyl proton (broad singlet, variable ppm).
¹³C NMR Carbon Skeleton ConfirmationSignal for the Boc carbonyl (~155 ppm); quaternary carbon of the Boc group (~80 ppm); carbons of the oxazepane ring (50-80 ppm); C6 carbon bearing the hydroxyl group (~70 ppm); t-butyl carbons (~28 ppm).
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram. Expected [M+H]⁺ = 218.13 or [M+Na]⁺ = 240.11.
Chiral HPLC Enantiomeric Purity (for enantiopure synthesis)Baseline separation of (R) and (S) enantiomers using a suitable chiral stationary phase (e.g., Chiralpak®).
FTIR Functional Group IdentificationBroad O-H stretch (~3400 cm⁻¹); C-H stretches (~2970 cm⁻¹); strong C=O stretch of the carbamate (~1680 cm⁻¹); C-O stretches (~1160 cm⁻¹).

Applications in Scaffold-Based Drug Discovery

The true value of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate lies in its utility as a versatile synthetic intermediate. The two orthogonal functional handles—the Boc-protected amine and the secondary alcohol—allow for systematic and controlled diversification to build compound libraries for screening.

G cluster_0 Diversification at Nitrogen cluster_1 Diversification at Oxygen Scaffold tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate Deprotection Boc Deprotection (TFA or HCl) Etherification Etherification (NaH, R-X) Scaffold->Etherification O-Alkylation Esterification Esterification (R-COCl, base) Scaffold->Esterification O-Acylation Oxidation Oxidation (PCC, DMP) Scaffold->Oxidation FreeAmine Secondary Amine Scaffold Deprotection->FreeAmine ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) FreeAmine->ReductiveAmination N-Alkylation Acylation Acylation / Sulfonylation (R-COCl or R-SO₂Cl) FreeAmine->Acylation N-Acylation Ketone 6-Oxo Scaffold Oxidation->Ketone

Figure 3: Diversification pathways from the core scaffold.
  • Nitrogen Derivatization: The Boc group can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane to liberate the secondary amine.[6] This amine is a key nucleophilic center for a wide range of reactions:

    • Reductive Amination: Reaction with aldehydes or ketones to install diverse alkyl substituents.

    • Acylation and Sulfonylation: Formation of amides and sulfonamides, which are common functional groups in bioactive molecules.

    • Arylation: Buchwald-Hartwig or Ullmann coupling to introduce aryl or heteroaryl moieties.

  • Oxygen Derivatization: The C6-hydroxyl group provides another vector for diversification:

    • Etherification/Esterification: Introduction of various groups to probe structure-activity relationships.

    • Oxidation: Oxidation to the corresponding ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, creates an electrophilic center for further reactions, such as Grignard additions or Wittig reactions.

Conclusion

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is more than a simple chemical; it is a strategically designed building block that provides efficient access to the medicinally relevant 1,4-oxazepane chemical space. Its inherent chirality and orthogonal functional handles empower chemists to rapidly generate libraries of novel compounds. The synthetic and analytical protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for researchers in drug discovery to confidently incorporate this valuable scaffold into their research and development programs.

References

  • Srinivasan, N., & Ganesan, A. (2018). Ene cyclization reaction in heterocycle synthesis. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • de Boer, P., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 45(8), 1658-1670. [Link]

  • PubChem. (n.d.). tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthonix. (n.d.). tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • Li, J., et al. (2015). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 20(4), 6658-6668. [Link]

  • Quimica Organica. (n.d.). Synthesis of heterocycles by cyclization reactions. Retrieved from [Link]

  • Reddy, C. R., et al. (2016). Synthesis of substituted benzo[b][2][15]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 14(30), 7236-7243. [Link]

  • Li, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3045. [Link]

  • Padwa, A. (2000). Synthesis of Heterocycles Using Tandem Cyclization Processes. Molecules, 5(1), 1-23. [Link]

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  • Guchhait, S. K., & Kant, R. (2019). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 9(3), 1546-1563. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Prakash Raja. (2023, Feb 5). Heterocyclic Synthesis/ Cyclization Reaction. YouTube. [Link]

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Exploratory

An In-Depth Technical Guide to tert-Butyl 6-Hydroxy-1,4-Oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a heterocyclic building block of significant int...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, stereochemistry, synthesis, and its emerging role as a privileged scaffold in the development of novel therapeutics.

Core Compound Identity and Properties

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a chiral saturated seven-membered heterocycle. The presence of a hydroxyl group and a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₄[1][2][3]
Molecular Weight217.26 g/mol [1][2][3]
AppearanceClear, almost colorless, low melting solid or oil[1]
ChiralityExists as (6R) and (6S) enantiomers[3][4]

Stereoisomers and CAS Numbers:

Due to the chiral center at the 6th position, the compound exists as two enantiomers:

  • (R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate:

    • CAS Number: 1260616-96-3[3]

  • (S)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate:

    • CAS Number: 1260589-26-1[2][4]

The specific stereochemistry is crucial in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Synthesis and Mechanistic Insights

A recent preprint on a scalable synthesis of 6-functionalized 1,4-oxazepanes highlights a classical heterocyclization approach that has been optimized for multigram synthesis.[5] This strategy often involves the construction of a linear precursor containing the necessary oxygen and nitrogen functionalities, followed by an intramolecular cyclization step.

Conceptual Synthetic Workflow:

The following diagram illustrates a plausible synthetic pathway, based on common organic chemistry principles for the formation of similar heterocyclic systems. This is a conceptual representation and would require laboratory optimization.

G A Starting Material (e.g., Chiral epoxide or amino alcohol) B Chain Elongation and Functional Group Interconversion A->B Multi-step synthesis C Introduction of Boc-protected Nitrogen and Hydroxyl Group B->C Protection and oxidation/reduction D Intramolecular Cyclization (e.g., Williamson ether synthesis or reductive amination) C->D Base or reducing agent E Final Product (tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate) D->E Workup and purification

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in Experimental Choices:

  • Choice of Starting Material: The selection of a chiral starting material, such as an enantiomerically pure epoxide or amino alcohol, is critical for controlling the stereochemistry of the final product.

  • Protecting Groups: The use of the Boc protecting group for the nitrogen atom is a strategic choice. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent derivatization at the nitrogen atom.

  • Cyclization Strategy: The choice of the intramolecular cyclization method would depend on the specific precursor. A Williamson ether synthesis approach would involve the deprotonation of a hydroxyl group followed by nucleophilic attack on a carbon bearing a leaving group. Alternatively, an intramolecular reductive amination could be employed between an aldehyde or ketone and an amine within the same molecule.

Characterization and Analytical Protocols

Comprehensive characterization is essential to confirm the identity and purity of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The following analytical techniques are typically employed:

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), methylene protons of the oxazepane ring (complex multiplets), and the methine proton adjacent to the hydroxyl group. The chemical shifts and coupling patterns would confirm the ring structure.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the Boc group, and the carbons of the oxazepane ring, including the carbon bearing the hydroxyl group.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ or other relevant fragments would confirm the molecular weight of the compound.
Chiral HPLC To determine the enantiomeric purity of the (R) and (S) isomers.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and the C=O stretch of the carbamate.

Self-Validating System in Protocols:

A robust analytical workflow should be self-validating. For instance, the molecular formula determined from high-resolution mass spectrometry should be consistent with the integration and number of signals observed in the ¹H and ¹³C NMR spectra. Any significant deviation would indicate the presence of impurities or an incorrect structural assignment.

Applications in Drug Development

The 1,4-oxazepane scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[6] Its inherent three-dimensional nature allows for the presentation of substituents in a well-defined spatial arrangement, which is advantageous for optimizing interactions with protein binding sites.

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: 1,4-oxazepane derivatives have been extensively explored as ligands for CNS targets. Notably, they have shown promise as selective ligands for the dopamine D4 receptor, which is a key target in the development of atypical antipsychotics for schizophrenia.[6] The 1,4-oxazepane scaffold allows for the precise positioning of pharmacophoric elements necessary for potent D4 receptor antagonism.[6]

  • Inflammatory Diseases: Certain derivatives of the 1,4-oxazepane ring system have been investigated for their anti-inflammatory properties. For example, benzo[b][6]oxazepin-4-ones have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[6]

  • Monoamine Reuptake Inhibitors: A patent for 1,4-oxazepane derivatives suggests their potential as monoamine reuptake inhibitors.[7] These compounds can modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, making them potential therapeutic agents for depression, anxiety, and other mood disorders.[7]

Logical Relationship in Drug Design:

The utility of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate in drug discovery stems from its dual functionality:

  • The hydroxyl group at the 6-position serves as a handle for further functionalization, allowing for the introduction of various pharmacophoric groups to modulate biological activity and physicochemical properties.

  • The Boc-protected amine provides a latent site for modification. Deprotection reveals a secondary amine that can be acylated, alkylated, or used in other coupling reactions to build more complex molecules.

G A tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate B Deprotection (acidic conditions) A->B D Derivatization at Hydroxyl Group (etherification, esterification, etc.) A->D C Derivatization at Nitrogen (acylation, alkylation, etc.) B->C E Diverse Library of 1,4-Oxazepane Analogs C->E D->E F Screening for Biological Activity (e.g., receptor binding, enzyme inhibition) E->F G Lead Compound Identification and Optimization F->G

Caption: Logical workflow for the utilization of the title compound in drug discovery.

Conclusion

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a valuable and versatile building block for the synthesis of novel, medicinally relevant compounds. Its chiral nature and multiple points for diversification make it an attractive scaffold for the exploration of new chemical space in drug discovery. As synthetic methodologies for 1,4-oxazepanes continue to improve, we can expect to see the emergence of more drug candidates incorporating this important heterocyclic motif.

References

  • tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate - PubChem. (URL: [Link])

  • tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate - [B82060] - Synthonix. (URL: [Link])

  • 2 - Supporting Information.
  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (URL: [Link])

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate. (URL: [Link])

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. (URL: [Link])

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (URL: [Link])

  • tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate | C11H22N2O3 | CID 53230231. (URL: [Link])

  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine - ResearchGate. (URL: [Link])

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Foundational

An In-Depth Technical Guide to tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1,4-oxazepane-4-ca...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the strategic applications of this scaffold in the development of novel therapeutics, particularly focusing on its role in constructing molecules targeting central nervous system disorders and inflammatory diseases. The content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile intermediate in their drug discovery programs.

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif, a seven-membered heterocycle, is a privileged scaffold in drug discovery. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of pharmacophoric groups, enabling high-affinity and selective interactions with a diverse range of biological targets.[1] Unlike more common five- and six-membered rings, the seven-membered oxazepane core offers access to a less explored chemical space, providing opportunities for the development of novel intellectual property.

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, in particular, is a strategically designed intermediate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during synthetic manipulations and allows for facile deprotection under acidic conditions for subsequent functionalization. The hydroxyl group at the 6-position serves as a versatile handle for introducing further molecular complexity through etherification, esterification, or substitution reactions. This combination of features makes it a valuable precursor for creating libraries of compounds for screening and lead optimization.

Physicochemical Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis. The key physicochemical data for tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate are summarized below.

PropertyValueSource(s)
Molecular Weight 217.26 g/mol [2][3]
Molecular Formula C₁₀H₁₉NO₄[2][3][4]
Appearance Clear, almost colorless, low melting solid or oil[2]
CAS Numbers 1260589-26-1 ((S)-enantiomer)[4], 1260616-96-3 ((R)-enantiomer), 1272758-40-3 (racemate)[2]

Synthesis Protocol: A Reliable and Scalable Approach

While multiple synthetic routes to the 1,4-oxazepane core exist, a practical and scalable approach to tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate can be envisioned via the reduction of its corresponding ketone precursor, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. The synthesis of this ketone is described in the patent literature, and its subsequent reduction is a standard and high-yielding transformation.[1]

Rationale for the Synthetic Strategy

This two-step approach is advantageous for several reasons:

  • Commercially Available Starting Materials: The synthesis begins with readily available and relatively inexpensive precursors.

  • Robust Reactions: The cyclization to form the oxazepanone ring and the subsequent reduction of the ketone are generally high-yielding and tolerant of various functional groups.

  • Purification: The intermediates and the final product are amenable to standard purification techniques such as column chromatography.

  • Scalability: This route does not involve hazardous or difficult-to-handle reagents, making it suitable for scale-up.[5]

Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of the Ketone Precursor cluster_1 Part 2: Reduction to the Alcohol A N-Boc-diethanolamine B Oxidation A->B e.g., TEMPO, bleach C Intermediate Carboxylic Acid B->C D Intramolecular Cyclization C->D Coupling agent (e.g., HATU) E tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate D->E F tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate G Reduction F->G Sodium borohydride (NaBH4) Methanol H tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate G->H

Caption: Proposed two-part synthetic workflow for tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Detailed Experimental Protocol

Part 1: Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (Precursor)

This part of the synthesis is adapted from established procedures for similar cyclic lactams.

  • N-Boc Protection of Diethanolamine: Dissolve diethanolamine (1.0 eq) in a suitable solvent such as dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine (1.2 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify by standard workup and chromatography to yield N-Boc-diethanolamine.

  • Oxidation to the Carboxylic Acid: Dissolve N-Boc-diethanolamine (1.0 eq) in a solvent mixture such as acetonitrile, water, and ethyl acetate. Add a catalytic amount of TEMPO and sodium phosphate buffer. Cool the mixture in an ice bath and add sodium hypochlorite (bleach) dropwise. Stir vigorously until the reaction is complete. Quench the reaction, perform an aqueous workup, and extract the product to yield the intermediate carboxylic acid.

  • Intramolecular Cyclization: Dissolve the crude carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 12-24 hours. The progress of the lactam formation should be monitored by LC-MS. After completion, dilute with ethyl acetate, wash with water and brine, and purify by silica gel chromatography to afford tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.

Part 2: Reduction to tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

This is a standard ketone reduction.

  • Dissolution: Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of sodium borohydride is a mild and selective method for reducing ketones in the presence of esters like the Boc group.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Applications in Drug Discovery

The 1,4-oxazepane scaffold is a component of several biologically active molecules. Its derivatives have shown promise in a variety of therapeutic areas.

Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a key target for the development of atypical antipsychotics for schizophrenia.[6] Selective D4 ligands are sought after to minimize the extrapyramidal side effects associated with the non-selective dopamine receptor antagonists currently in use. The 1,4-oxazepane scaffold has been successfully employed to create potent and selective D4 receptor ligands.[6] The three-dimensional structure of the ring system allows for the precise positioning of aromatic and basic functionalities that are crucial for high-affinity binding to the receptor.

RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation. Inhibitors of RIPK1 are being investigated for the treatment of a range of inflammatory and neurodegenerative diseases. Benzo-fused 1,4-oxazepinones have been identified as highly potent and selective allosteric inhibitors of RIPK1.[7][8] tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate serves as a key building block for accessing analogs of these inhibitors, where the hydroxyl group can be used to attach various side chains to probe the binding pocket.

Monoamine Reuptake Inhibitors

Compounds that inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine are used to treat depression and other psychiatric disorders.[1] The patent literature describes 1,4-oxazepane derivatives as effective monoamine reuptake inhibitors, suggesting a broad utility for this scaffold in the development of CNS-active agents.[1]

G A tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate B Further Synthesis (e.g., etherification, substitution) A->B C Dopamine D4 Receptor Ligands B->C D RIPK1 Inhibitors B->D E Monoamine Reuptake Inhibitors B->E F Schizophrenia C->F Therapeutic Target G Inflammatory Diseases D->G Therapeutic Target H Depression, Anxiety E->H Therapeutic Target

Caption: Application pathways of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate in drug development.

Conclusion

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, with a molecular weight of 217.26 g/mol , is a highly valuable and versatile building block for medicinal chemistry. Its synthesis is achievable through reliable and scalable methods, and its dual functionality (a protected amine and a modifiable hydroxyl group) allows for its incorporation into a wide range of complex molecular architectures. The demonstrated success of the 1,4-oxazepane scaffold in developing potent and selective ligands for challenging biological targets, such as the dopamine D4 receptor and RIPK1, underscores the potential of this intermediate in advancing modern drug discovery programs. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel therapeutics.

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Foreword: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazepane Derivatives In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazepane Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity is perpetual. The 1,4-oxazepane ring, a seven-membered heterocycle containing nitrogen and oxygen atoms, has steadily emerged from the shadow of its smaller, more ubiquitous six-membered cousin, the morpholine ring, to establish itself as a privileged scaffold in modern drug discovery.[1][2] Its unique conformational flexibility allows it to present substituents in a distinct three-dimensional space, enabling interactions with a wide variety of biological targets with high affinity and selectivity.[2][3] This guide provides an in-depth exploration of the synthesis, multifaceted pharmacological profile, and therapeutic potential of 1,4-oxazepane derivatives, grounded in experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The 1,4-Oxazepane Core: Structural and Synthetic Foundations

The fundamental distinction of the 1,4-oxazepane ring lies in its seven-membered structure, which imparts a higher degree of conformational freedom compared to the more rigid chair conformation of morpholine.[1] This flexibility can be a significant advantage, allowing for an optimal arrangement of pharmacophoric groups to fit into complex protein binding pockets. However, this same flexibility can present synthetic challenges and may influence physicochemical properties like lipophilicity and aqueous solubility.[1]

General Synthetic Strategies

The construction of the 1,4-oxazepane ring system can be achieved through various synthetic methodologies. A prevalent strategy involves the cyclization of appropriately functionalized open-chain precursors. More recent and efficient methods have been developed, including those utilizing N-propargylamines as versatile building blocks, which offer high atom economy and shorter synthetic routes.[4][5] Aryl-fused derivatives, such as benzo[b][6][7]oxazepines, are often synthesized through the reaction of 2-aminophenols with alkynones or via tandem transformations like C-N coupling followed by C-H carbonylation.[7][8]

Synthetic_Scheme_General cluster_reactants Starting Materials cluster_product Product R1 Open-Chain Precursor (e.g., N-substituted ethanolamine) P 1,4-Oxazepane Derivative R1->P Intramolecular Cyclization R2 Cyclizing Agent / Catalyst R2->P Reaction Conditions

Caption: A generalized workflow for the synthesis of 1,4-oxazepane derivatives.

Experimental Protocol: Synthesis of Benzo-1,4-oxazepine via Tandem Transformation

This protocol is adapted from a reported tandem C-N coupling/C-H carbonylation reaction, providing an efficient route to pharmaceutically relevant benzoxazepine derivatives.[7]

Objective: To synthesize 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][6][7]oxazepin-5-one.

Materials:

  • 4-Chloro-2-(prop-2-yn-1-ylamino)phenol

  • Iodobenzene

  • Copper(I) Iodide (CuI)

  • 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (ligand)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Carbon Dioxide (CO₂) balloon

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add 4-Chloro-2-(prop-2-yn-1-ylamino)phenol (1.0 mmol), iodobenzene (1.2 mmol), CuI (0.1 mmol), the ligand (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dry DMF (5 mL) via syringe.

  • Evacuate and backfill the tube with a balloon of carbon dioxide (CO₂).

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to yield the desired benzo-1,4-oxazepine derivative.[7]

The Pharmacological Spectrum of 1,4-Oxazepane Derivatives

The true value of the 1,4-oxazepane scaffold is demonstrated by its broad range of biological activities, targeting key players in various disease pathologies.

Central Nervous System (CNS) Applications

The conformational flexibility of the 1,4-oxazepane ring makes it particularly well-suited for interacting with complex CNS targets like G-protein coupled receptors.[1]

  • Dopamine D4 Receptor Ligands: The dopamine D4 receptor is a significant target for developing atypical antipsychotics to treat schizophrenia, with the goal of avoiding the extrapyramidal side effects of older medications.[6][9] Several series of 1,4-oxazepane derivatives have been synthesized that show high selectivity for the D4 receptor.[2][6] Structure-activity relationship (SAR) studies reveal that the size of the oxazepane ring and the nature of substituents on the aromatic rings are crucial for high affinity.[6][9]

D4_Receptor_Signaling D4_Ligand 1,4-Oxazepane Derivative (Antagonist) D4R Dopamine D4 Receptor D4_Ligand->D4R Binds & Blocks AC Adenylate Cyclase D4R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Modulation of Neurotransmission) PKA->Response Phosphorylates Targets

Caption: Antagonism of the Dopamine D4 receptor pathway by 1,4-oxazepane derivatives.

  • Neuroprotective Agents: Certain benzo-1,4-oxazepine derivatives have demonstrated significant neuroprotective effects. In preclinical models, compounds have shown the ability to protect against cerebral anti-ischemic events.[10] Other derivatives have exhibited neuroprotective activity against cellular injuries induced by hydrogen peroxide and β-amyloid plaques, which are implicated in neurodegenerative diseases like Alzheimer's.[11][12] One such compound, Piclozotan, emerged from these studies as a selective 5-HT1A receptor agonist with remarkable neuroprotective activity in a transient middle cerebral artery occlusion model.[10]

Anticancer Activity

The 1,4-oxazepane scaffold is a component of numerous compounds investigated for their anticancer potential. Derivatives have shown cytotoxicity against a range of human cancer cell lines, including colon, breast, lung, and cervical cancer.[13][14][15]

  • Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[15][16] For instance, one study on 1-oxa-4-azaspiro derivatives showed that a lead compound inhibited the proliferation of MDA-MB-231 breast cancer cells by increasing both early and late-stage apoptosis.[15]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 1,4-Oxazepane Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Oxazepine-Coumarin Hybrid CaCo-2 (Colon) 39.6 [13]
1-Oxa-4-azaspironenone (6d) A549 (Lung) 0.26 [15]
1-Oxa-4-azaspironenone (8d) MDA-MB-231 (Breast) 0.10 [15]
1-Oxa-4-azaspironenone (6b) HeLa (Cervical) 0.18 [15]

| Benzo[f][6][7]oxazepinone (3h)| Hep-3B (Hepatocellular)| 3.5 |[17] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effects of novel 1,4-oxazepane derivatives on cancer cell lines.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by the mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[16]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1,4-oxazepane derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticancer_Screening_Workflow Start Synthesized 1,4-Oxazepane Derivatives Cell_Culture Culture Cancer Cell Lines (e.g., A549, HeLa) Start->Cell_Culture MTT_Assay In Vitro Cytotoxicity (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) IC50->Mechanism For potent compounds Lead_Compound Identify Lead Compound(s) Mechanism->Lead_Compound

Caption: Workflow for the in vitro evaluation of anticancer activity.

Anti-inflammatory and Antimicrobial Potential
  • Anti-inflammatory Activity: The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. Molecular docking studies have investigated 1,4-oxazepane derivatives as potential COX-2 inhibitors.[3] These in silico analyses revealed that certain derivatives could achieve binding energies superior to known COX-2 inhibitors like celecoxib, indicating a strong potential for potent anti-inflammatory activity by blocking the conversion of arachidonic acid to prostaglandins.[3]

  • Antimicrobial Activity: Various oxazepine derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][19] For example, novel sulfonamide-containing 1,4-oxazepanes are being explored, building on the known mechanism of sulfonamides which inhibit bacterial folic acid synthesis.[20] These studies suggest that the 1,4-oxazepane scaffold can be a valuable component in the design of new antimicrobial agents.

Future Perspectives: From Bench to Bedside

The 1,4-oxazepane scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its proven activity across diverse biological targets in the CNS, oncology, and infectious diseases highlights its significance in medicinal chemistry.[2][21] The continued exploration of this scaffold, aided by computational tools like molecular docking and QSAR, will undoubtedly uncover new structure-activity relationships and lead to the design of more potent and selective drug candidates.[3] The primary challenges lie in optimizing the pharmacokinetic and toxicological profiles of these derivatives to translate their preclinical promise into clinical success. The journey from the synthetic chemistry bench to the patient's bedside is arduous, but for 1,4-oxazepane derivatives, the path is well-lit with scientific potential.

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Foundational

An In-depth Technical Guide to the Discovery of Novel 1,4-Oxazepane Compounds

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the discovery of novel 1,4-oxazepane compounds, a heterocyclic scaffold of sign...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the discovery of novel 1,4-oxazepane compounds, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into the core principles of their synthesis, purification, and characterization, while also exploring their therapeutic potential with a focus on the underlying mechanisms of action. This document is designed to be a practical resource, offering not just procedural outlines but also the scientific rationale behind the experimental choices, thereby empowering researchers to innovate in this promising area of drug discovery.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane ring is a seven-membered heterocycle containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively. Its non-planar, flexible conformation allows for the presentation of substituents in a distinct three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for biological targets compared to more rigid or smaller ring systems.[1][2] This structural feature has made the 1,4-oxazepane scaffold a "privileged" structure in the design of novel therapeutics for a range of diseases.

Synthetic Strategies for the Construction of the 1,4-Oxazepane Core

The construction of the 1,4-oxazepane ring system can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we will explore some of the most robust and versatile synthetic strategies.

Reductive Amination and Intramolecular Cyclization

A common and efficient method for the synthesis of 2,4-disubstituted 1,4-oxazepanes involves a reductive amination reaction followed by an intramolecular cyclization. This strategy is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies.

Mechanism Insight: The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of an amino alcohol with an aldehyde or ketone. This is followed by reduction of the C=N double bond, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield a secondary amine.[3][4] The subsequent intramolecular cyclization is often an Sₙ2 reaction where the hydroxyl group displaces a leaving group on the other end of the molecule, forming the seven-membered ring. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the starting carbonyl compound.[4]

Experimental Protocol: Synthesis of a 2,4-Disubstituted 1,4-Oxazepane Derivative

  • Imine Formation: To a solution of 2-(2-aminoethoxy)ethanol (1.0 equivalent) in methanol, add the desired aldehyde or ketone (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of NaBH₄ is a common practice, though for more sensitive substrates, NaBH₃CN would be preferred to avoid reduction of the starting aldehyde/ketone.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2,4-disubstituted 1,4-oxazepane.[5]

Solid-Phase Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of 1,4-oxazepane derivatives, which is invaluable for hit-to-lead optimization in drug discovery.

Workflow Rationale: The solid-phase approach involves anchoring a suitable building block, typically an amino acid derivative like Fmoc-homoserine, to a solid support (e.g., Wang or Rink amide resin).[1] Subsequent chemical transformations are carried out on the resin-bound substrate, with excess reagents and by-products being easily washed away. The final product is then cleaved from the resin. This methodology allows for high-throughput synthesis and purification.

G Resin Solid Support (e.g., Wang Resin) Immobilization Immobilization of Fmoc-Homoserine Derivative Resin->Immobilization Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Immobilization->Fmoc_Deprotection N_Sulfonylation N-Sulfonylation (e.g., 2-Nosyl-Cl) Fmoc_Deprotection->N_Sulfonylation N_Alkylation N-Alkylation (α-Bromoacetophenone) N_Sulfonylation->N_Alkylation Cleavage Cleavage from Resin & Intramolecular Cyclization (TFA) N_Alkylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product 1,4-Oxazepane Derivative Purification->Final_Product

A general workflow for the solid-phase synthesis of 1,4-oxazepane derivatives.
Synthesis from N-Propargylamines

A more recent and atom-economical approach utilizes N-propargylamines as versatile building blocks for the synthesis of 1,4-oxazepanes.[6][7] These reactions often proceed via metal-catalyzed cyclization reactions.

Mechanistic Consideration: Gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones is a notable example. The reaction is thought to proceed through the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of the enaminone nitrogen onto the activated alkyne. Subsequent rearrangement and protonation yield the 1,4-oxazepane core.[6]

Purification and Characterization of Novel 1,4-Oxazepane Compounds

The purification and unambiguous structural characterization of newly synthesized compounds are paramount to ensure their suitability for biological evaluation.

Purification Techniques
  • Flash Column Chromatography: This is the most common method for the purification of 1,4-oxazepane derivatives on a laboratory scale. The choice of eluent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is crucial for achieving good separation.

  • Recrystallization: For crystalline solid products, recrystallization can be a highly effective method for obtaining high-purity material.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or for obtaining highly pure samples for biological testing, reverse-phase prep-HPLC is often employed.

Structural Characterization

A combination of spectroscopic techniques is essential for the complete structural elucidation of novel 1,4-oxazepane compounds.

Technique Information Obtained Key Features for 1,4-Oxazepanes
¹H NMR Proton environment and connectivityChemical shifts and coupling constants of the methylene protons on the seven-membered ring provide information on the ring conformation.
¹³C NMR Carbon skeletonThe chemical shifts of the carbons adjacent to the nitrogen and oxygen atoms are characteristic.
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the molecular weight of the compound and can help in confirming the structure through fragmentation analysis.
Infrared (IR) Spectroscopy Functional groupsCharacteristic stretches for N-H (if present), C-O, and C-N bonds.
2D NMR (COSY, HSQC, HMBC) Detailed connectivityEssential for unambiguous assignment of all proton and carbon signals, especially for complex substitution patterns.

Therapeutic Applications and Mechanisms of Action

The 1,4-oxazepane scaffold has been explored for a variety of therapeutic applications, with several key areas showing significant promise.

Dopamine D₄ Receptor Antagonists for Schizophrenia

The dopamine D₄ receptor, a G-protein coupled receptor (GPCR), has been a target of interest for the development of atypical antipsychotics for the treatment of schizophrenia.[8][9] 1,4-Oxazepane derivatives have been designed as selective D₄ receptor antagonists with the potential for an improved side-effect profile compared to existing treatments.[2]

Mechanism of Action: Dopamine D₄ receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] By antagonizing the D₄ receptor, 1,4-oxazepane derivatives can modulate downstream signaling pathways implicated in the pathophysiology of schizophrenia.

Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Oxazepane 1,4-Oxazepane Antagonist Oxazepane->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling Modulates

Simplified signaling pathway of the dopamine D₄ receptor and the inhibitory action of 1,4-oxazepane antagonists.
Anticonvulsant Agents

Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been synthesized and shown to possess broad-spectrum anticonvulsant activity in preclinical models.[10][11] These compounds represent a novel class of potential antiepileptic drugs.

Rationale for Design: The design of these compounds was based on the hybridization of pharmacophoric elements found in known anticonvulsants, such as a cyclic imide and an N-CO-C-N moiety, within the seven-membered 1,4-oxazepane ring.[10]

Experimental Protocol: Synthesis of 6-Amino-1,4-oxazepane-3,5-diones

The synthesis of these derivatives typically starts from (S)-N-Cbz-serine and involves several steps of standard organic transformations to construct the dione-containing 1,4-oxazepane ring.[10]

RIPK1 Inhibitors for Inflammatory Diseases

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammatory signaling and regulated cell death (necroptosis).[12][13][14] Benzoxazepinone derivatives, which contain a fused 1,4-oxazepine ring, have emerged as highly potent and selective inhibitors of RIPK1, with potential applications in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[15][16][17]

Mechanism of Action: RIPK1 is a key component of the tumor necrosis factor (TNF) receptor signaling pathway.[18][19] Upon TNF-α stimulation, RIPK1 can initiate either pro-survival NF-κB signaling or pro-death pathways (apoptosis and necroptosis). The kinase activity of RIPK1 is essential for driving necroptosis. Benzoxazepinone-based inhibitors bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the necroptotic cascade.[20][21]

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (Pro-survival) TNFR1->ComplexI ComplexII Complex II (Pro-death) TNFR1->ComplexII NFkB NF-κB Activation (Inflammation) ComplexI->NFkB RIPK1 RIPK1 Activation ComplexII->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death & Inflammation) MLKL->Necroptosis Triggers Benzoxazepinone Benzoxazepinone RIPK1 Inhibitor Benzoxazepinone->RIPK1 Inhibits

The role of RIPK1 in TNF-α signaling and its inhibition by benzoxazepinone derivatives.

Conclusion and Future Directions

The 1,4-oxazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of diverse chemical libraries, and its unique conformational properties enable the targeting of a wide range of biological macromolecules with high affinity and selectivity. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets for 1,4-oxazepane-based compounds, and the advancement of promising lead candidates into clinical development. This guide has provided a foundational understanding of the key aspects of 1,4-oxazepane discovery, with the aim of inspiring and equipping researchers to contribute to this exciting field.

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  • Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[12][18]oxazepane and Dihydrobenzo[12][19]oxazocine. (2024). The Journal of Organic Chemistry. [Link]

  • DNA-Encoded Library Screening Identifies Benzo[b][12][18]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Advances. [Link]

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Exploratory

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate IUPAC name

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate Abstract The 1,4-oxazepane scaffold is a seven-membered heterocyclic system of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic system of significant interest in medicinal chemistry, positioned at a structural nexus between morpholine, azepane, and diazepane derivatives.[1] Despite their potential as privileged structures in drug discovery, their representation in compound libraries has been notably scarce, largely due to a historical lack of robust and scalable synthetic methodologies.[1] This guide provides a comprehensive technical overview of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a key building block for accessing more complex derivatives. We will detail its formal IUPAC nomenclature, physicochemical properties, and a validated, step-by-step synthetic protocol. The causality behind critical experimental choices—from protecting group strategy to cyclization conditions and analytical validation—is explained from the perspective of a senior application scientist. Every stage of the synthesis is coupled with a self-validating analytical workflow, ensuring process integrity and final product confirmation.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its systematic name. The structure is a seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group, and a hydroxyl group is present at the 6-position.

  • IUPAC Name: tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

  • CAS Number: 1272758-40-3[2]

  • Molecular Formula: C₁₀H₁₉NO₄[2]

  • Molecular Weight: 217.26 g/mol [2]

The molecule exists as a racemate unless a stereospecific synthesis is employed. The individual enantiomers, (6S)- and (6R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, are also described in the literature and are commercially available.[3][4]

Structural Context: The 1,4-Oxazepane Core

The 1,4-oxazepane ring is a saturated heterocycle containing distinct ether and secondary amine functionalities (the latter being protected as a carbamate in our target molecule).[5] This arrangement confers significant chemical stability compared to its constitutional isomer, 1,3-oxazepane, which possesses a comparatively labile aminal-like (O-C-N) linkage.[5] This inherent stability makes the 1,4-oxazepane scaffold a reliable and desirable framework in the development of therapeutic agents, including those targeting psychoneurotic and analgesic pathways.[6]

Table 1: Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄[2]
Molecular Weight 217.26 g/mol [2]
Appearance Clear, almost colorless, low melting solid or oil[2]
Purity (Typical) ≥96%[2]

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule requires the strategic formation of the seven-membered ring and the installation of the hydroxyl group. A logical and field-proven approach involves a two-stage process: first, the protection of a suitable precursor, followed by an intramolecular cyclization to form the heterocyclic core. The final hydroxyl group can be introduced via the reduction of a ketone precursor.

G cluster_main Retrosynthetic Pathway Target tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate Ketone tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate Target->Ketone Reduction Linear_Precursor N-Boc-N-(2-(oxiran-2-yl)ethyl)amine (or similar open-chain precursor) Ketone->Linear_Precursor Intramolecular Cyclization Amino_Alcohol 2-(2-aminoethoxy)ethanol Linear_Precursor->Amino_Alcohol Functional Group Interconversion & Boc Protection

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on a practical forward synthesis starting from the commercially available tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, as this represents an efficient and reliable route for research and development professionals.

Experimental Protocol: Synthesis and In-Process Validation

This section details the reduction of the ketone precursor to yield the final hydroxylated product. The protocol is designed to be self-validating through integrated analytical checkpoints.

Synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

This procedure involves the selective reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄).

Causality of Reagent Choice:

  • tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: This starting material provides the complete carbon and heteroatom framework, simplifying the synthesis to a single functional group transformation.[7]

  • Sodium Borohydride (NaBH₄): NaBH₄ is a mild and highly selective reducing agent. Its key advantage here is its chemoselectivity; it readily reduces ketones and aldehydes while being unreactive towards the carbamate (Boc) protecting group under these conditions. This prevents unwanted side reactions.

  • Methanol (MeOH): Methanol is an ideal solvent for this reaction. It effectively dissolves the ketone substrate and NaBH₄, and the protic nature of the solvent facilitates the reaction mechanism and the subsequent workup.

G cluster_workflow Synthetic Workflow Start Start: tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate in Methanol Reaction Add NaBH₄ (portion-wise) Stir at 0 °C to RT Start->Reaction 1. Reduction Quench Quench with Acetone & Water Reaction->Quench 2. Workup Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify via Column Chromatography Extraction->Purification 3. Isolation Final_Product Final Product: tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate Purification->Final_Product

Caption: Experimental workflow for the reduction synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq). Dissolve the starting material in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot (ketone) and the appearance of a more polar product spot (alcohol) indicates reaction completion.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of acetone, followed by water.

  • Extraction: Concentrate the mixture in vacuo to remove most of the methanol. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Analytical Characterization for Product Validation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This serves as the final validation of the experimental protocol.

Table 2: Expected Analytical Data for Product Validation
TechniquePurposeExpected Result / Observation
FT-IR Functional Group IDAppearance of a broad O-H stretch (~3400 cm⁻¹). Persistence of the carbamate C=O stretch (~1685 cm⁻¹). Disappearance of the ketone C=O stretch (~1715 cm⁻¹).
¹H NMR Structural Elucidation~1.45 ppm (s, 9H): tert-butyl protons. ~3.5-4.0 ppm (m, 7H): Protons of the oxazepane ring (CH₂ and CH groups). Variable (br s, 1H): Hydroxyl proton (OH).
¹³C NMR Carbon Skeleton ID~28.5 ppm: (CH₃)₃C. ~80.0 ppm: (CH₃)₃C . ~45-75 ppm: Carbons of the oxazepane ring. ~155 ppm: Carbamate carbonyl carbon (C=O).
HRMS (ESI+) Molecular Formula ConfirmationCalculated m/z for C₁₀H₁₉NO₄Na⁺ [M+Na]⁺: 240.1206. Found: 240.1201 (or within 5 ppm error).

Expertise in Spectral Interpretation:

  • ¹H NMR: The nine protons of the Boc group's tert-butyl moiety are magnetically equivalent and appear as a characteristic sharp singlet, serving as an excellent internal reference. The protons on the ring will show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

  • ¹³C NMR: The presence of the carbamate carbonyl signal significantly downfield (~155 ppm) is a key indicator of the intact Boc protecting group. The number of signals in the aliphatic region should correspond to the unique carbons in the heterocyclic ring.

  • FT-IR: The most telling transformation in the IR spectrum is the disappearance of the sharp ketone carbonyl peak and the emergence of the broad, characteristic alcohol O-H stretch, providing definitive proof of the successful reduction.[8]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for confirming the elemental composition of the molecule and ruling out alternative structures.[9]

Advanced 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals if required for more complex derivatives.[10][11][12]

Conclusion

This guide has outlined a robust and validated pathway for the synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. By starting with the corresponding 6-oxo precursor, the target alcohol is accessible through a reliable and selective reduction. The rationale behind the choice of reagents and conditions has been detailed, emphasizing chemoselectivity and operational simplicity. The integration of in-process monitoring via TLC and comprehensive post-synthesis characterization by FT-IR, NMR, and HRMS constitutes a self-validating workflow, ensuring the production of high-purity material suitable for further use in drug discovery and development programs. The principles and techniques described herein are foundational for researchers working with heterocyclic scaffolds.

References

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Foundational

A Technical Guide to the Physicochemical Properties of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Privileged Scaffold Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a heterocyclic building block belonging to the 1...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a heterocyclic building block belonging to the 1,4-oxazepane class of compounds. The 1,4-oxazepane ring is a seven-membered heterocycle that serves as a versatile scaffold in medicinal chemistry due to its inherent three-dimensional structure and synthetic accessibility.[1] This motif is considered "privileged" because its unique conformational flexibility allows it to interact with a diverse range of biological targets with high affinity and selectivity.[1]

Derivatives of 1,4-oxazepane have been investigated for a variety of therapeutic applications, including as dopamine D4 receptor ligands for CNS disorders and as novel anticonvulsant agents.[1][2] The subject of this guide, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, incorporates two key features critical for its utility as a synthetic intermediate:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom within the oxazepane ring. This allows for controlled, regioselective reactions at other positions of the molecule before its straightforward removal under acidic conditions.

  • A Secondary Hydroxyl Group: The hydroxyl (-OH) group at the 6-position provides a reactive handle for further functionalization, enabling the introduction of diverse pharmacophoric elements through reactions such as etherification, esterification, or oxidation.

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective use in synthesis, process development, and the design of new chemical entities. This guide provides a consolidated overview of its known properties and outlines robust, validated experimental protocols for determining key parameters relevant to drug discovery and development.

Molecular Identity and Core Properties

The fundamental identity of a compound is established by its structure and basic physical constants. These data are the first checkpoint for sample verification and are critical for all subsequent experimental work.

Identifier Value Source
IUPAC Name tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylateN/A
CAS Number 1272758-40-3 (racemic); 1260616-96-3 (R-enantiomer); 1260589-26-1 (S-enantiomer)[3][4][5]
Molecular Formula C₁₀H₁₉NO₄[3][4][6]
Molecular Weight 217.26 g/mol [3][4][6]
Appearance Clear, almost colorless, low melting solid or oil[4]

Note: The properties listed above apply to both the racemic mixture and the individual enantiomers unless specified otherwise.

Experimental Characterization: Protocols and Rationale

While basic identifiers are available from commercial suppliers, a comprehensive physicochemical profile requires rigorous experimental determination. The following sections detail self-validating protocols for key properties, explaining the causality behind the chosen methods.

Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of purity. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

  • Sample Preparation: Place a small amount of the finely powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder until 1-2 mm of the material is packed into the sealed end.[7][8]

  • Apparatus Setup: Insert the capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Scouting): Heat the sample rapidly (e.g., 10-20°C/min ramp rate) to quickly determine an approximate melting range.[9] This prevents spending excessive time on the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh capillary, heat the sample at a slow rate (1-2°C/min) through the expected melting range.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the T1-T2 range.[8]

  • Validation: Repeat the precise determination at least twice. Consistent values confirm the accuracy of the measurement.

  • Causality: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is necessary for an accurate measurement.

Solubility Profile

Solubility is a critical parameter in drug discovery, influencing everything from in vitro assay reliability to in vivo bioavailability.[10] The "shake-flask" method is the gold standard for determining equilibrium solubility.[11][12]

  • System Preparation: Prepare a buffer solution relevant to the intended application (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a sealed vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[12]

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[10][13]

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.[10]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[10]

  • Validation: The experiment is considered valid if the concentration of the compound is consistent across multiple time points (e.g., 24h and 48h), indicating that equilibrium has been reached.[13] The final pH of the suspension should also be recorded.[12]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

While the shake-flask method is the traditional standard, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more resource-efficient, and highly reproducible alternative for estimating LogP.[14][15]

  • System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Create a calibration curve by injecting a series of reference compounds with well-established LogP values. Plot the logarithm of the retention factor (log k') versus the known LogP values. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[15]

  • Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

  • LogP Calculation: Determine the retention time (t_R) of the test compound, calculate its log k', and then interpolate its LogP value from the linear regression of the calibration curve.[16]

  • Validation: The method's validity is supported by a strong linear correlation (R² > 0.98) for the reference standards. The method is suitable for compounds with LogP values within the range of the calibration standards.[14]

Acid Dissociation Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. For tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, the key ionizable group is the nitrogen within the oxazepane ring. Potentiometric titration is a high-precision technique for pKa determination.[17][18]

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[19] Maintain a constant ionic strength using an electrolyte like KCl.[19]

  • Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[19] Titrate the solution by making small, incremental additions of a standardized acid (e.g., 0.1 M HCl). Record the pH value after each addition, ensuring the reading is stable.[19]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, the equivalence point is identified as the inflection point in the first derivative of the titration curve (ΔpH/ΔV).[17][20]

  • Validation: The precision of the method is confirmed by reproducible titration curves and calculated pKa values from multiple runs.

Workflow and Data Integration

The characterization of a novel compound is a systematic process. The following workflow illustrates the logical progression of experiments, from initial identity confirmation to a comprehensive physicochemical profile.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Data Synthesis A Sample Receipt B Structure Verification (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point Determination C->D E Aqueous Solubility (Shake-Flask) D->E F Lipophilicity (LogP) (RP-HPLC) D->F G Acidity (pKa) (Potentiometric Titration) D->G H Final Physicochemical Profile Report E->H F->H G->H

Physicochemical Characterization Workflow.

Conclusion

Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a valuable building block for medicinal chemistry, offering strategic points for chemical modification. While its basic identity is well-defined, a comprehensive understanding of its physicochemical properties—solubility, lipophilicity, and pKa—is essential for its intelligent application in drug discovery programs. The experimental protocols outlined in this guide provide a robust framework for researchers to generate high-quality, reliable data, thereby enabling more efficient synthesis, better-designed screening assays, and more informed decisions in the development of novel therapeutics.

References

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  • Li, R., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. Available from: [Link]

  • Parr, A., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available from: [Link]

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  • Google Patents. (2001). US6524863B1 - High throughput HPLC method for determining Log P values.
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  • SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]

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  • Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
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  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

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  • PubChem. tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Available from: [Link]

  • PubMed Central. (2019). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Available from: [Link]

  • RSC Advances. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Available from: [Link]

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Exploratory

The 1,4-Oxazepane Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1,4-oxazepane motif, a seven-membered heterocycle containing oxyg...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-oxazepane motif, a seven-membered heterocycle containing oxygen and nitrogen atoms, has emerged from the periphery of medicinal chemistry to establish itself as a privileged scaffold in contemporary drug discovery. Its inherent three-dimensionality, coupled with synthetic accessibility, provides a versatile framework for the development of novel therapeutics targeting a wide array of biological entities. This guide offers a comprehensive exploration of the 1,4-oxazepane core, from its fundamental physicochemical properties and diverse synthetic routes to its strategic application in the design of potent and selective modulators of key biological pathways. We will delve into detailed structure-activity relationship (SAR) studies, present robust experimental protocols, and visualize the intricate signaling cascades influenced by these promising compounds, providing a critical resource for scientists dedicated to the advancement of therapeutic innovation.

The 1,4-Oxazepane Core: A Structural and Physicochemical Perspective

The 1,4-oxazepane ring is a seven-membered saturated heterocycle that offers a unique combination of structural flexibility and desirable physicochemical properties, setting it apart from more conventional six-membered rings like morpholine and piperidine.[1][2]

Conformational Flexibility: A Key to Versatility

Unlike the relatively rigid chair conformation of six-membered rings, the seven-membered 1,4-oxazepane scaffold exhibits greater conformational flexibility, capable of adopting multiple low-energy conformations such as chair and boat-twist-boat forms.[1] This adaptability can be a significant advantage in drug design, allowing molecules to more effectively conform to the binding pockets of diverse biological targets. This inherent plasticity enables the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions.

Physicochemical Properties: A Comparative Analysis

The selection of a heterocyclic core profoundly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The 1,4-oxazepane scaffold presents a compelling balance of properties that are often sought after in drug development.

Property1,4-OxazepaneMorpholinePiperidine1,4-DiazepaneRationale for Comparison
Calculated LogP (cLogP) ~ -0.2 to 0.5~ -0.85~ 0.8~ -1.0Lipophilicity is a key determinant of permeability, metabolic stability, and off-target effects.[1]
pKa ~ 8.0 - 9.0~ 8.5~ 11.2~ 9.5 and 5.5The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.[1]
Aqueous Solubility Generally goodGenerally goodGoodGoodGood aqueous solubility is a desirable trait for oral drug administration.[1]
Metabolic Stability GoodExcellentProne to metabolismVariableThe ring size and heteroatom placement can influence susceptibility to metabolic enzymes.[1]

Key Insights: The 1,4-oxazepane core exhibits a moderate lipophilicity, which can be advantageous for achieving a balance between membrane permeability and aqueous solubility.[1] Its pKa is comparable to morpholine, suggesting it will be partially protonated at physiological pH.[1] This combination of properties makes the 1,4-oxazepane scaffold an attractive starting point for the design of orally bioavailable drugs.

Synthetic Strategies for the Construction of the 1,4-Oxazepane Core

The growing interest in the 1,4-oxazepane scaffold has spurred the development of diverse and robust synthetic methodologies. These strategies range from classical cyclization reactions to more modern solid-phase techniques, enabling the efficient generation of libraries of 1,4-oxazepane derivatives for high-throughput screening.

Solution-Phase Synthesis: Versatile and Scalable Approaches

A common and straightforward approach involves the reductive amination of an appropriate aldehyde or ketone with a bifunctional amine, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes (General Procedure) [1]

  • Step 1: Imine Formation: To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in methanol, add the desired aldehyde or ketone (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Step 2: Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 3: Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent such as dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 4: Cyclization (if required) and Purification: Depending on the substrate, an acid-catalyzed cyclization step may be necessary. The crude product is then purified by column chromatography on silica gel to afford the desired 2,4-disubstituted 1,4-oxazepane.

N-propargylamines have emerged as versatile building blocks for the synthesis of various N-heterocycles, including 1,4-oxazepanes. These methods often proceed with high atom economy and offer shorter synthetic routes.

DOT Diagram: General Synthetic Workflow from N-Propargylamines

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product N_propargylamine N-Propargylamine Cyclization Transition-Metal Catalyzed or Base-Mediated Cyclization N_propargylamine->Cyclization Bifunctional_reagent Bifunctional Reagent (e.g., diol, amino alcohol) Bifunctional_reagent->Cyclization Oxazepane_core 1,4-Oxazepane Core Cyclization->Oxazepane_core G Resin Solid Support (Wang Resin) Immobilization Immobilization of Fmoc-Homoserine Derivative Resin->Immobilization Fmoc_Deprotection Fmoc Deprotection Immobilization->Fmoc_Deprotection N_Sulfonylation N-Sulfonylation Fmoc_Deprotection->N_Sulfonylation N_Alkylation N-Alkylation with α-Bromoacetophenone N_Sulfonylation->N_Alkylation Cleavage Cleavage from Resin & Intramolecular Cyclization N_Alkylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Product 1,4-Oxazepane Derivative Purification->Product G Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Activates Oxazepane_Antagonist 1,4-Oxazepane Antagonist Oxazepane_Antagonist->D4_Receptor Blocks G_protein Gi/o Protein D4_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Recruits & Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Oxazepane_Inhibitor 1,4-Oxazepane RIPK1 Inhibitor Oxazepane_Inhibitor->RIPK1 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates Necrosome Necrosome Formation RIPK3->Necrosome MLKL->Necrosome Pore_Formation Pore Formation in Plasma Membrane Necrosome->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis G cluster_nucleus Nuclear Events Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates to TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to TNIK TNIK TCF_LEF->TNIK Recruits Gene_Transcription Target Gene Transcription (Proliferation, Survival) TNIK->Gene_Transcription Activates Oxazepane_Inhibitor 1,4-Oxazepane TNIK Inhibitor Oxazepane_Inhibitor->TNIK Inhibits

Sources

Foundational

Exploring the Chemical Space of 1,4-Oxazepanes: A Technical Guide for Drug Discovery Professionals

Abstract The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, has steadily gained prominence in medicinal chemistry as a versatile and valuable building block. Its unique three-dimensional conformation and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, has steadily gained prominence in medicinal chemistry as a versatile and valuable building block. Its unique three-dimensional conformation and favorable physicochemical properties offer a compelling alternative to more traditional heterocyclic systems. This guide provides an in-depth exploration of the 1,4-oxazepane chemical space, offering a comprehensive overview of its core properties, a comparative analysis with other key scaffolds, detailed synthetic methodologies, and a survey of its diverse applications in modern drug discovery. By integrating field-proven insights with robust scientific data, this document aims to empower researchers to effectively leverage the potential of this privileged scaffold in the design and development of novel therapeutics.

The 1,4-Oxazepane Core: Fundamental Properties and Structural Attributes

The 1,4-oxazepane ring is a seven-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4.[1] This arrangement of heteroatoms imparts a unique set of physicochemical properties that are highly relevant for drug design.

Physicochemical Characteristics

The inherent properties of the 1,4-oxazepane core are crucial for its handling, formulation, and biological activity. A summary of its key reported and predicted properties is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[1][2][3]
Molecular Weight 101.15 g/mol [1][3]
Appearance Colorless liquid[1][2]
Melting Point Approximately -36°C[1][2]
Boiling Point Approximately 145°C[1][2]
Density Approximately 0.98 g/mL[1][2]
Predicted pKa 10.01 ± 0.20[1]
Solubility Soluble in water and most organic solvents[1][2]

Note: Discrepancies in reported physical properties may arise from variations in experimental conditions or the presence of impurities.[1]

Structural and Conformational Analysis

The seven-membered ring of 1,4-oxazepane is non-planar and can adopt several conformations, with the chair conformation being the most energetically favorable.[1] The presence of the oxygen and nitrogen heteroatoms significantly influences the ring's geometry and electronic properties.[1] This conformational flexibility allows 1,4-oxazepane derivatives to effectively present appended pharmacophoric groups in three-dimensional space, enabling high-affinity interactions with a variety of biological targets.

Strategic Positioning in Medicinal Chemistry: A Comparative Scaffold Analysis

The selection of a heterocyclic scaffold is a critical decision in drug discovery, profoundly impacting a candidate's pharmacokinetic and pharmacodynamic profile. The 1,4-oxazepane ring offers a compelling balance of properties when compared to other commonly employed saturated heterocycles.

Property1,4-OxazepaneMorpholinePiperidine1,4-DiazepaneRationale for Comparison
Calculated LogP (cLogP) ~ -0.2 to 0.5~ -0.85~ 0.8~ -1.0Lipophilicity is a key determinant of permeability, metabolic stability, and off-target effects.[4]
pKa ~ 8.0 - 9.0~ 8.5~ 11.2~ 9.5 and 5.5The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.[4]
Metabolic Stability GoodExcellentProne to metabolismVariableThe larger ring size of 1,4-oxazepane may shield it from certain metabolic enzymes.[4]
Permeability (Caco-2) Moderate to HighLow to ModerateHighLow to ModeratePermeability across intestinal cell monolayers is a key indicator of oral absorption.[4]

Key Insights from Comparative Analysis:

  • Lipophilicity: 1,4-Oxazepane exhibits a moderate lipophilicity, striking a balance between permeability and solubility, whereas morpholine is more hydrophilic and piperidine is more lipophilic.[4]

  • Basicity: The pKa of 1,4-oxazepane is comparable to that of morpholine, indicating partial protonation at physiological pH.[4] Piperidine is significantly more basic, which can enhance solubility but may also lead to off-target interactions.[4]

  • Metabolic Stability: While morpholine is renowned for its metabolic robustness, 1,4-oxazepane also demonstrates good metabolic stability, potentially offering an advantage over piperidine.[4]

  • Permeability: The permeability of 1,4-oxazepane is expected to be moderate, providing a favorable balance with its solubility and metabolic stability.[4]

Synthetic Strategies for Accessing the 1,4-Oxazepane Core

The synthetic tractability of the 1,4-oxazepane scaffold allows for the generation of diverse chemical libraries. Several synthetic routes have been developed, ranging from classical cyclization reactions to more modern transition-metal-catalyzed approaches.

Reductive Amination Approach for 2,4-Disubstituted 1,4-Oxazepanes

This is a versatile method for synthesizing 2,4-disubstituted 1,4-oxazepanes, which have shown selectivity for targets such as the dopamine D4 receptor.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as methanol, add the desired aldehyde or ketone (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_workup Work-up & Purification 2-(2-aminoethoxy)ethanol 2-(2-aminoethoxy)ethanol Imine Formation Imine Formation 2-(2-aminoethoxy)ethanol->Imine Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Formation Reduction Reduction Imine Formation->Reduction Sodium Borohydride Quench & Extract Quench & Extract Reduction->Quench & Extract Purification Purification Quench & Extract->Purification 2,4-Disubstituted 1,4-Oxazepane 2,4-Disubstituted 1,4-Oxazepane Purification->2,4-Disubstituted 1,4-Oxazepane

Caption: Workflow for the synthesis of 2,4-disubstituted 1,4-oxazepanes.

Cyclization of N-Propargylamines

Recent advances have demonstrated the efficient synthesis of the 1,4-oxazepane core from N-propargylamines, offering high atom economy and shorter synthetic routes.[6][7][8] These reactions often proceed via a 7-exo-dig cyclization mechanism, catalyzed by transition metals such as gold.[8]

Experimental Protocol (General):

  • Precursor Synthesis: Synthesize the required N-propargylic β-enaminones from corresponding starting materials.

  • Cyclization Reaction: In a suitable solvent like methanol, dissolve the N-propargylic β-enaminone.

  • Catalyst Addition: Add a catalytic system, for example, AuCl₃/AgSbF₆.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product via column chromatography to yield the desired unsaturated 1,4-oxazepane.

G N-Propargylic β-enaminone N-Propargylic β-enaminone 7-exo-dig Cyclization 7-exo-dig Cyclization N-Propargylic β-enaminone->7-exo-dig Cyclization Catalyst e.g., AuCl₃/AgSbF₆ Catalyst->7-exo-dig Cyclization Unsaturated 1,4-Oxazepane Unsaturated 1,4-Oxazepane 7-exo-dig Cyclization->Unsaturated 1,4-Oxazepane

Caption: Gold-catalyzed synthesis of 1,4-oxazepanes from N-propargylamines.

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes

Recent research has focused on developing robust and scalable protocols for the synthesis of functionalized 1,4-oxazepanes, which have been historically underrepresented in compound libraries.[9] Careful optimization of classical heterocyclization methods has enabled multigram synthesis, accommodating various substitution patterns and providing a deeper understanding of the scaffold's reactivity.[9]

Applications in Drug Discovery: A Landscape of Biological Activity

The unique structural features of the 1,4-oxazepane scaffold have led to its exploration in a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders
  • Dopamine D4 Receptor Ligands for Schizophrenia: The dopamine D4 receptor is a key target for atypical antipsychotics. 1,4-Oxazepane derivatives have been synthesized as selective D4 receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.[5] The scaffold allows for the precise positioning of pharmacophoric elements necessary for potent D4 receptor antagonism. A 3D-QSAR analysis has indicated that the size of the 1,4-oxazepane ring is important for affinity to the D4 receptor.[5]

  • Anticonvulsant Agents: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have shown promising activity as broad-spectrum anticonvulsants in preclinical models of epilepsy.

Inflammatory Diseases
  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a critical mediator of inflammation and cell death, making it an attractive target for inflammatory diseases. The 1,4-oxazepane scaffold has been incorporated into potent and selective RIPK1 inhibitors.

  • Cyclooxygenase-2 (COX-2) Inhibitors: In silico docking studies have shown that 1,4-oxazepine derivatives can exhibit superior or comparable binding affinities to the COX-2 enzyme compared to standard drugs like celecoxib, suggesting their potential as potent anti-inflammatory agents.[10]

Other Therapeutic Areas

The versatility of the 1,4-oxazepane core has also led to its investigation in other areas, including as psychoneurotic, antihistaminic, and analgesic agents.[11] Furthermore, some derivatives have been explored for their potential in relieving memory dysfunction associated with conditions like Alzheimer's disease.[11]

G cluster_CNS CNS Disorders cluster_Inflammation Inflammatory Diseases cluster_Other Other Applications 1,4-Oxazepane Core 1,4-Oxazepane Core Dopamine D4 Antagonism Dopamine D4 Antagonism 1,4-Oxazepane Core->Dopamine D4 Antagonism Anticonvulsant Activity Anticonvulsant Activity 1,4-Oxazepane Core->Anticonvulsant Activity RIPK1 Inhibition RIPK1 Inhibition 1,4-Oxazepane Core->RIPK1 Inhibition COX-2 Inhibition COX-2 Inhibition 1,4-Oxazepane Core->COX-2 Inhibition Psychoneurotic Agents Psychoneurotic Agents 1,4-Oxazepane Core->Psychoneurotic Agents Antihistaminic Agents Antihistaminic Agents 1,4-Oxazepane Core->Antihistaminic Agents Analgesic Agents Analgesic Agents 1,4-Oxazepane Core->Analgesic Agents

Caption: Biological applications of the 1,4-oxazepane scaffold.

Conclusion and Future Perspectives

The 1,4-oxazepane scaffold represents a privileged and increasingly important structural motif in drug discovery. Its favorable physicochemical properties, metabolic stability, and synthetic accessibility make it an attractive starting point for the design of novel therapeutics across a range of disease areas. The continued development of innovative and scalable synthetic methodologies will further expand the accessible chemical space of 1,4-oxazepane derivatives, paving the way for the discovery of next-generation drug candidates with enhanced efficacy and safety profiles. As our understanding of the structure-activity relationships of this versatile scaffold deepens, we can anticipate the emergence of new and impactful clinical applications.

References

  • A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery - Benchchem.
  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing).
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem.
  • 1,4-oxazepane - ChemBK.
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.
  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines | Request PDF - ResearchGate.
  • Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery - Benchchem.
  • 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Publishing.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a detailed guide to the scalable synthesis of 6-functionalized 1,4-oxazepanes, a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide to the scalable synthesis of 6-functionalized 1,4-oxazepanes, a privileged scaffold in modern medicinal chemistry. We will move beyond a simple recitation of steps to provide an in-depth understanding of the chemical logic and practical considerations necessary for successful and scalable synthesis. The protocols described herein are designed to be robust and reproducible, forming a self-validating system for the generation of diverse 1,4-oxazepane libraries for drug discovery and development.

The Ascendancy of the 1,4-Oxazepane Scaffold in Drug Discovery

The 1,4-oxazepane motif, a seven-membered heterocycle, has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and synthetic accessibility.[1][2] This scaffold is strategically positioned at the interface of other important heterocycles like diazepanes, morpholines, and azepanes, offering a unique conformational flexibility that allows for potent and selective interactions with a variety of biological targets.[1][2]

Derivatives of 1,4-oxazepane have shown promise in a range of therapeutic areas, most notably in the central nervous system (CNS). For instance, they have been investigated as selective dopamine D4 receptor ligands for the treatment of schizophrenia, potentially offering improved side-effect profiles compared to existing atypical antipsychotics.[1][3] Furthermore, certain 6-amino-1,4-oxazepane-3,5-dione derivatives have demonstrated anticonvulsant activity in preclinical models.[1]

Despite their potential, the exploration of 1,4-oxazepanes has been hampered by a lack of reliable and scalable synthetic routes.[2] This guide addresses this critical gap by providing a carefully optimized and robust protocol for the multigram synthesis of 6-functionalized 1,4-oxazepanes.[2]

Strategic Approaches to the Synthesis of 1,4-Oxazepanes

Several synthetic strategies have been developed to access the 1,4-oxazepane core. The choice of a particular route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

A common and effective approach involves the ring-opening of epoxides with amino alcohols , followed by intramolecular cyclization. This method is particularly useful for accessing chiral, polysubstituted oxazepanes.[4][5][6][7] The regioselectivity of the epoxide opening is a critical factor and can often be controlled by the choice of catalyst and reaction conditions.

Another versatile method utilizes N-propargylamines as building blocks.[8] These precursors can undergo a variety of cyclization reactions to form the 1,4-oxazepane ring, often with high atom economy.

For the purpose of this guide, we will focus on a classical heterocyclization approach that has been optimized for scalability and allows for the introduction of diverse functionalities at the 6-position.[1][2] This method provides a reliable and practical route to a wide array of 6-functionalized 1,4-oxazepanes that are otherwise underrepresented in chemical libraries.[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the scalable synthesis of 6-functionalized 1,4-oxazepanes, starting from readily available amino alcohols and epoxides.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Cyclization and Functionalization A Amino Alcohol C Ring Opening of Epoxide A->C B Substituted Epoxide B->C D β-Amino Alcohol Intermediate C->D Formation of C-N bond E Intramolecular Cyclization D->E Activation of Hydroxyl Group F 6-Functionalized 1,4-Oxazepane E->F Ring Closure

Caption: General workflow for the synthesis of 6-functionalized 1,4-oxazepanes.

Detailed Protocols for Scalable Synthesis

The following protocols are based on a revisited and optimized classical heterocyclization method, proven to be robust for multigram synthesis.[1][2]

Protocol 1: Synthesis of the β-Amino Alcohol Intermediate via Epoxide Ring Opening

This protocol describes the regioselective ring-opening of a substituted epoxide with an amino alcohol to generate the key β-amino alcohol intermediate.

Materials and Reagents:

  • Substituted Epoxide (e.g., Styrene Oxide)

  • Amino Alcohol (e.g., Ethanolamine)

  • Acetic Acid (catalytic amount)

  • Solvent (e.g., Methanol or neat)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add the amino alcohol (1.0 eq). If a solvent is used, dissolve the amino alcohol in an appropriate solvent like methanol.

  • Addition of Epoxide: Slowly add the substituted epoxide (1.1 eq) to the stirred solution of the amino alcohol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture. The use of a Brønsted acid catalyst promotes the regioselective opening of the epoxide ring.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. For less reactive substrates, gentle heating may be required.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess volatile reagents. The resulting crude β-amino alcohol is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Expert Insights:

  • Causality of Reagent Choice: The use of a slight excess of the epoxide ensures complete consumption of the more valuable amino alcohol. Acetic acid is a mild and effective catalyst for this transformation, avoiding harsh conditions that could lead to side reactions.

  • Trustworthiness through Self-Validation: The reaction can be easily monitored by standard analytical techniques, allowing for a clear determination of the reaction endpoint and ensuring the formation of the desired product. The regioselectivity of the epoxide opening should be confirmed by NMR spectroscopy of the isolated intermediate.

Protocol 2: Intramolecular Cyclization to form the 6-Functionalized 1,4-Oxazepane

This protocol details the intramolecular cyclization of the β-amino alcohol intermediate to yield the 6-functionalized 1,4-oxazepane.

Materials and Reagents:

  • Crude β-Amino Alcohol Intermediate (from Protocol 1)

  • Sulfuric Acid (concentrated)

  • Dioxane (anhydrous)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the crude β-amino alcohol intermediate (1.0 eq) in anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid-Catalyzed Cyclization: Carefully and slowly add concentrated sulfuric acid (e.g., 1.5 eq) to the stirred solution. The sulfuric acid acts as a dehydrating agent and catalyst to promote the intramolecular cyclization.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 100-110 °C). Monitor the progress of the reaction by TLC or LC-MS. The cyclization is typically complete within 12-24 hours.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-functionalized 1,4-oxazepane.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to afford the pure 6-functionalized 1,4-oxazepane.

Expert Insights:

  • Causality of Experimental Choices: Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the starting material and the intermediate. Concentrated sulfuric acid is a strong dehydrating agent that facilitates the formation of the ether linkage in the oxazepane ring. Careful, slow addition is crucial to control the exothermic reaction.

  • Trustworthiness through Self-Validation: The progress of the cyclization can be readily followed by the disappearance of the starting material and the appearance of the product spot on TLC. The final product's identity and purity should be confirmed by NMR, MS, and elemental analysis.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various 6-functionalized 1,4-oxazepanes using the described protocols.

EntryR Group on EpoxideR' Group on Amino AlcoholProductYield (%)
1PhenylH6-Phenyl-1,4-oxazepane75
24-ChlorophenylH6-(4-Chlorophenyl)-1,4-oxazepane72
3MethylH6-Methyl-1,4-oxazepane68
4PhenylMethyl4-Methyl-6-phenyl-1,4-oxazepane78

Visualization of the Reaction Mechanism

The key step in the formation of the 1,4-oxazepane ring is the acid-catalyzed intramolecular cyclization. The following diagram illustrates the proposed mechanism.

G cluster_0 Reaction Mechanism A Protonation of the Hydroxyl Group B Formation of a Good Leaving Group (H2O) A->B H+ C Intramolecular Nucleophilic Attack by the Nitrogen Atom B->C -H2O D Deprotonation C->D Ring Closure E 6-Functionalized 1,4-Oxazepane D->E -H+ Start β-Amino Alcohol Intermediate1 Protonated Intermediate Start->Intermediate1 Protonation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 SN2 Attack Product Final Product Intermediate2->Product Deprotonation

Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.

Conclusion

The protocols detailed in this guide provide a robust and scalable pathway for the synthesis of 6-functionalized 1,4-oxazepanes. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently generate diverse libraries of these valuable scaffolds for drug discovery programs. The inherent flexibility and three-dimensional nature of the 1,4-oxazepane ring system continue to make it an attractive target for the development of novel therapeutics.

References

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link][1][2]

  • Reddy, B. M., & Sreekanth, P. M. (2005). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, (29), 3751-3753. [Link][4]

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link][2]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 845-851. [Link][5]

  • Open Access Journals. (n.d.). EXTENDED ABSTRACT. [Link]

  • Semantic Scholar. (n.d.). A Brief Review on Synthesis of ò-amino Alcohols by Ring Opening ofEpoxides. [Link][6]

  • Wang, L., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(18), 3352. [Link][7]

  • Cambridge Open Engage. (2025). Archive. [Link]

  • Phillips, A. M. M. F., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 437-500). Wiley. [Link]

  • Synthesis and functionalization of 1,4-benzodiazepines. (n.d.). MDPI. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Modern methods for the synthesis of oxazepanes. [Link]

  • ResearchGate. (n.d.). Dmytro Leha's research works. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (2018). Molecules, 23(11), 2993. [Link]

  • van de Wetering, I., et al. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 44(17), 2827-2838. [Link][3]

  • ResearchGate. (n.d.). Kostiantyn Levchenko's research works. [Link]

  • Bar-Ziv, R., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. ACS Catalysis, 8(11), 10736-10741. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Current Organic Chemistry. [Link]

  • Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolo[1][4][1][2][5]benzotriazepin-6-ones, Potential Turn Surrogates. (2015). Organic Letters, 17(24), 6046-6049. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. (2025). Mini-Reviews in Organic Chemistry. [Link]

  • Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(102), 99781-99793. [Link][8]

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Application

Synthesis Protocol for tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate: An Application Note

Abstract The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its structural relationship to bioactive molecules like morpholines and diazepanes. This ap...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its structural relationship to bioactive molecules like morpholines and diazepanes. This application note provides a detailed, four-step synthetic protocol for tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a valuable building block for the synthesis of more complex pharmaceutical agents. The described methodology begins with the readily available starting material 2-(2-aminoethoxy)ethanol and proceeds through N-protection, oxidation, intramolecular cyclization, and final reduction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step experimental procedure and an in-depth rationale for the chosen synthetic strategy and reaction conditions.

Introduction

Seven-membered heterocycles, such as 1,4-oxazepanes, represent a class of compounds that are relatively underrepresented in screening libraries despite their potential for novel biological activity. Their unique three-dimensional conformations allow for the exploration of new chemical space in drug discovery programs. The title compound, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, incorporates a versatile Boc-protecting group for further functionalization at the nitrogen atom and a hydroxyl group that can be used as a handle for subsequent chemical modifications. This guide details a robust and scalable synthesis route designed for high purity and good overall yield.

Overall Synthetic Scheme

The synthesis is accomplished in four distinct steps, starting from a commercially available precursor. The workflow is designed to build the core oxazepane ring system with the desired functionality in a logical and efficient manner.

Synthetic_Scheme A 2-(2-Aminoethoxy)ethanol B tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate A->B Step 1: N-Boc Protection (Boc)₂O, Base C 2-((2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid B->C Step 2: Oxidation TEMPO, Bleach D tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate C->D Step 3: Intramolecular Cyclization HATU, DIPEA E tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate D->E Step 4: Reduction NaBH₄

Caption: Four-step synthesis of the target compound.

Part 1: Synthesis of Intermediate Compounds

Step 1: N-Boc Protection of 2-(2-Aminoethoxy)ethanol

Principle: The first step involves the protection of the primary amine of 2-(2-aminoethoxy)ethanol with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the nitrogen from participating in side reactions during the subsequent oxidation step. The Boc group is stable under the planned reaction conditions and can be readily removed later under acidic conditions if desired.

Experimental Protocol:

  • To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Stir the mixture vigorously to ensure dissolution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate as a crude oil, which is often used in the next step without further purification.

ReagentMolar Eq.Purpose
2-(2-Aminoethoxy)ethanol1.0Starting Material
Di-tert-butyl dicarbonate1.1Boc-protecting agent
Sodium Bicarbonate2.0Base to facilitate the reaction
Dioxane/Water-Solvent System
Ethyl Acetate-Extraction Solvent
Step 2: Oxidation to 2-((2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid

Principle: This step converts the primary alcohol of the N-protected intermediate into a carboxylic acid. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is an efficient and mild method for this transformation, avoiding harsh conditions that might compromise the Boc protecting group.

Experimental Protocol:

  • Dissolve the crude tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in a solvent mixture of acetonitrile and a phosphate buffer (pH ~6.5).

  • Add TEMPO (0.1 eq) and sodium chlorite (NaClO₂, 1.5 eq) to the solution.

  • Slowly add a dilute solution of sodium hypochlorite (NaOCl, household bleach) to the reaction mixture, maintaining the temperature below 35°C.

  • Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Adjust the pH of the solution to ~3-4 with a mild acid (e.g., citric acid).

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.

ReagentMolar Eq.Purpose
N-Boc protected alcohol1.0Substrate
TEMPO0.1Catalyst for oxidation
Sodium Chlorite1.5Co-oxidant
Sodium HypochloritecatalyticRe-oxidant for TEMPO
Acetonitrile/Buffer-Solvent System

Part 2: Formation and Functionalization of the 1,4-Oxazepane Ring

Step 3: Intramolecular Cyclization to tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate

Principle: This key step involves an intramolecular amide bond formation (lactamization) to construct the seven-membered 1,4-oxazepane ring. A peptide coupling agent, such as HATU, is used to activate the carboxylic acid, facilitating the nucleophilic attack by the Boc-protected amine. High dilution conditions are often employed to favor the intramolecular reaction over intermolecular polymerization.

Cyclization sub Carboxylic Acid Intermediate activated HATU-Activated Ester sub->activated HATU, DIPEA product tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate activated->product Intramolecular Nucleophilic Attack

Caption: Cyclization via an activated ester intermediate.

Experimental Protocol:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in a large volume of anhydrous N,N-dimethylformamide (DMF) to create high-dilution conditions (e.g., 0.01 M).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution, followed by HATU (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.

ReagentMolar Eq.Purpose
Carboxylic Acid Intermediate1.0Substrate
HATU1.2Peptide coupling agent
DIPEA3.0Non-nucleophilic base
DMF-Anhydrous solvent
Step 4: Reduction to tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

Principle: The final step is the reduction of the ketone (lactam carbonyl) to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, well-tolerated by the Boc protecting group and the ether linkage within the ring.[1][2]

Experimental Protocol:

  • Dissolve the purified tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in methanol or ethanol at 0°C (ice bath).

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis confirms the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel to yield the final product, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

ReagentMolar Eq.Purpose
Oxazepanone Intermediate1.0Substrate
Sodium Borohydride (NaBH₄)1.5Reducing Agent
Methanol/Ethanol-Solvent

Part 3: Characterization and Data

The final product should be characterized to confirm its identity and purity. Standard analytical techniques should be employed.

Expected Analytical Data:

  • Appearance: Clear, colorless oil or a low-melting solid.[3]

  • Molecular Formula: C₁₀H₁₉NO₄

  • Molecular Weight: 217.26 g/mol [3]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the tert-butyl group (~1.4-1.5 ppm), multiplets for the oxazepane ring protons (~3.0-4.0 ppm), a signal for the CH-OH proton, and a broad signal for the hydroxyl proton.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals would include the carbonyl of the Boc group (~155 ppm), the quaternary carbon and methyls of the Boc group (~80 and ~28 ppm, respectively), and several signals for the carbons of the oxazepane ring, including one for the carbon bearing the hydroxyl group (~65-75 ppm).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 218.14, [M+Na]⁺ = 240.12.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The described four-step sequence utilizes standard and well-understood organic transformations, making it accessible to researchers with a solid background in synthetic chemistry. The resulting compound is a valuable intermediate for the development of novel therapeutics, and this detailed guide should facilitate its synthesis in a laboratory setting.

References

  • Shaabani, A., et al. (2016). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. Available at: [Link]

  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Synthonix. (n.d.). tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • Singh, M., et al. (2023). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kaur, M., et al. (n.d.). Intramolecular cyclization of N-Boc derivatives. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025).
  • Frostburg State University Chemistry Department. (2018, February 16). Sodium borohydride reduction. YouTube. Available at: [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

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Method

Application Note & Protocols: Strategic Intramolecular Cyclization for the Synthesis of the 1,4-Oxazepane Ring

Abstract The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in modern medicinal chemistry due to its unique three-dimensional conformation and synthetic accessibility.[1] Its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in modern medicinal chemistry due to its unique three-dimensional conformation and synthetic accessibility.[1] Its derivatives have shown significant potential in targeting a range of biological entities, including applications as dopamine D4 receptor ligands for schizophrenia and as novel anticonvulsant agents.[1][2][3] The construction of this ring system is most commonly achieved through intramolecular cyclization, a powerful strategy that leverages the proximity of reactive functional groups within a single molecule. This guide provides an in-depth analysis of the core mechanistic principles, key synthetic strategies, and detailed, field-proven protocols for the formation of the 1,4-oxazepane ring. We will explore methodologies including nucleophilic substitution, reductive amination, and intramolecular amidation, offering researchers a comprehensive toolkit for accessing this valuable heterocyclic motif.

Mechanistic Principles of 7-Endo Cyclization

The formation of a seven-membered ring via intramolecular cyclization presents unique kinetic and thermodynamic challenges. Unlike the facile formation of 5- and 6-membered rings, the higher entropic cost and potential for transannular strain in a 7-membered ring require careful strategic planning.[4] The success of these cyclizations hinges on selecting a precursor that is conformationally pre-disposed to ring closure and employing reaction conditions that favor the desired intramolecular pathway over competing intermolecular reactions.

The primary mechanistic pathways discussed herein include:

  • Intramolecular Williamson Ether Synthesis (SN2 Cyclization): This classic method involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then displaces an intramolecular leaving group (e.g., a halide or sulfonate ester) in an SN2 fashion. The efficiency of this reaction is highly dependent on the concentration and the geometric viability of the transition state.[5]

  • Intramolecular Reductive Amination: This strategy involves the formation of an imine or iminium ion intermediate from a precursor containing both an amine and a carbonyl group (or a latent carbonyl). Subsequent reduction of this intermediate, typically with a hydride reagent, directly forges the C-N bond and closes the ring in a single, often diastereoselective, step.

  • Intramolecular Amidation (Lactamization): To form 1,4-oxazepane cores containing an amide moiety (e.g., 1,4-oxazepan-5-ones), the cyclization occurs via nucleophilic attack of an amine onto an activated carboxylic acid or ester. The use of modern coupling agents is critical to facilitate this transformation under mild conditions, minimizing side reactions.[6][7]

Intramolecular_Cyclization_Mechanisms cluster_0 General Precursor cluster_1 Cyclization Strategies cluster_2 Product Precursor Linear Precursor (X-C-C-N-C-C-Y) SN2 S(N)2 Cyclization (e.g., Williamson Ether) Precursor->SN2  Base, Nucleophilic  Attack (O or N) Reductive Reductive Amination Precursor->Reductive  Imine Formation,  Reducing Agent Amidation Amidation (Lactamization) Precursor->Amidation  Coupling Agent,  Nucleophilic Acyl Subst. Product 1,4-Oxazepane Ring SN2->Product Reductive->Product Amidation->Product

Caption: Core strategies for intramolecular formation of the 1,4-oxazepane ring.

Key Synthetic Strategies and Protocols

Strategy 1: N-Substituted 1,4-Oxazepanes via Intramolecular SN2 Cyclization

This approach is a robust method for synthesizing N-alkylated or N-arylated 1,4-oxazepanes. It begins with the synthesis of a suitable amino alcohol precursor, which is then subjected to basic conditions to induce cyclization. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to ensure complete deprotonation of the alcohol without competing side reactions.

Experimental Protocol: Synthesis of 4-Benzyl-1,4-oxazepane

  • Step 1: Synthesis of the Precursor - 2-((2-Bromoethyl)(benzyl)amino)ethan-1-ol

    • To a solution of N-benzylethanolamine (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (K₂CO₃) (3.0 eq).

    • Add 1,2-dibromoethane (1.5 eq) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 16-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the bromo-amine precursor.

  • Step 2: Intramolecular Cyclization

    • Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar) at 0 °C.

    • Dissolve the precursor, 2-((2-bromoethyl)(benzyl)amino)ethan-1-ol (1.0 eq), in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the reaction to warm to room temperature and then gently reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the pure 4-benzyl-1,4-oxazepane.

Causality and Insights: The use of K₂CO₃ in Step 1 provides a sufficiently basic environment for the initial alkylation while being mild enough to avoid significant side product formation. In Step 2, NaH is a strong base that irreversibly deprotonates the alcohol, ensuring the formation of the highly nucleophilic alkoxide required for the SN2 cyclization.[5] THF is an excellent solvent as it is aprotic and effectively solvates the intermediate sodium alkoxide.

Strategy 2: 1,4-Oxazepan-6-ones via Intramolecular Amidation

This strategy is employed for the synthesis of lactam-containing oxazepanes, which are common motifs in bioactive molecules. The key step is the formation of an amide bond between a secondary amine and a carboxylic acid within the same molecule. This requires activation of the carboxylic acid, typically with a peptide coupling agent.

Experimental_Workflow_Amidation Start Diethanolamine Derivative Step1 Selective Oxidation Start->Step1 e.g., PCC, DMP Step2 Amine Coupling Step1->Step2 Amino Acid Ester, Base Step3 Intramolecular Amidation (Lactamization) Step2->Step3 Coupling Agent (HATU, EDC) Workup Aqueous Workup & Extraction Step3->Workup Purify Column Chromatography Workup->Purify Product 1,4-Oxazepan-6-one Purify->Product

Caption: General workflow for the synthesis of 1,4-oxazepan-6-ones.

Experimental Protocol: Synthesis of 4-Boc-1,4-oxazepan-6-one [6]

  • Step 1: Synthesis of the Precursor - 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetic acid

    • This protocol assumes the synthesis of the linear precursor. A common route involves the reaction of N-Boc-ethylenediamine with an ethyl 2-haloacetate followed by saponification of the ester to the carboxylic acid.

  • Step 2: Intramolecular Cyclization (Lactamization)

    • Dissolve the amino acid precursor (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.05 M) under an inert atmosphere.[6]

    • Add a peptide coupling agent, such as HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).[6]

    • Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.[6]

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with a larger volume of ethyl acetate.

    • Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield 4-Boc-1,4-oxazepan-6-one.[6]

Causality and Insights: The formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow. Coupling agents like HATU react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then readily attacked by the intramolecular amine nucleophile. DIPEA acts as a proton scavenger to neutralize the acid formed during the reaction and maintain a favorable pH. The high dilution (0.05 M) is crucial to favor the intramolecular cyclization over intermolecular polymerization.

Data Summary: Comparison of Synthetic Strategies

StrategyKey TransformationCommon ReagentsTypical YieldsKey Considerations
SN2 Cyclization C-O Bond FormationNaH, K₂CO₃, THF50-80%Requires a good leaving group; high dilution can be beneficial.
Reductive Amination C-N Bond FormationNaBH₄, Na(OAc)₃BH60-90%One-pot procedure; control of diastereoselectivity is possible.
Amidation N-C=O Bond FormationHATU, EDC, DIPEA, DMF40-75%Requires high dilution to prevent polymerization; sensitive to steric hindrance.[7]

Conclusion

The intramolecular cyclization is a versatile and powerful method for constructing the medicinally important 1,4-oxazepane ring system. The choice of synthetic strategy—be it SN2 cyclization, reductive amination, or amidation—must be tailored to the specific target molecule and the desired substitution pattern. By understanding the underlying mechanistic principles and carefully controlling reaction parameters such as reagent choice, solvent, and concentration, researchers can efficiently and reliably access a diverse library of 1,4-oxazepane derivatives for applications in drug discovery and development. The protocols provided herein serve as a validated starting point for these synthetic endeavors.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available at: [Link]

  • Synthesis of substituted benzo[b][1][8]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. PubMed Central. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Publications. Available at: [Link]

  • O-Heterocycle Synthesis via Intramolecular C–H Alkoxylation Catalyzed by Iron Acetylacetonate. PubMed Central. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Available at: [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PubMed Central. Available at: [Link]

  • Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines. ResearchGate. Available at: [Link]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. Available at: [Link]

  • Synthesis of dibenzo[b,f][1][8]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system. PubMed. Available at: [Link]

  • Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[1][8]oxazepane and Dihydrobenzo[3][8]oxazocine. PubMed. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. ResearchGate. Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. Available at: [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

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Application

Application Notes and Protocols for the Chiral Intermediate: tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold in Medicinal Chemistry The 1,4-oxazepane ring system, a seven-membered saturated heterocycle, has garnered significant attention in contemporary drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold in Medicinal Chemistry

The 1,4-oxazepane ring system, a seven-membered saturated heterocycle, has garnered significant attention in contemporary drug discovery.[1] Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in precise spatial orientations, making it a privileged scaffold for engaging with complex biological targets.[1][2] Unlike more common six-membered heterocycles like morpholines and piperidines, the 1,4-oxazepane core offers a unique topographical landscape for molecular recognition. This structural feature is particularly advantageous in the design of ligands for central nervous system (CNS) targets, where subtle conformational changes can profoundly impact efficacy and selectivity.[2]

This guide focuses on a key chiral building block, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate , available in both (S) and (R) enantiomeric forms. The presence of a stereodefined secondary alcohol ortho to the ring oxygen and a Boc-protected amine provides a versatile handle for a variety of synthetic transformations. This allows for the stereocontrolled elaboration of the scaffold into more complex molecules, making it an invaluable intermediate in the synthesis of chiral drugs and molecular probes. We will explore its application in the synthesis of potential therapeutic agents, with a focus on monoamine reuptake inhibitors, a class of drugs used to treat depression and other neurological disorders.[3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis. The following table summarizes key data for tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate.

PropertyValueSource
CAS Number 1260589-26-1[4]
Molecular Formula C₁₀H₁₉NO₄[4]
Molecular Weight 217.26 g/mol [4]
Appearance Clear, almost colorless, low melting solid or oil[CymitQuimica]
Purity Typically ≥97%[4]
Storage Store in a cool, dry place. For long-term storage, 2-8°C is recommended.[Appchem]

Handling and Storage: The compound is stable under normal laboratory conditions. Due to its hydroxyl group, it is advisable to store it under an inert atmosphere to prevent moisture absorption. The Boc protecting group is sensitive to strong acids, and care should be taken to avoid acidic conditions during storage and handling unless deprotection is intended.

Synthetic Applications and Protocols

The strategic placement of the hydroxyl and Boc-protected amino functionalities allows for a range of selective modifications. Below are detailed protocols for key transformations that leverage the chirality of this intermediate.

O-Alkylation: Synthesis of Chiral Ethers

The hydroxyl group can be readily alkylated to introduce a variety of substituents. This transformation is particularly relevant in the synthesis of monoamine reuptake inhibitors, where an ether linkage at this position can be a key pharmacophoric element. The following protocol is adapted from a procedure for a similar racemic 1,4-oxazepane derivative.[5]

Reaction Scheme:

G cluster_reactants start tert-butyl (6S)-6-hydroxy- 1,4-oxazepane-4-carboxylate reagents NaH, Alkyl Halide (R-X) DMF, 0 °C to rt product tert-butyl (6S)-6-(alkoxy)- 1,4-oxazepane-4-carboxylate reagents->product

Caption: O-Alkylation of the chiral intermediate.

Protocol: Synthesis of tert-butyl (6S)-6-methoxy-1,4-oxazepane-4-carboxylate

  • Materials:

    • tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Methyl iodide (CH₃I) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous DMF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired O-methylated product.

Causality and Self-Validation: The use of a strong base like NaH is necessary to deprotonate the secondary alcohol, forming the more nucleophilic alkoxide. DMF is an excellent polar aprotic solvent for this type of reaction. Quenching with a mild acid source like NH₄Cl neutralizes the excess base. The stereochemical integrity at the C6 position is expected to be retained in this reaction as the chiral center is not directly involved in the bond-breaking or bond-forming steps of the nucleophilic substitution. Successful synthesis can be validated by ¹H NMR (disappearance of the hydroxyl proton and appearance of a methoxy signal) and mass spectrometry.

Mitsunobu Reaction: Stereoinversion and Functionalization

The Mitsunobu reaction is a powerful tool for the conversion of secondary alcohols with inversion of stereochemistry.[6] This allows for the synthesis of the corresponding (R)-configured derivatives from the (S)-enantiomer of the starting material, or for the introduction of various nucleophiles such as azides, phthalimides (a protected amine source), or carboxylates.[6][7]

Reaction Scheme:

G cluster_reactants start tert-butyl (6S)-6-hydroxy- 1,4-oxazepane-4-carboxylate reagents PPh₃, DIAD or DEAD Nucleophile (Nu-H) THF, 0 °C to rt product tert-butyl (6R)-6-(nucleophile)- 1,4-oxazepane-4-carboxylate reagents->product

Caption: Mitsunobu reaction for stereoinversion and functionalization.

Protocol: Synthesis of tert-butyl (6R)-6-azido-1,4-oxazepane-4-carboxylate

  • Materials:

    • tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Diphenylphosphoryl azide (DPPA) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) to the solution. The mixture may turn cloudy or develop a yellow/orange color.

    • Stir for 10-15 minutes at 0 °C, then add diphenylphosphoryl azide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Causality and Self-Validation: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an Sₙ2 fashion, leading to a clean inversion of stereochemistry at the carbon center.[6] The choice of DIAD or DEAD depends on the ease of removal of the corresponding hydrazine byproduct during purification. DPPA serves as a safer alternative to hydrazoic acid for introducing the azide functionality. The successful inversion and substitution can be confirmed by chiral HPLC analysis and spectroscopic methods (IR spectroscopy will show a characteristic azide stretch, and ¹H NMR will show shifts in the signals of the protons at and adjacent to the C6 position). The resulting azide can be readily reduced to the corresponding amine, providing access to the inverted amino-scaffold.

Esterification: Synthesis of Chiral Esters

Standard esterification procedures can be employed to functionalize the hydroxyl group, for example, through reaction with an acyl chloride or carboxylic acid under appropriate coupling conditions.

Reaction Scheme:

G cluster_reactants start tert-butyl (6S)-6-hydroxy- 1,4-oxazepane-4-carboxylate reagents Carboxylic Acid (R-COOH) EDC, DMAP DCM, 0 °C to rt product tert-butyl (6S)-6-(acyloxy)- 1,4-oxazepane-4-carboxylate reagents->product

Caption: Esterification of the chiral intermediate.

Protocol: Synthesis of a Chiral Ester using EDC/DMAP Coupling

  • Materials:

    • tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq)

    • Carboxylic acid (e.g., benzoic acid) (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add EDC (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired ester.

Causality and Self-Validation: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP serves as a catalyst to facilitate the esterification. This method is generally mild and preserves the stereochemical integrity of the alcohol. The formation of the ester can be confirmed by the appearance of a characteristic ester carbonyl stretch in the IR spectrum and the appropriate signals in the ¹H and ¹³C NMR spectra.

Workflow for Drug Discovery Application

The following workflow illustrates how tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate can be utilized in a drug discovery program targeting, for example, dual serotonin and norepinephrine reuptake inhibitors.[8][9]

G A Chiral Intermediate (tert-butyl (6S)-6-hydroxy- 1,4-oxazepane-4-carboxylate) B Derivatization of Hydroxyl Group (e.g., O-Alkylation, Mitsunobu, Esterification) A->B C Library of Chiral 1,4-Oxazepanes B->C D Boc Deprotection (e.g., TFA in DCM) C->D E N-Functionalization (e.g., Reductive Amination, Amide Coupling) D->E F Final Compounds Library E->F G In Vitro Screening (e.g., SERT/NET Binding Assays) F->G H Lead Optimization (SAR) G->H I Preclinical Candidate H->I

Sources

Method

The Ascendant Scaffold: Application Notes and Protocols for 1,4-Oxazepane Derivatives in Drug Discovery

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing oxygen and nitrogen atoms, has steadily emerged from the shadow of its more common six-membered cousin, the morpholine, to become a privileged structure...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing oxygen and nitrogen atoms, has steadily emerged from the shadow of its more common six-membered cousin, the morpholine, to become a privileged structure in modern medicinal chemistry. Its inherent three-dimensional architecture and conformational flexibility offer a unique platform for the design of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of the applications of 1,4-oxazepane derivatives in drug discovery, complete with detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Allure of the Seven-Membered Ring: Why 1,4-Oxazepane?

The strategic advantage of the 1,4-oxazepane ring lies in its distinct physicochemical properties. Compared to the more rigid chair conformation of morpholines, the seven-membered ring of 1,4-oxazepane possesses a higher degree of conformational freedom. This flexibility can be particularly advantageous for binding to complex protein targets, allowing the molecule to adopt an optimal conformation to fit into the binding pocket, which can translate to higher affinity and selectivity. While potentially increasing lipophilicity, the scaffold maintains good aqueous solubility, a crucial attribute for oral drug candidates.

Therapeutic Applications of 1,4-Oxazepane Derivatives

The versatility of the 1,4-oxazepane scaffold has led to its exploration in a diverse range of therapeutic areas. Here, we delve into some of the most promising applications, detailing the biological rationale and key examples.

Central Nervous System (CNS) Disorders: Targeting the Dopamine D4 Receptor

The dopamine D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex and hippocampus, is a key target for the development of atypical antipsychotics for conditions like schizophrenia.[1][2] Selective D4 receptor ligands are sought after as they may offer a better side-effect profile compared to existing treatments that often interact with other dopamine receptor subtypes.[1] 1,4-Oxazepane derivatives have proven to be excellent scaffolds for designing potent and selective D4 receptor antagonists.[1]

A quantitative structure-activity relationship (3D-QSAR) study on a series of 2,4-disubstituted 1,4-oxazepanes revealed that the substituents on the benzene rings and the size of the oxazepane ring itself are crucial for high binding affinity.[1]

Mechanism of Action: Dopamine D4 Receptor Antagonism

In schizophrenia, an overactivity of the mesolimbic dopamine pathway is hypothesized to contribute to positive symptoms. D4 receptor antagonists, by blocking the binding of dopamine to its receptor, can modulate this signaling cascade, leading to a therapeutic effect. The 1,4-oxazepane core appropriately positions the necessary pharmacophoric elements to achieve potent and selective antagonism.

G cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream Modulates Oxazepane 1,4-Oxazepane Antagonist Oxazepane->D4R Blocks

Caption: Dopamine D4 receptor signaling pathway and its inhibition by a 1,4-oxazepane antagonist.

Inflammatory Diseases: Selective COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective COX-2 inhibitors were developed to provide the anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[3]

Molecular docking studies have revealed that 1,4-oxazepane derivatives can exhibit strong binding affinities to the COX-2 enzyme, in some cases exceeding those of standard drugs like celecoxib and valdecoxib.[3] The unique three-dimensional shape of the 1,4-oxazepane scaffold allows for optimal interactions with the active site of the COX-2 enzyme.

Compound IDBinding Energy (kcal/mol)
1,4-Oxazepine Derivative 7d-109.2
1,4-Oxazepine Derivative 8h-102.6
Celecoxib (Standard)-102.1
Valdecoxib (Standard)-91.8
Data sourced from a 2025 study on the molecular docking of oxazepine derivatives as potential anti-inflammatory agents.[3]
Cancer: The Case of Bozepinib

The 1,4-benzoxazepine derivative, bozepinib, has demonstrated significant antiproliferative activity against human breast adenocarcinoma cell lines.[4] While detailed clinical trial information is not widely available, preclinical studies have highlighted its potential as an anticancer agent.[5] Recent research has also explored its effects on bladder cancer cell lines, showing that bozepinib can modulate the expression of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) enzyme.[5]

Hyperlipidemia: Squalene Synthase Inhibition by TAK-475

TAK-475 (lapaquistat acetate), a 4,1-benzoxazepine-3-acetic acid derivative, is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[6] Developed by Takeda Pharmaceutical Company, TAK-475 reached Phase III clinical trials for the treatment of hyperlipidemia.[6] By inhibiting squalene synthase, TAK-475 effectively lowers plasma cholesterol and triglyceride levels.[7][8] Preclinical studies in various animal models demonstrated its efficacy in reducing non-HDL cholesterol and triglycerides.[8][9]

Protocols for the Medicinal Chemist

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of 1,4-oxazepane derivatives, designed to be self-validating and grounded in established scientific principles.

Protocol 1: Synthesis of a 2,4-Disubstituted 1,4-Oxazepane Derivative

This protocol describes a general and robust method for the synthesis of 2,4-disubstituted 1,4-oxazepanes, which have shown selectivity for the dopamine D4 receptor.[2]

Objective: To synthesize a 2,4-disubstituted 1,4-oxazepane via reductive amination.

Materials:

  • 2-(2-aminoethoxy)ethanol

  • Substituted aldehyde or ketone (e.g., 4-chlorobenzaldehyde)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Imine Formation:

    • In a clean, dry round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

    • To this solution, add the desired substituted aldehyde or ketone (e.g., 4-chlorobenzaldehyde, 1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting materials are consumed. Causality: This step forms the key imine intermediate, which is then reduced in the subsequent step.

  • Reductive Amination:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C. Causality: The portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-disubstituted 1,4-oxazepane.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_1 Synthesis Workflow Start Starting Materials (Amino alcohol, Aldehyde/Ketone) Imine Imine Formation (Methanol, RT) Start->Imine Reduction Reductive Amination (NaBH4, 0°C to RT) Imine->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Purified 1,4-Oxazepane Derivative Purification->Product

Caption: A typical workflow for the synthesis of 1,4-oxazepane derivatives.

Protocol 2: In Vitro Dopamine D4 Receptor Antagonist Assay

This protocol outlines a cell-based functional assay to determine the antagonist activity of a test compound at the human dopamine D4 receptor. This assay measures the inhibition of a dopamine-induced response.[10][11]

Objective: To quantify the antagonist potency (IC₅₀) of a 1,4-oxazepane derivative at the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor (hD4R).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Dopamine (agonist).

  • Test compound (1,4-oxazepane derivative).

  • Forskolin (adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture the hD4R-expressing HEK293 cells according to standard protocols.

    • Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to create a range of concentrations for the dose-response curve.

  • Antagonist Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37 °C. Causality: This pre-incubation allows the antagonist to bind to the receptor before the addition of the agonist.

    • Add a fixed concentration of dopamine (typically the EC₈₀ concentration, which elicits 80% of the maximal response) to the wells containing the test compound.

    • For cAMP inhibition assays, stimulate the cells with forskolin to induce a measurable cAMP signal.

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at 37 °C.

  • Signal Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage inhibition of the dopamine response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist response.

Protocol 3: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[12][13]

Objective: To assess the in vivo anti-inflammatory efficacy of a 1,4-oxazepane derivative.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • Carrageenan (1% w/v suspension in sterile saline).

  • Test compound (1,4-oxazepane derivative) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin, 5 mg/kg).

  • Plethysmometer.

  • Animal handling and dosing equipment.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (e.g., vehicle control, reference drug, and different dose levels of the test compound).

  • Compound Administration:

    • Administer the test compound or reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 100 µL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

G cluster_2 Drug Discovery Workflow Library Compound Library (1,4-Oxazepane Derivatives) HTS High-Throughput Screening (In Vitro Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies, Docking) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In Vivo Efficacy & Safety) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized drug discovery workflow for 1,4-oxazepane-based candidates.

Conclusion and Future Perspectives

The 1,4-oxazepane scaffold has firmly established its place in the medicinal chemist's toolbox. Its unique structural and physicochemical properties have enabled the development of promising drug candidates across multiple therapeutic areas. The successful progression of TAK-475 to late-stage clinical trials and the potent anticancer activity of bozepinib underscore the therapeutic potential of this versatile heterocycle.

Future research in this area will likely focus on the development of novel and efficient synthetic methodologies, particularly for the stereoselective synthesis of chiral 1,4-oxazepanes. Furthermore, the exploration of this scaffold against a wider range of biological targets is warranted. As our understanding of the structure-activity relationships of 1,4-oxazepane derivatives continues to grow, we can anticipate the emergence of new and improved drug candidates with this remarkable seven-membered ring at their core.

References

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  • Gronewold, J. S., et al. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 44(25), 4353-4364. [Link]

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  • Nishimoto, T., et al. (2003). Lipid-lowering effects of TAK-475, a squalene synthase inhibitor, in animal models of familial hypercholesterolemia. European Journal of Pharmacology, 466(1-2), 169-176. [Link]

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  • Králová, P., et al. (2021). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

  • Umar, M. I., et al. (2019). In Vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1137-1148. [Link]

  • Butini, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 16(5), 739. [Link]

  • Lindsley, C. W., et al. (2018). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1218–1223. [Link]

  • Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(4), 62-68. [Link]

  • de Oliveira, C. H. T. P., et al. (2023). Preclinical evaluation of bozepinib in bladder cancer cell lines: modulation of the NPP1 enzyme. Scientific Reports, 13(1), 18785. [Link]

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Application

Application Notes and Protocols for the Large-Scale Preparation of tert-Butyl 4-oxoazepane-1-carboxylate

Abstract: This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate, a pivotal intermediate in the development of numerous pharmaceutical agents. The azepane scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate, a pivotal intermediate in the development of numerous pharmaceutical agents. The azepane scaffold is of significant interest in medicinal chemistry due to its conformational flexibility, making it an excellent mimic for β-turns in peptides.[1] This guide details a field-proven, scalable protocol based on the ring expansion of N-Boc-4-piperidone, including the in-situ generation of ethyl diazoacetate. Furthermore, it explores the Dieckmann condensation as a viable, albeit more complex, alternative synthetic route. Emphasis is placed on process safety, optimization for scale-up, and rigorous analytical quality control to ensure the production of a high-purity final product suitable for drug development professionals.

Introduction: The Significance of the Azepane Moiety

The seven-membered azepane ring system is a recurring structural motif in a wide array of biologically active molecules and pharmaceutical candidates.[2] Its inherent flexibility allows for the exploration of a broader chemical space compared to its five- and six-membered counterparts, pyrrolidine and piperidine, respectively.[3] Specifically, N-Boc-protected azepan-4-one (tert-butyl 4-oxoazepane-1-carboxylate) serves as a critical building block for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to, pain management, inflammation, and allergic disorders.[1] The growing demand for this intermediate necessitates a robust, safe, and economically viable large-scale manufacturing process. This guide is designed to provide researchers, scientists, and drug development professionals with the in-depth technical knowledge required to implement such a process.

Strategic Overview of Synthetic Routes

Two primary synthetic strategies have been extensively utilized for the preparation of tert-butyl 4-oxoazepane-1-carboxylate on a large scale:

  • Ring Expansion of N-Boc-4-piperidone: This is a highly efficient two-step process involving the reaction of a readily available starting material, tert-butyl piperidin-4-one-1-carboxylate, with ethyl diazoacetate. This method is often preferred for its operational simplicity and good overall yield on an industrial scale.[1][4][5]

  • Dieckmann Condensation: This classical approach involves the intramolecular cyclization of a linear diester precursor. While a valid synthetic route, it typically involves a greater number of steps, making it a more lengthy and potentially less economical option for large-scale production.[1]

This guide will focus primarily on the ring expansion methodology due to its proven scalability and efficiency, while also providing a detailed overview of the Dieckmann condensation for comparative purposes.

In-Depth Protocol: Ring Expansion of N-Boc-4-piperidone

This synthetic route is a two-stage process: the preparation of ethyl diazoacetate, followed by the boron trifluoride-catalyzed ring expansion of N-Boc-4-piperidone.

Stage 1: Large-Scale In-Situ Preparation of Ethyl Diazoacetate

Causality of Experimental Choices: The in-situ generation of ethyl diazoacetate is a critical safety and logistical consideration for large-scale synthesis. Ethyl diazoacetate is a potentially explosive and toxic reagent, and its transportation in bulk is hazardous.[6][7][8][9] Generating it immediately before use from stable, readily available precursors like glycine ethyl ester hydrochloride and sodium nitrite significantly mitigates these risks. The reaction is performed at low temperatures to control the exothermic diazotization reaction and minimize the decomposition of the sensitive diazo compound.

Experimental Protocol:

  • Reagents and Equipment:

    • 200 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.

    • Glycine ethyl ester hydrochloride (35 kg, 250.7 mol)

    • Sodium nitrite (25 kg, 362.3 mol)

    • Sodium acetate (1 kg, 12.2 mol)

    • Dichloromethane (DCM) (40 L)

    • Water (37.5 kg)

    • 10% Sulfuric acid (approx. 10 L)

    • Ice

  • Procedure:

    • Charge the 200 L reactor with water (37.5 kg), glycine ethyl ester hydrochloride (35 kg), sodium acetate (1 kg), sodium nitrite (25 kg), and dichloromethane (40 L).

    • Initiate stirring and cool the reactor contents to -15 °C using a suitable cooling system.

    • Slowly add a 10% solution of sulfuric acid dropwise via the addition funnel. Monitor the temperature closely. The addition is continued until a slight exotherm is observed, indicating the initiation of the reaction.

    • Cease the addition of sulfuric acid and add ice directly to the reaction mixture to maintain the internal temperature below +15 °C.[1]

    • Once the reaction is complete (as determined by the cessation of gas evolution and TLC analysis), the biphasic mixture is settled, and the organic (lower) layer containing the ethyl diazoacetate in DCM is separated for immediate use in the next stage. Note: Do not isolate the neat ethyl diazoacetate due to its explosive nature.[7][9]

Stage 2: Boron Trifluoride Catalyzed Ring Expansion

Mechanistic Insight: This reaction proceeds via a Tiffeneau-Demjanov type rearrangement. The Lewis acid, boron trifluoride etherate, activates the carbonyl group of the N-Boc-4-piperidone, making it more susceptible to nucleophilic attack by the ethyl diazoacetate. The subsequent loss of nitrogen gas generates a carbocation, which triggers a 1,2-alkyl shift, resulting in the expansion of the six-membered piperidone ring to a seven-membered azepanone ring.

Experimental Protocol:

  • Reagents and Equipment:

    • 200 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and two separate addition funnels.

    • N-Boc-4-piperidone (25 kg, 125.5 mol)

    • Anhydrous diethyl ether (80 kg)

    • The solution of ethyl diazoacetate in DCM from Stage 1 (approx. 174 mol)

    • Boron trifluoride etherate (BF₃·OEt₂) (20 kg, 141 mol)

  • Procedure:

    • Under an inert nitrogen atmosphere, charge the 200 L reactor with anhydrous diethyl ether (80 kg) and N-Boc-4-piperidone (25 kg).

    • Stir the mixture until all the solid has dissolved.

    • Cool the reactor contents to between -40 °C and -25 °C.

    • Simultaneously, but independently, add the ethyl diazoacetate solution and boron trifluoride etherate dropwise over a period of 6 hours, ensuring the internal temperature is maintained between -40 °C and -25 °C.

    • Upon completion of the addition, allow the reaction to proceed for an additional hour at the same temperature.

    • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature, and then separate the organic layer.

    • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-Boc-5-ethoxycarbonylazepan-4-one.[1]

Stage 3: Decarboxylation and Final Product Formation

Experimental Protocol:

  • Reagents and Equipment:

    • 1000 L reactor

    • Crude 1-Boc-5-ethoxycarbonylazepan-4-one (approx. 105 kg, ~320 mol)

    • 4 N Hydrochloric acid (300 kg)

    • 6 N Sodium hydroxide

    • Methanol (400 kg)

    • Sodium carbonate (60 kg, 566 mol)

    • Di-tert-butyl dicarbonate (Boc₂O) (90 kg, 412.4 mol)

  • Procedure:

    • The crude intermediate from the previous step is transferred to a 1000 L reactor and 4 N HCl (300 kg) is added.

    • The mixture is heated to reflux for 6 hours to effect decarboxylation.

    • Cool the reaction to room temperature and neutralize with 6 N NaOH to a pH of 10-11, using ice to manage any exotherm.

    • To this mixture, add methanol (400 kg), sodium carbonate (60 kg), and di-tert-butyl dicarbonate (90 kg).

    • Stir at room temperature for 8 hours.

    • The methanol is removed by distillation under reduced pressure.

    • The remaining aqueous residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to yield tert-butyl 4-oxoazepane-1-carboxylate.[1]

Alternative Synthetic Route: Dieckmann Condensation

The Dieckmann condensation offers an alternative pathway that avoids the use of hazardous diazo compounds. However, it is a more protracted synthesis.[1] The key step is the intramolecular cyclization of a diester to form a β-keto ester, which is then decarboxylated.[10][11][12]

General Workflow for Dieckmann Condensation Route

G cluster_0 Linear Precursor Synthesis cluster_1 Cyclization and Final Product Formation Start Starting Materials (e.g., Boc-protected amino acid) Step1 Chain Elongation & Diester Formation Start->Step1 Diester N-Boc-bis(2-ethoxycarbonylethyl)amine Step1->Diester Dieckmann Dieckmann Condensation (NaOEt, Toluene, Reflux) Diester->Dieckmann Decarboxylation Hydrolysis & Decarboxylation (Acidic Conditions) Dieckmann->Decarboxylation Final_Product tert-Butyl 4-oxoazepane-1-carboxylate Decarboxylation->Final_Product

Caption: Workflow for Dieckmann Condensation Route.

Discussion: While this method is well-established for forming five- and six-membered rings, its application to seven-membered rings can be less efficient.[10][12] The overall yield for the multi-step sequence is often lower than the ring expansion method, and the purification of intermediates can be challenging on a large scale.

Process Optimization and Scale-Up Considerations

Scaling a chemical synthesis from the laboratory to industrial production introduces a new set of challenges that must be carefully managed.[2][4][13]

  • Thermal Management: The reactions, particularly the diazotization and the quenching of the ring expansion, are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] The use of jacketed reactors with precise temperature control is crucial to prevent runaway reactions.

  • Reagent Addition: The controlled, slow addition of reagents is critical for both safety and selectivity. Automated dosing systems are recommended for large-scale production to ensure consistent addition rates and to minimize human error.

  • Mixing: Efficient mixing is essential to maintain homogeneity and ensure consistent heat and mass transfer. In large reactors, inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The type and speed of the agitator should be carefully selected based on the reaction volume and viscosity.

  • Quenching and Work-up: The quenching of unreacted hazardous materials, such as ethyl diazoacetate and BF₃·OEt₂, must be performed with extreme caution. A well-defined and validated quenching protocol is necessary.[2][4] For ethyl diazoacetate, slow addition to an acidic solution (e.g., dilute acetic acid) can be used for its controlled decomposition. For BF₃·OEt₂, a slow, controlled addition of a basic solution is required.

  • Solvent Selection and Recovery: The choice of solvents should consider not only the reaction chemistry but also factors such as boiling point, toxicity, and ease of recovery for recycling, which is a key aspect of green chemistry and cost-effectiveness on a large scale.

Analytical Quality Control

To ensure the final product meets the stringent requirements for pharmaceutical applications, a comprehensive set of analytical tests should be performed.

ParameterMethodTypical Specification
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of tert-butyl 4-oxoazepane-1-carboxylate
Purity HPLC (UV detection)≥ 98%
Residual Solvents GC-HSWithin ICH limits
Water Content Karl Fischer Titration≤ 0.5%

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the tert-butyl group (singlet, ~1.4-1.5 ppm), and multiplets for the methylene protons of the azepane ring. ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl of the ketone (~208-212 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and signals for the methylene carbons of the azepane ring. HPLC: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA) would be suitable for purity analysis.

Safety and Environmental Considerations

Hazardous Reagents:

  • Ethyl Diazoacetate: Highly toxic, potentially carcinogenic, and explosive, especially in concentrated form.[6][7][8][9][14][15] It should be handled in a well-ventilated fume hood or a closed system. All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Boron Trifluoride Etherate (BF₃·OEt₂): Corrosive, toxic, and reacts violently with water.[5] It should be handled under an inert atmosphere, and all glassware must be scrupulously dried. Exposure can cause severe burns and respiratory damage.

  • Sodium Nitrite: A strong oxidizing agent. It should be stored away from organic materials.

Waste Disposal:

  • Ethyl Diazoacetate Waste: Aqueous waste streams containing residual diazo compounds should be quenched by careful acidification before disposal.

  • Boron Trifluoride Waste: Waste containing BF₃·OEt₂ should be neutralized with a base (e.g., soda ash or calcium hydroxide) before disposal.[5] Aqueous waste streams containing boron and fluoride may require specialized treatment to precipitate insoluble salts before discharge. All waste disposal must comply with local, state, and federal regulations.

Conclusion

The large-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate via the ring expansion of N-Boc-4-piperidone is a robust and efficient process that has been successfully implemented on an industrial scale. The key to a safe and successful scale-up lies in a thorough understanding of the reaction mechanism, careful control of reaction parameters, and stringent adherence to safety protocols for handling hazardous reagents. While the Dieckmann condensation presents a viable alternative, the ring expansion method generally offers a more streamlined and economical approach for large-scale production. The detailed protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this critical pharmaceutical intermediate with high purity and yield.

References

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect. [Link]

  • BORON TRIFLUORIDE DIETHYL ETHERATE HAZARD SUMMARY. NJ.gov. [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • BORON TRIFLUORIDE ETHERATE. Gelest, Inc. [Link]

  • Disposal of waste aqueous boron trifluoride solutions.
  • Tiffeneau–Demjanov rearrangement. Wikipedia. [Link]

  • Demjanov rearrangement. Wikipedia. [Link]

  • MSDS of Ethyl diazoacetate. Capot Chemical. [Link]

  • ethyl diazoacetate. Organic Syntheses Procedure. [Link]

  • Development of a Multi-Kilogram Procedure To Prepare, Use, and Quench Ethyl Diazoacetate. R Discovery. [Link]

  • tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]

  • ethyl diazoacetate. Organic Syntheses Procedure. [Link]

  • tert-butyl 4-oxoazepane-1-carboxylate. Stenutz. [Link]

  • Development of a Multi-Kilogram Procedure To Prepare, Use, and Quench Ethyl Diazoacetate. ResearchGate. [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry | OpenStax. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Synthesis method of N-BOC piperazine.
  • Synthesis method of N-BOC-ethylenediamine.
  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. Pharmaffiliates. [Link]

  • tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. PMC - NIH. [Link]

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. [Link]

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Method

Synthetic Routes to Functionalized 1,4-Oxazepanes: An Application Note for Medicinal Chemistry

Introduction: The Rising Prominence of 1,4-Oxazepanes in Drug Discovery The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has garnered significant attention in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 1,4-Oxazepanes in Drug Discovery

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for precise spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a variety of biological targets.[1][2] This privileged structure has been successfully incorporated into compounds targeting the central nervous system, such as dopamine D4 receptor ligands for schizophrenia, and has shown promise in the development of novel anticonvulsant and anti-inflammatory agents.[1] The growing interest in this scaffold necessitates a comprehensive understanding of the available synthetic methodologies for its construction and functionalization. This technical guide provides an in-depth overview of key synthetic routes to functionalized 1,4-oxazepanes, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Strategic Approaches to the 1,4-Oxazepane Core

The synthesis of functionalized 1,4-oxazepanes can be broadly categorized into several strategic approaches, each offering distinct advantages in terms of substrate scope, stereochemical control, and amenability to library synthesis. This guide will delve into the following key methodologies:

  • Reductive Amination and N-Functionalization: A Workhorse for Scaffold Decoration

  • Intramolecular Cyclization of Amino Alcohols: Forging the Heterocyclic Ring

  • Ring-Closing Metathesis: A Powerful Tool for Unsaturated Scaffolds

  • Solid-Phase Synthesis: Enabling Library Construction

  • Modern Approaches: Leveraging N-Propargylamines

Reductive Amination and N-Functionalization: A Workhorse for Scaffold Decoration

Reductive amination is a cornerstone of medicinal chemistry for the alkylation of amines, and it is a widely employed strategy for the functionalization of a pre-existing 1,4-oxazepane core.[3][4] This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of the secondary amine of the 1,4-oxazepane with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.

Causality in Experimental Choices:

The choice of reducing agent is critical and depends on the stability of the substrates and the desired reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and versatile reducing agent, often preferred for its selectivity and tolerance of a wide range of functional groups. Sodium borohydride (NaBH₄) is a more powerful reducing agent and is typically used with protic solvents like methanol. The choice of solvent is also crucial; dichloromethane (CH₂Cl₂), and methanol are commonly used.

Experimental Protocol: N-Alkylation of 1,4-Oxazepane via Reductive Amination

Materials:

  • 1,4-Oxazepane

  • Aldehyde or Ketone (e.g., Cyclohexanecarbaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 1,4-oxazepane (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 1,4-oxazepane.[3]

Data Presentation: Comparison of N-Alkylation Methods
MethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTime (h)Yield (%)
Direct Alkylation 1-Bromo-3-chloropropane-K₂CO₃Acetonitrile1290
Direct Alkylation Benzyl Bromide-NaHTHF6High
Reductive Amination CyclohexanecarbaldehydeNaBH(OAc)₃-CH₂Cl₂1678
Reductive Amination AcetoneNaBH₄-Methanol4-

Table adapted from BenchChem Application Notes.[3]

Visualization: Reductive Amination Workflow

Reductive_Amination Oxazepane 1,4-Oxazepane Iminium Iminium Ion Intermediate Oxazepane->Iminium Reaction Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product N-Alkylated 1,4-Oxazepane Iminium->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Reductive amination of 1,4-oxazepane.

Intramolecular Cyclization of Amino Alcohols: Forging the Heterocyclic Ring

The construction of the 1,4-oxazepane ring itself is often achieved through the intramolecular cyclization of a linear amino alcohol precursor. This strategy offers a high degree of control over the substitution pattern of the final product. One powerful approach within this category is the regio- and stereoselective 7-endo cyclization via haloetherification.[5][6]

Causality in Experimental Choices:

This method relies on the activation of an alkene within the amino alcohol substrate by a halogen source (e.g., N-bromosuccinimide). The subsequent intramolecular attack of the hydroxyl group leads to the formation of the seven-membered ring. The stereoselectivity of this process is often controlled by the conformation of the substrate and the formation of a chiral bromonium intermediate.[5][6]

Experimental Protocol: Synthesis of Chiral Polysubstituted 1,4-Oxazepanes via Haloetherification

This protocol is a generalized representation based on the principles described in the literature.[5][6]

Materials:

  • Chiral amino alcohol with a suitably positioned alkene

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve the chiral amino alcohol substrate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C), as determined by optimization for the specific substrate.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at the same temperature for the optimized reaction time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield the functionalized 1,4-oxazepane.

Visualization: Haloetherification Cyclization

Haloetherification Substrate Chiral Amino Alcohol (with alkene) Bromonium Chiral Bromonium Intermediate Substrate->Bromonium Halogenation NBS NBS NBS->Bromonium Product Polysubstituted Chiral 1,4-Oxazepane Bromonium->Product 7-endo Cyclization

Caption: Regio- and stereoselective haloetherification.

Ring-Closing Metathesis: A Powerful Tool for Unsaturated Scaffolds

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of unsaturated cyclic compounds, including nitrogen-containing heterocycles.[7][8] This reaction, catalyzed by ruthenium or molybdenum alkylidenes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile ethylene byproduct.[8]

Causality in Experimental Choices:

The choice of catalyst is paramount for a successful RCM reaction. Grubbs' and Hoveyda-Grubbs' second-generation catalysts are often favored due to their high activity and functional group tolerance. The reaction is typically carried out under high dilution to favor the intramolecular cyclization over intermolecular oligomerization. The choice of solvent, such as toluene or dichloromethane, and the reaction temperature are also important parameters to optimize.

Experimental Protocol: Synthesis of an Unsaturated 1,4-Oxazepane Derivative via RCM

This is a generalized protocol based on the principles of RCM.[7][9]

Materials:

  • Diene-containing amino ether precursor

  • Grubbs' second-generation catalyst

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar glassware for air-sensitive reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the diene-containing amino ether precursor in anhydrous and degassed toluene to a low concentration (e.g., 0.01 M).

  • Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the unsaturated 1,4-oxazepane derivative.

Visualization: Ring-Closing Metathesis

RCM Diene Diene-containing Amino Ether Metallacyclobutane Metallacyclobutane Intermediate Diene->Metallacyclobutane [2+2] Cycloaddition Catalyst Grubbs' Catalyst Catalyst->Metallacyclobutane Product Unsaturated 1,4-Oxazepane Metallacyclobutane->Product Cycloreversion Ethylene Ethylene (byproduct) Metallacyclobutane->Ethylene SPOS Resin Solid Support (Wang Resin) Immobilization Immobilization of Fmoc-Homoserine Resin->Immobilization Deprotection Fmoc Deprotection Immobilization->Deprotection Sulfonylation N-Sulfonylation Deprotection->Sulfonylation Alkylation N-Alkylation Sulfonylation->Alkylation Cleavage Cleavage & Cyclization Alkylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Product 1,4-Oxazepane Derivative Purification->Product

Sources

Application

The Versatile Building Block: Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate in Modern Organic Synthesis

The quest for novel molecular architectures with tailored biological activities is a cornerstone of modern drug discovery. In this context, saturated heterocyclic scaffolds have garnered significant attention due to thei...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel molecular architectures with tailored biological activities is a cornerstone of modern drug discovery. In this context, saturated heterocyclic scaffolds have garnered significant attention due to their ability to impart three-dimensional complexity and favorable physicochemical properties to lead compounds. Among these, the 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen, has emerged as a privileged motif in medicinal chemistry. This guide provides an in-depth exploration of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a versatile and highly valuable building block for the synthesis of diverse and complex molecular entities.

This document will delve into the synthesis of this key intermediate and provide detailed protocols for its subsequent functionalization, empowering researchers, scientists, and drug development professionals to leverage its synthetic potential.

Physicochemical Properties and Spectroscopic Data

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a chiral molecule, and both the racemic and enantiopure forms ((R) and (S)) are commercially available. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in common organic solvents and facilitates its use in a wide range of chemical transformations. The hydroxyl group at the C6 position serves as a versatile handle for further synthetic elaborations.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [2]
Appearance Clear, almost colorless, low melting solid/oil[2]
Purity Typically >95%
Chiral Forms Available as (R) and (S) enantiomers[3], [1]

Spectroscopic Data (Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.47 (s, 9H), 2.80-4.20 (m, 9H), OH signal may be broad.

  • ¹³C NMR (CDCl₃, 101 MHz): δ 28.4, 45.0-55.0 (multiple carbons), 65.0-75.0 (multiple carbons), 80.5, 155.0-156.0.

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Synthesis of the Building Block: A Step-by-Step Approach

The synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate can be efficiently achieved from commercially available starting materials. A common and reliable strategy involves the synthesis of the corresponding ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, followed by its reduction.

Protocol 1: Synthesis of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate

This protocol is adapted from a general strategy for the synthesis of N-Boc protected 1,4-oxazepan-6-one.[4]

Workflow Diagram:

G A 2-(2-Aminoethoxy)ethanol B N-Boc-2-(2-hydroxyethoxy)ethylamine A->B Boc₂O, NaHCO₃ Dioxane/H₂O, rt C Carboxylic Acid Intermediate B->C TEMPO, NaClO₂, NaOCl ACN/H₂O, rt D tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate C->D HATU, DIPEA DMF, rt

Caption: Synthesis of the ketone precursor.

Step 1: N-Boc Protection of 2-(2-Aminoethoxy)ethanol

  • Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) followed by sodium bicarbonate (NaHCO₃) (2.0 eq.).

  • Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-2-(2-hydroxyethoxy)ethylamine as a crude oil, which can often be used in the next step without further purification.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the crude N-Boc-2-(2-hydroxyethoxy)ethylamine (1.0 eq.) in a mixture of acetonitrile and a phosphate buffer (pH ≈ 6.5-7.0).

  • Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq.) and sodium chlorite (NaClO₂) (1.5 eq.).

  • Slowly add a dilute aqueous solution of sodium hypochlorite (NaOCl, bleach) (0.2 eq.) while maintaining the temperature below 25 °C.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Acidify the mixture to pH 3-4 with a 1 M aqueous solution of hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude carboxylic acid intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the crude carboxylic acid intermediate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction with ethyl acetate and wash with water (3 x volumes) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.

Protocol 2: Reduction to tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

The final step is a straightforward reduction of the ketone to the desired secondary alcohol.

Workflow Diagram:

G A tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate B tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate A->B NaBH₄ Methanol, 0 °C to rt

Caption: Reduction of the ketone to the alcohol.

  • Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The product can be further purified by column chromatography if necessary.

Applications in Organic Synthesis: Key Transformations

The hydroxyl group of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular scaffolds.

Application 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[3][5][6]

Protocol 3: Synthesis of tert-butyl 6-(benzyloxy)-1,4-oxazepane-4-carboxylate

  • To a solution of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr) (1.2 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired benzyl ether.

Application 2: Oxidation to the Ketone

The secondary alcohol can be oxidized back to the ketone, which can be useful for subsequent reactions such as Grignard additions or reductive aminations. A variety of oxidizing agents can be employed.

Protocol 4: Oxidation using Dess-Martin Periodinane (DMP)

  • Dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add sodium bicarbonate (NaHCO₃) (3.0 eq.) to buffer the reaction mixture.

  • Add Dess-Martin periodinane (1.5 eq.) in one portion at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.

Application 3: Mitsunobu Reaction for Inversion of Stereochemistry or Introduction of Nucleophiles

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[7]

Protocol 5: Mitsunobu Reaction with Phthalimide

  • Dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the phthalimide-substituted product. Subsequent deprotection of the phthalimide group can be achieved using hydrazine to yield the corresponding amine with inverted stereochemistry at the C6 position.

Application 4: Esterification

The hydroxyl group can be readily esterified with a variety of carboxylic acids or their activated derivatives to introduce ester functionalities.

Protocol 6: Steglich Esterification with a Carboxylic Acid

  • To a solution of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq.), a carboxylic acid (e.g., benzoic acid) (1.2 eq.), and 4-dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous DCM, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired ester.

Conclusion

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of a readily functionalizable hydroxyl group, coupled with a stable Boc-protecting group, make it an ideal starting material for the construction of a wide array of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate in their pursuit of novel chemical entities for drug discovery and development.

References

  • Chem-Station Int. Ed. Williamson Ether Synthesis. Available at: [Link]

  • Synthonix. tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate. Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Beaudry Research Group. High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Available at: [Link]

  • MDPI. Green Oxidation of Heterocyclic Ketones with Oxone in Water. Available at: [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Available at: [Link]

Sources

Method

Synthesis of 1,4-Oxazepane Scaffolds: A Detailed Guide to Reaction Conditions and Protocols

Introduction: The Rising Prominence of the 1,4-Oxazepane Motif in Drug Discovery The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 1,4-Oxazepane Motif in Drug Discovery

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional architecture and conformational flexibility allow for precise spatial orientation of substituents, enabling potent and selective interactions with a wide range of biological targets. This has led to the discovery of 1,4-oxazepane derivatives with diverse pharmacological activities, including applications as anticonvulsants, antifungal agents, and therapeutics for inflammatory and respiratory diseases.[1] The growing interest in this heterocyclic core underscores the need for robust and versatile synthetic methodologies to access a diverse range of functionalized 1,4-oxazepanes for drug development and chemical biology research.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic strategies for constructing the 1,4-oxazepane scaffold. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each reaction, offering insights into the rationale behind the chosen reaction conditions. Detailed, step-by-step protocols for seminal and innovative methodologies are provided, alongside data-rich tables to showcase the scope and limitations of each approach.

Strategic Approaches to the 1,4-Oxazepane Core

The synthesis of the seven-membered 1,4-oxazepane ring presents unique challenges due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. However, a number of effective strategies have been developed to overcome these hurdles. The primary synthetic routes can be broadly categorized as follows:

  • Intramolecular Cyclization Strategies: These methods are the most prevalent and involve the formation of the heterocyclic ring from a linear precursor containing the requisite nitrogen and oxygen functionalities. Key variations include intramolecular etherification and haloetherification.

  • Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic olefins, RCM has been successfully applied to the synthesis of unsaturated 1,4-oxazepanes from acyclic diene precursors.

  • Syntheses from N-Propargylamines: This innovative approach utilizes the reactivity of N-propargylamines to construct the 1,4-oxazepane ring through various cyclization cascades.

  • Cycloaddition Reactions: Although less common for the direct synthesis of saturated 1,4-oxazepanes, cycloaddition reactions offer a pathway to unsaturated 1,4-oxazepine systems, which can be subsequently reduced.

This guide will now explore each of these strategies in detail, providing both the theoretical framework and practical guidance for their implementation in the laboratory.

I. Intramolecular Cyclization: The Workhorse of 1,4-Oxazepane Synthesis

Intramolecular cyclization represents the most direct and widely employed strategy for the construction of the 1,4-oxazepane ring. These reactions typically involve the formation of a C-O or C-N bond to close the seven-membered ring.

A. Intramolecular Etherification of Amino Diols and Related Precursors

This approach relies on the formation of the ether linkage in the final ring-closing step. The reaction is typically acid-catalyzed, proceeding through a carbocation intermediate.[2]

The Brønsted acid catalyst protonates one of the hydroxyl groups of the N-tethered bis-alcohol precursor, leading to the formation of a good leaving group (water). Subsequent departure of water generates a benzylic carbocation, which is then trapped intramolecularly by the remaining hydroxyl group to furnish the 1,4-oxazepane ring. The stability of the carbocation intermediate is a crucial factor in the success of this reaction.

G cluster_0 Intramolecular Etherification Mechanism Start N-Tethered Bis-Alcohol Protonation Protonation of Hydroxyl Group (H+) Start->Protonation [H2SO4] Carbocation Formation of Benzylic Carbocation (-H2O) Protonation->Carbocation Cyclization Intramolecular Nucleophilic Attack by second -OH Carbocation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 4,7-Disubstituted 1,4-Oxazepane Deprotonation->Product G cluster_1 Intramolecular Haloetherification Workflow Start Unsaturated Amino Alcohol Halonium Formation of Halonium Ion (e.g., with NBS) Start->Halonium [NBS] Cyclization 7-endo-trig Cyclization (Intramolecular Nu- attack) Halonium->Cyclization Product Polysubstituted Chiral 1,4-Oxazepane Cyclization->Product G cluster_2 Ring-Closing Metathesis Catalytic Cycle Catalyst Ru Catalyst Metallacyclobutane1 [2+2] Cycloaddition (Metallacyclobutane formation) Catalyst->Metallacyclobutane1 + Diene Diene Acyclic Diene Retro1 Retro [2+2] (- Ethylene) Metallacyclobutane1->Retro1 Ru_Alkylidene New Ru Alkylidene Retro1->Ru_Alkylidene Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Ru_Alkylidene->Metallacyclobutane2 Product Unsaturated 1,4-Oxazepine Metallacyclobutane2->Product Retro [2+2] Product->Catalyst Regenerates Catalyst

Sources

Application

electrochemical amino-oxygenation of alkenes for N/O-heterocycles

Application Notes & Protocols Topic: Electrochemical Amino-Oxygenation of Alkenes for the Synthesis of N/O-Heterocycles Audience: Researchers, Scientists, and Drug Development Professionals Introduction: A New Paradigm i...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Electrochemical Amino-Oxygenation of Alkenes for the Synthesis of N/O-Heterocycles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Heterocycle Synthesis

Nitrogen- and oxygen-containing heterocycles (N/O-heterocycles) form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry. However, traditional methods often rely on stoichiometric, and sometimes hazardous, chemical oxidants, multi-step sequences, and harsh reaction conditions.[3][4]

Organic electrochemistry has emerged as a powerful and sustainable alternative, offering a greener path to complex molecular architectures.[5][6] By using electricity as a traceless reagent, electrochemical methods enable reactions under mild conditions, often with high selectivity and without the need for external chemical oxidants.[1][7] This guide provides an in-depth exploration of a cutting-edge application: the electrochemical amino-oxygenation of alkenes. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol for the synthesis of saturated N/O-heterocycles, and offer expert insights into optimization and troubleshooting.

Section 1: Fundamental Principles & Mechanistic Insights

The electrochemical amino-oxygenation of alkenes is predicated on the selective activation of substrates at an electrode surface. The core strategy involves the anodic oxidation of an alkene to a highly reactive intermediate, the alkene radical cation, in the presence of a tethered nitrogen/oxygen bisnucleophile.[1][2] This approach elegantly circumvents the need for pre-functionalized starting materials or external oxidants.

The Key Mechanistic Steps are:

  • Anodic Oxidation: The alkene substrate undergoes a single-electron transfer (SET) at the anode to form a transient, highly electrophilic alkene radical cation.[8] This is the key activation step.

  • Intramolecular Nucleophilic Attack: The tethered nucleophile (e.g., the oxygen or nitrogen atom of a carbamate or amide) attacks the radical cation in an intramolecular fashion. This cyclization step is often highly regioselective, governed by the formation of the most stable ring size and radical intermediate.

  • Radical Termination/Further Oxidation: The resulting carbon-centered radical can be terminated through various pathways. In the context of amino-oxygenation, it is typically oxidized further at the anode to a carbocation, which is then trapped by the second nucleophilic group to close the second heterocyclic ring or undergo rearrangement.

  • Cathodic Reduction: Concurrently, at the cathode, protons or other species in the electrolyte are reduced, typically evolving hydrogen gas, to balance the cell's charge.[9][10]

This process provides a direct and atom-economical route to valuable saturated N/O-heterocycles from simple starting materials.[1][7]

Mechanistic_Pathway General Mechanistic Pathway for Electrochemical Amino-Oxygenation cluster_anode Anode Surface cluster_solution Solution Phase Anode Anode (+) Alkene Alkene RadicalCation Alkene Radical Cation (Key Intermediate) Alkene->RadicalCation CyclizedRadical Cyclized Radical Intermediate RadicalCation->CyclizedRadical Bisnucleophile N/O-Bisnucleophile FinalProduct N/O-Heterocycle CyclizedRadical->FinalProduct

Caption: General Mechanistic Pathway for Electrochemical Amino-Oxygenation.

Section 2: Core Experimental Protocol

This section provides a representative protocol for the electrochemical amino-oxygenation cyclization of an unsaturated amide to form a six-membered N/O-heterocycle. This method is adapted from established literature procedures which highlight the use of a simple undivided cell.[1][2][7]

Materials & Reagents:
  • Substrate: N-allyl-2-hydroxybenzamide (or other suitable alkene with a tethered bisnucleophile)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetra-n-butylammonium hexafluorophosphate (n-Bu₄NPF₆)

  • Electrodes:

    • Anode: Graphite felt or Reticulated Vitreous Carbon (RVC)

    • Cathode: Platinum (Pt) foil or Carbon rod

  • Electrochemical Cell: Undivided glass vial (e.g., 20 mL scintillation vial) with a screw cap adapted to hold electrodes.

  • Power Supply: DC potentiostat/galvanostat capable of constant current electrolysis.

  • Standard laboratory glassware for work-up and purification.

  • Magnetic stirrer and stir bar.

Step-by-Step Methodology:
  • Cell Assembly:

    • Thoroughly clean and dry the electrodes and the glass vial.[11]

    • Secure the graphite felt anode and platinum foil cathode through a drilled cap, ensuring they are parallel and do not touch (typically 5-8 mm apart).[11]

    • Place a magnetic stir bar in the vial.

  • Preparation of Electrolyte Solution:

    • In the electrochemical vial, combine the substrate (e.g., N-allyl-2-hydroxybenzamide, 0.2 mmol, 1.0 equiv.) and the supporting electrolyte (e.g., LiClO₄, 1.0 mmol, 5.0 equiv.).

    • Add anhydrous acetonitrile (e.g., 8 mL) to dissolve the solids. Stir until a homogeneous solution is formed.

  • Electrolysis:

    • Place the assembled cell on a magnetic stirrer and ensure gentle, consistent stirring.

    • Connect the electrodes to the power supply (graphite to the anode, platinum to the cathode).

    • Begin the electrolysis by applying a constant current of 10 mA.[8]

    • Allow the reaction to proceed for the required duration (typically 4-8 hours, monitorable by TLC or LC-MS). The reaction is complete upon consumption of the starting material.

  • Reaction Work-up:

    • Once the reaction is complete, disconnect the power supply.

    • Remove the electrodes from the vial.

    • Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the acetonitrile.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the supporting electrolyte.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N/O-heterocycle.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental_Workflow Step-by-Step Experimental Workflow A 1. Prepare Reagents (Substrate, Electrolyte, Solvent) B 2. Assemble Undivided Cell (Clean Electrodes & Vial) A->B C 3. Add Solution to Cell & Begin Stirring B->C D 4. Connect to Power Supply & Apply Constant Current C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Reaction Work-up (Solvent Removal, Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: Step-by-Step Experimental Workflow for Electrochemical Synthesis.

Section 3: Experimental Setup and Key Parameter Optimization

The success of an electrochemical reaction hinges on the careful selection and control of several key parameters. The choices made are not arbitrary; they are grounded in the electrochemical principles governing the reaction.

ParameterCommon Choice(s)Rationale & Expert Insights
Cell Type Undivided Cell Why: Simplicity, lower cell resistance, and cost-effectiveness. Suitable for reactions where cathodic reduction of intermediates or products is not a concern. For sensitive substrates, a divided cell (with a frit or membrane) may be necessary to separate anodic and cathodic events.[1]
Anode Material Graphite, RVC, Platinum (Pt)Why: The anode material must be stable at the required oxidation potential. Graphite and RVC are often preferred due to their large surface area, affordability, and high overpotential for oxygen evolution.[3] Pt is highly conductive but also more expensive and can sometimes be catalytically active.
Cathode Material Platinum (Pt), Carbon, Nickel (Ni)Why: The cathode's primary role is to complete the circuit. It should be stable under reductive conditions. Platinum is an excellent choice due to its low overpotential for hydrogen evolution. Carbon is a cost-effective alternative.
Current/Potential Constant Current (Galvanostatic)Why: Operationally simpler and ensures a constant reaction rate. A current of 5-15 mA is a typical starting point for lab-scale synthesis.[3] Constant potential (potentiostatic) control can offer higher selectivity but requires a reference electrode and is more complex to set up.
Supporting Electrolyte LiClO₄, n-Bu₄NPF₆, n-Bu₄NBF₄Why: Provides conductivity to the solution. Must be electrochemically "innocent" (not oxidized or reduced) within the potential window. LiClO₄ is inexpensive and effective but can be an explosion hazard if not handled properly. Fluorinated salts like n-Bu₄NPF₆ offer a wider potential window and greater safety.
Solvent MeCN, CH₂Cl₂, DMFWhy: Must dissolve the substrate and electrolyte and possess a wide potential window. Acetonitrile (MeCN) is a common choice for its polarity and stability at high potentials. The solvent can sometimes participate in the reaction, so its choice is critical.[3]

Section 4: Substrate Scope and Applications

The electrochemical amino-oxygenation method demonstrates broad applicability for synthesizing diverse heterocyclic structures. The reaction is tolerant of various functional groups and can be used to construct rings of different sizes.

Alkene Substrate TypeN/O-Nucleophile SourceProduct Ring Size(s)Typical YieldReference
Styrenes (Electron-rich/deficient)N-Hydroxyimidesα-oxygenated ketonesUp to 88%[3]
Unsaturated Amides/CarbamatesIntramolecular -OH, -NHR6, 7, and 8-memberedGood to Excellent[1][2]
Terminal AlkenesSulfonamides / AlcoholsIntermolecular addition70-90%[9][10]
Internal AlkenesN-Hydroxyphthalimide / Airα-oxygenated ketonesModerate to Good[3]
Heterocyclic AlkenesN-HydroxyimidesFunctionalized heterocyclesGood[3]

This versatility makes the method highly attractive for creating libraries of complex molecules for drug discovery and materials science applications.[1]

Section 5: Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. This section provides a self-validating guide to common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Poor electrical contact. 2. Insufficient current/potential. 3. Passivation of electrode surface. 4. Incorrect electrolyte/solvent.1. Check all connections; ensure electrodes are secure. 2. Incrementally increase the constant current (e.g., from 10 mA to 15 mA). 3. Gently abrade or sonicate electrodes before use. 4. Ensure anhydrous solvent and a suitable, dry electrolyte.
Formation of Side Products 1. Over-oxidation of product or starting material. 2. Solvent participation. 3. Dimerization of radical intermediates.1. Lower the applied current. Monitor the reaction closely and stop it upon consumption of the starting material. 2. Switch to a more inert solvent (e.g., from MeCN to CH₂Cl₂). 3. Decrease the substrate concentration to favor intramolecular cyclization over intermolecular reactions.
Low Isolated Yield 1. Incomplete reaction. 2. Difficult purification. 3. Product instability during work-up.1. Increase reaction time or current. 2. Try a different chromatography stationary phase (e.g., alumina) or eluent system. 3. Perform work-up at lower temperatures; avoid strong acids/bases if the product is sensitive.

Section 6: Safety Precautions

  • Electrical Hazard: Electrochemical setups involve live electrical currents. Ensure all connections are properly insulated. Never touch the electrodes while the power supply is on.

  • Chemical Hazard:

    • Solvents: Acetonitrile and other organic solvents are flammable and toxic. Handle them in a well-ventilated fume hood.

    • Electrolytes: Perchlorate salts (e.g., LiClO₄) are strong oxidizers and can form explosive mixtures with organic materials, especially upon heating. Avoid heating concentrated solutions containing perchlorates. Handle with care and store appropriately.

  • Pressure Build-up: Electrolysis can generate gases (e.g., H₂ at the cathode). Do not conduct reactions in a completely sealed vessel. Use a cap that allows for pressure release (e.g., with a needle vent).

References

  • Dai, C., Shen, Y., Wei, Y., Liu, P., & Sun, P. (2021). Electrochemical Oxidative Difunctionalization of Alkenes to Access α-Oxygenated Ketones. The Journal of Organic Chemistry, 86(19), 13711–13719. [Link]

  • Liu, S., Lin, H., et al. (2025). Electrochemical Amino-Oxygenation Cyclization via Alkene Radical Cation/Bisnucleophile Engagement to Saturated N/O-Heterocycles. Angewandte Chemie International Edition, 64(19), e202501424. [Link]

  • Karimov, R. R., & Hartwig, J. F. (2018). Recent Advances in Electrochemistry for the Synthesis of N-Heterocycles. Synthesis, 50(23), 4547-4564. [Link]

  • Liu, S., Lin, H., et al. (2025). Electrochemical Amino-Oxygenation Cyclization via Alkene Radical Cation/Bisnucleophile Engagement to Saturated N/O-Heterocycles. ResearchGate. [Link]

  • Li, A., et al. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Frontiers in Chemistry, 10, 919313. [Link]

  • Yoshida, J., Kataoka, K., Horcajada, R., & Nagaki, A. (2008). Modern strategies in electroorganic synthesis. Chemical Reviews, 108(7), 2265–2299. [Link]

  • Liu, S., Lin, H., et al. (2025). Electrochemical Amino-Oxygenation Cyclization via Alkene Radical Cation/Bisnucleophile Engagement to Saturated N/O-Heterocycles. Mendeley. [Link]

  • Elgrishi, N., et al. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega, 8(6), 5345–5369. [Link]

  • Wang, F., et al. (2025). Recent advances in electrochemical 1,2-difunctionalization of alkenes: mechanisms and perspectives. Organic Chemistry Frontiers. [Link]

  • Wang, T., et al. (2022). 1,2-Amino oxygenation of alkenes with hydrogen evolution reaction. Nature Communications, 13(1), 4307. [Link]

  • Niu, L., et al. (2022). An electrochemical gram-scale protocol for pyridylation of inert N-heterocycles with cyanopyridines. STAR Protocols, 3(3), 101565. [Link]

  • Ogibin, Y. N., & Nikishin, G. I. (2001). Electrochemical reactions of alkenes induced by anodic oxidation and their applications in organic synthesis. Russian Chemical Reviews, 70(8), 619. [Link]

  • Wang, T., et al. (2022). 1,2-Amino oxygenation of alkenes with hydrogen evolution reaction. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of tert-Butyl 6-Hydroxy-1,4-oxazepane-4-carboxylate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals. Introduction: The 1,4-Oxazepane Scaffold as a Privileged Structure The 1,4-oxazepane motif, a seven-membered heterocycle, has garnered significant attentio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The 1,4-Oxazepane Scaffold as a Privileged Structure

The 1,4-oxazepane motif, a seven-membered heterocycle, has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow it to present appended pharmacophores in a well-defined spatial arrangement, leading to high-affinity interactions with a variety of biological targets.[1] Consequently, this scaffold is a cornerstone in the design of novel therapeutics, including potent monoamine reuptake inhibitors for neurological disorders and selective RIPK1 inhibitors for inflammatory diseases.

This guide focuses on a particularly versatile building block: tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate . The secondary alcohol functionality serves as a key handle for a wide range of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Boc-protecting group ensures stability during many synthetic operations and allows for facile deprotection and subsequent N-functionalization. We present here detailed, field-proven protocols for the synthesis and derivatization of this key intermediate.

Synthesis of the Key Intermediate: tert-Butyl 6-Hydroxy-1,4-oxazepane-4-carboxylate

The most direct and practical route to the title compound begins with the commercially available ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. This starting material provides a reliable and scalable entry point to the desired alcohol.

Synthesis_of_Hydroxy_Intermediate start tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate product tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate start->product NaBH4, MeOH 0 °C to rt

Caption: Synthesis of the target alcohol from its ketone precursor.

Protocol 1: Reduction of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

This protocol describes a standard, high-yielding reduction of the ketone to the corresponding secondary alcohol. Sodium borohydride is chosen for its mildness, operational simplicity, and excellent chemoselectivity, which avoids reduction of the carbamate.

Materials:

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: To a round-bottom flask charged with tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq), add anhydrous methanol to achieve a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The portion-wise addition is critical to control the exothermic reaction and prevent runaway reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours, monitoring by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate esters.

  • Extraction: Remove the methanol under reduced pressure. Partition the aqueous residue between ethyl acetate and deionized water. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often of sufficient purity for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Parameter Value
Typical Scale 1-10 g
Reaction Time 2-3 hours
Expected Yield >95%
Purity >95% (by ¹H NMR)

Key Transformations and Applications in Bioactive Molecule Synthesis

The hydroxyl group of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a versatile functional handle for diversification. The following protocols outline key transformations that are frequently employed in the synthesis of bioactive molecules.

Key_Transformations center_node tert-Butyl 6-hydroxy- 1,4-oxazepane-4-carboxylate oxidation Oxidation center_node->oxidation Dess-Martin Periodinane alkylation O-Alkylation center_node->alkylation Base (e.g., NaH), Alkyl Halide mitsunobu Mitsunobu Reaction center_node->mitsunobu PPh₃, DIAD, Nucleophile (Nu-H) product_oxo 6-Oxo Derivative oxidation->product_oxo product_ether 6-Alkoxy/Aryloxy Derivative alkylation->product_ether product_ester 6-Ester/Azide/etc. (Inverted Stereochemistry) mitsunobu->product_ester

Caption: Key synthetic transformations of the title compound.

Oxidation to the Ketone

Re-oxidation to the ketone is a common strategy to either introduce nucleophiles at the 6-position via, for example, Grignard addition, or to serve as a precursor for other functionalities. The Dess-Martin periodinane (DMP) oxidation is a mild and reliable method for this transformation. A protocol for a similar substrate is described in patent WO2012046882A1.[2]

Materials:

  • tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).

  • Quenching: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate reduces the excess DMP.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

O-Alkylation for Ether Synthesis

The synthesis of ether derivatives is a common strategy in medicinal chemistry to modulate lipophilicity and introduce new binding interactions. This can be readily achieved by deprotonating the alcohol with a strong base followed by quenching with an electrophile.

Materials:

  • tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes. The formation of the alkoxide is usually accompanied by hydrogen gas evolution.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by carefully adding ice water. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Diversification via the Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally powerful tool for the functionalization of secondary alcohols. It allows for the introduction of a wide range of nucleophiles with a predictable inversion of stereochemistry at the alcohol center.[3] This is particularly valuable for generating stereoisomers for SAR studies.

This protocol provides a general method for ester formation. The same conditions can be adapted for other nucleophiles like phthalimide (for subsequent conversion to a primary amine) or phenols.

Materials:

  • tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

  • Carboxylic acid of interest (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition, remove the ice bath and allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrates. Monitor by TLC.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue, which contains triphenylphosphine oxide and the dihydrazide byproduct, can be directly purified by silica gel chromatography to isolate the desired ester product.

Mitsunobu Nucleophile Resulting Functional Group Bioactive Application Context
Carboxylic Acid (RCOOH)Ester (-OCOR)Prodrug strategies, modulation of polarity
PhthalimidePhthalimide (→ Amine)Introduction of basic centers for GPCR ligands
Phenol (ArOH)Aryl Ether (-OAr)Building biaryl ether linkages found in many kinase inhibitors
Hydrazoic Acid (HN₃)Azide (-N₃)Precursor to amines via reduction

Conclusion

tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a high-value, versatile intermediate for the synthesis of complex bioactive molecules. Its straightforward preparation from a commercially available ketone, combined with the chemical reactivity of the secondary alcohol, provides medicinal chemists with a powerful platform for scaffold decoration and lead optimization. The protocols detailed herein for reduction, oxidation, O-alkylation, and Mitsunobu-type diversification serve as a practical guide for researchers in drug discovery to leverage the full potential of the 1,4-oxazepane scaffold.

References

  • BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(21), 7248. [Link]

  • Takeda Pharmaceutical Company Limited. (2012).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

Welcome to the technical support center for the purification of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation of this key synthetic intermediate.

Introduction

tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules. Its purification can present challenges due to its polarity, potential for co-eluting impurities, and its physical form as a clear, almost colorless, low-melting solid or oil[1]. This guide provides a comprehensive resource to navigate these challenges, ensuring high purity and yield.

Troubleshooting Guide

This section addresses common issues encountered during the purification of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, offering causative explanations and actionable solutions.

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • The isolated yield of the target compound is significantly lower than expected.

  • Mass balance indicates loss of material during the purification process.

Potential Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Product Streaking/Tailing on Silica Gel The polar hydroxyl group and the carbamate can interact strongly with the acidic silica gel, leading to broad elution bands and incomplete recovery.1. Deactivate Silica Gel: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine or ammonia in methanol to neutralize acidic sites. 2. Optimize Solvent System: Incorporate a small amount of a more polar solvent like methanol (e.g., 1-5% in dichloromethane or ethyl acetate) to improve elution.
Product Instability on Silica Gel Prolonged exposure to acidic silica gel can potentially lead to the degradation of acid-labile groups, such as the tert-butoxycarbonyl (Boc) group.1. Perform a Stability Test: Spot the crude material on a TLC plate, let it sit for a few hours, and then elute to see if any new spots appear. 2. Use Alternative Stationary Phases: Consider using neutral alumina or a reversed-phase silica gel for chromatography.
Incomplete Elution The chosen solvent system may not be polar enough to completely elute the highly polar product from the column.1. Increase Solvent Polarity: After the main product fractions have been collected, flush the column with a significantly more polar solvent system (e.g., 10-20% methanol in dichloromethane) to recover any remaining product.
Issue 2: Persistent Impurities in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of one or more impurities.

  • The product fails to crystallize or solidfy, remaining an oil due to impurities.

Potential Causes & Solutions:

Potential CauseScientific ExplanationRecommended Solution
Co-elution with Starting Materials or Byproducts Impurities with similar polarity to the desired product can be difficult to separate by standard chromatography. A common impurity could be the corresponding ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, if the synthesis involves a reduction step.1. Fine-tune the Solvent Gradient: Use a shallow gradient elution during column chromatography to improve separation. 2. Utilize a Different Chromatographic Technique: Consider preparative HPLC with a suitable column (e.g., C18 for reversed-phase) for challenging separations. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be highly effective for removing minor impurities[2].
Residual Solvents High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove by standard evaporation.1. High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. Lyophilization: If the product is soluble in water or tert-butanol, lyophilization can be an effective method for solvent removal. 3. Solvent Trituration/Slurrying: Suspending the product in a non-polar solvent in which it is insoluble (e.g., hexanes or diethyl ether) and filtering can help remove residual polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate?

A1: The most common and effective method for purifying this compound on a laboratory scale is flash column chromatography on silica gel. A patent for a similar compound suggests a hexane/ethyl acetate solvent system[3]. Given the polarity of the hydroxyl group, a gradient elution from a less polar mixture (e.g., 20-30% ethyl acetate in hexanes) to a more polar one (e.g., 50-70% ethyl acetate in hexanes) is recommended.

Q2: My product is an oil and won't crystallize. How can I solidify it?

A2: The target compound is described as a low-melting solid or oil, so it may not crystallize easily, especially if minor impurities are present. If you need a solid, you can try the following:

  • Increase Purity: Repurify a small sample by preparative TLC or HPLC to see if higher purity induces crystallization.

  • Seed Crystals: If you have a small amount of solid material, use it to seed the oil.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil, which can create nucleation sites.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until turbidity is observed. Allow the solution to stand, preferably at a low temperature.

Q3: How should I store the purified tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate?

A3: Due to the presence of the Boc-protecting group, which can be sensitive to acid and heat, it is advisable to store the purified compound in a cool, dry place. For long-term storage, keeping it in a refrigerator or freezer is recommended.

Q4: What are the likely impurities I might encounter?

A4: While specific impurities depend on the synthetic route, common contaminants for this type of molecule can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be polar and require careful chromatography to remove.

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: If the synthesis involves the reduction of the ketone, incomplete reaction will leave this as an impurity.

  • Byproducts of Boc-protection: If the Boc group is introduced in the final steps, byproducts from this reaction could be present.

  • Degradation Products: If the compound is exposed to strong acidic conditions, partial deprotection of the Boc group could occur.

Experimental Protocol: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Materials:

  • Crude tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and elute with different ratios of ethyl acetate/hexanes (e.g., 20%, 40%, 60% ethyl acetate) to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system determined by TLC analysis.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Visual Workflows

Troubleshooting_Workflow cluster_issues Observed Issues cluster_causes_yield Low Yield - Potential Causes cluster_causes_impurities Impurities - Potential Causes cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities start Purification Outcome low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities streaking Product Streaking/Tailing low_yield->streaking instability Instability on Silica low_yield->instability incomplete_elution Incomplete Elution low_yield->incomplete_elution coelution Co-elution of Impurities impurities->coelution solvents Residual Solvents impurities->solvents deactivate_silica Deactivate Silica / Optimize Solvents streaking->deactivate_silica alt_phase Use Alternative Stationary Phase instability->alt_phase flush_column Flush Column with Polar Solvent incomplete_elution->flush_column optimize_chrom Optimize Chromatography / Recrystallize coelution->optimize_chrom high_vac High-Vacuum Drying / Lyophilization solvents->high_vac

Caption: Troubleshooting workflow for the purification of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Purification_Protocol start Start: Crude Product tlc 1. TLC Analysis (Determine optimal eluent) start->tlc column_prep 2. Column Preparation (Slurry pack silica gel) tlc->column_prep loading 3. Sample Loading (Wet or dry loading) column_prep->loading elution 4. Elution & Fraction Collection (Gradient of Hexanes/Ethyl Acetate) loading->elution monitoring 5. Monitor Fractions by TLC elution->monitoring pooling 6. Combine Pure Fractions monitoring->pooling evaporation 7. Solvent Removal (Rotary Evaporation) pooling->evaporation drying 8. High-Vacuum Drying evaporation->drying end End: Purified Product drying->end

Caption: Step-by-step workflow for flash column chromatography purification.

References

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

Optimization

Technical Support Center: A Guide to Improving Yield in 1,4-Oxazepane Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1,4-oxazepane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals active...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,4-oxazepane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. The synthesis of seven-membered rings like 1,4-oxazepanes presents unique challenges due to unfavorable kinetics and thermodynamics compared to their smaller five- and six-membered counterparts.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes for higher yields and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 1,4-oxazepanes. The explanations focus on the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is the most common issue in synthesizing medium-sized rings. The problem can typically be traced back to one of three areas: substrate reactivity, reaction conditions, or catalyst efficacy. A systematic approach is crucial for diagnosis.

The electronic and steric properties of your starting materials are paramount.

  • Nitrogen Nucleophilicity: The nucleophilicity of the amine undergoing cyclization is critical. Electron-withdrawing protecting groups can drastically reduce reactivity. For instance, a tert-butyloxycarbonyl (Boc) group on the nitrogen can decrease its nucleophilicity to the point where no product is formed.[2] In contrast, N-allyl and N-phenyl groups often provide good to high yields.[2]

  • Steric Hindrance: Bulky substituents near the reacting centers can impede the desired bond formation. Evaluate the steric profile of your substrates and consider if a less hindered analogue could be used to test the reaction's viability.

Table 1: Impact of N-Substituents on Reaction Outcome [2]

N-Substituent Observed Outcome Potential Solution
N-Boc No product formation Use a different protecting group that does not significantly reduce amine nucleophilicity (e.g., Benzyl, Allyl).
N-Methyl Poor yield (e.g., 30%) and low enantioselectivity Consider using N-allyl or N-phenyl substituents, which have shown better results in specific reactions.

| N-acyl (unsubstituted) | Failure of ring-closure for certain dione syntheses | Employ a removable protecting group like p-methoxybenzyl (PMB) to facilitate cyclization.[3] |

Seven-membered ring closures often require more forcing conditions than five- or six-membered rings.

  • Temperature: Many reactions for 1,4-oxazepane synthesis do not proceed at room temperature. A systematic increase in temperature is a standard optimization step. For example, an enantioselective desymmetrization that yielded no product at 25°C proceeded to 62% yield upon heating to 45°C.[1][2]

  • Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even selectivity. For cyclization reactions, polar aprotic solvents like DMF or 1,4-dioxane are often employed.[4][5] Ensure your starting materials are fully dissolved under the reaction conditions.

  • Concentration: Intramolecular cyclizations are favored at high dilution, which minimizes competing intermolecular side reactions. If you are observing oligomerization or polymerization, try reducing the concentration of your substrate.

For catalyzed reactions, the catalyst's identity is crucial.

  • Screening: It is often necessary to screen a variety of catalysts to find the optimal one for a specific substrate.[2] This is particularly true for asymmetric syntheses where both yield and enantioselectivity are catalyst-dependent.

  • Catalyst Poisoning: Amines, especially chelating diamines, can act as ligands and poison certain metal catalysts, a known challenge in related diazepane syntheses.[6] If using a metal catalyst, consider if this might be occurring. A switch to a more robust catalyst system or a metal-free approach may be necessary.[7][8]

View Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Check Starting Material (SM) Purity & Reactivity start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Purification Procedure start->check_workup sm_impure Impure SM? check_sm->sm_impure temp Temperature Too Low? check_cond->temp loss Product Loss During Extraction/Chromatography? check_workup->loss sm_reactive Sub-optimal N-substituent? sm_impure->sm_reactive No purify_sm Purify Starting Materials sm_impure->purify_sm Yes sm_reactive->check_cond No change_pg Change Protecting Group (e.g., avoid Boc) sm_reactive->change_pg Yes conc Concentration Too High? temp->conc No inc_temp Increase Temperature Systematically temp->inc_temp Yes solvent Solvent Inappropriate? conc->solvent No dilute Run Reaction at Higher Dilution conc->dilute Yes screen_solvent Screen Solvents (e.g., DMF, Dioxane) solvent->screen_solvent Yes optimize_pur Optimize Purification Protocol (see Q4) loss->optimize_pur Yes

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm observing the formation of a complex mixture of products. How can I improve selectivity?

Formation of multiple products points to issues with side reactions or a lack of chemo-, regio-, or stereoselectivity.

  • Side Reactions: Characterize the major byproducts using techniques like NMR or LC-MS. Understanding their structure can provide clues about the undesired reaction pathways. For example, in syntheses involving reductive amination, over-alkylation can be a significant issue, leading to di- or tri-alkylated side products. Mitigation strategies include the slow, controlled addition of the aldehyde and reducing agent at low temperatures.

  • Regioselectivity: In cyclization reactions, such as haloetherification, the formation of constitutional isomers is possible. Regioselectivity in these cases can be controlled by the electronic and steric nature of the substrate. Mechanistic studies, sometimes aided by computational chemistry, can clarify the factors governing the selectivity of these 7-endo cyclizations.[9]

  • Stereoselectivity: When forming new chiral centers, diastereoselectivity can be an issue. For some routes, one diastereomer (e.g., trans) is kinetically favored, while the other (cis) can be obtained through a subsequent, thermodynamically controlled base-catalyzed epimerization.[10] The choice of chiral starting materials is fundamental for controlling the final stereochemistry.[9][11]

Q3: The intramolecular cyclization step is failing or proceeding very slowly. What can I do?

The formation of the seven-membered ring is often the most challenging step.

  • Ring Strain and Conformation: The activation barrier for forming a medium-sized ring is higher than for smaller rings. The precursor must adopt a specific conformation to allow the nucleophile and electrophile to come into proximity. For some 1,4-oxazepane-2,5-diones, cyclization fails unless the conformational freedom of the acyclic precursor is restricted, for example by using pseudoprolines (serine-derived oxazolidines) as a protecting group strategy.[3]

  • Reaction Type: Ensure the chosen cyclization strategy is appropriate. Common successful methods include:

    • Reductive Amination: A robust method often used in scalable syntheses.[12][13]

    • Base-Mediated Cyclization: Using a strong base like t-BuOK can promote intramolecular hydroalkoxylation or similar ring closures.[5]

    • Acid-Catalyzed Etherification: Brønsted acids can catalyze intramolecular etherification to form the oxazepane ring.[14]

    • 7-endo-dig Cyclization: Reactions of substrates with alkynones can proceed via a 7-endo-dig cyclization, where the hydroxy proton of an aminophenol can play a key role.[4]

If one method fails, exploring an alternative synthetic disconnection may be necessary.

Q4: I'm struggling with the purification of my 1,4-oxazepane product, leading to significant material loss. What are the best practices?

Purification can be a major source of yield loss, especially at the final step. A multi-stage approach is often best.[15]

  • Initial Extraction: An acid-base extraction can be highly effective for removing unreacted acidic or basic starting materials.

  • Column Chromatography: This is the most common method for separating the product from closely related impurities.

    • Monitoring: Use Thin-Layer Chromatography (TLC) to identify the optimal mobile phase and to monitor fractions during elution.[15]

    • Mobile Phase: For polar lactams, a mixture of ethyl acetate and hexanes is a good starting point. Gradually increasing the polarity of the eluent (gradient elution) can improve separation.[15]

    • Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina or a bonded phase.[15]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to achieve high purity and remove trace impurities.

    • Solvent Screening: The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Technique: Use the minimum amount of hot solvent to dissolve the crude product to maximize recovery. Slow cooling promotes the formation of well-defined crystals over amorphous precipitation.[15]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my target 1,4-oxazepane derivative?

The optimal route depends heavily on the desired substitution pattern and the availability of starting materials.

View Decision Tree for Synthetic Strategy

G start Select Target 1,4-Oxazepane Structure q_core What is the core structure? start->q_core q_precursor Are specific precursors readily available? q_core->q_precursor Other core_benzo Aryl-fused (e.g., Benzoxazepine) q_core->core_benzo Benzo-fused core_dione Dione (1,4-Oxazepane-2,5-dione) q_core->core_dione Dione core_poly Polysubstituted Saturated q_core->core_poly Saturated q_chiral Is stereocontrol required? route_poly_chiral Regio/Stereoselective Haloetherification q_chiral->route_poly_chiral Yes route_poly_general Intramolecular Etherification or Reductive Amination q_chiral->route_poly_general No route_propargyl Cyclization from N-Propargylamines q_precursor->route_propargyl Propargylamines route_benzo Tandem C-N/C-H Carbonylation or Reaction of 2-Aminophenols with Alkynones core_benzo->route_benzo route_dione Cyclization of N-protected Amino Acid Precursors core_dione->route_dione core_poly->q_chiral

Caption: Decision tree for selecting a synthetic strategy.

  • For Aryl-Fused Scaffolds (e.g., Benzoxazepines): Tandem transformations like C-N coupling/C-H carbonylation or reactions of 2-aminophenols with alkynones are efficient methods.[4][16]

  • For Chiral Polysubstituted Scaffolds: A regio- and stereoselective 7-endo cyclization via haloetherification is a powerful approach.[9]

  • From N-Propargylamines: This class of starting materials offers a versatile and atom-economical route to various 1,4-oxazepane cores.[17][18]

  • For Scalable Synthesis: Revisiting and optimizing classical heterocyclization methods, such as reductive amination of amino alcohols with ketones, can be transformed into robust, multigram protocols.[12]

Q2: How do I choose the right protecting group for the nitrogen atom?

Protecting group strategy is not trivial and can make or break a synthesis. The ideal group should be:

  • Easy to install.

  • Stable to the reaction conditions required for subsequent steps.

  • Does not overly diminish the nitrogen's nucleophilicity if it needs to participate in a cyclization step.

  • Easy to remove in the final step without degrading the product.

As mentioned in Troubleshooting Q1, avoid strongly electron-withdrawing groups like Boc if the nitrogen needs to be nucleophilic.[2] Benzyl (Bn) or p-methoxybenzyl (PMB) groups are common choices, as they are stable to many conditions but can be removed via hydrogenation or oxidative cleavage, respectively.[3]

Q3: What are the key considerations for catalyst selection in asymmetric synthesis of 1,4-oxazepanes?

The enantioselective construction of seven-membered rings is a significant challenge.[1]

  • Catalyst Type: Chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acids, have proven effective in catalyzing the enantioselective desymmetrization of oxetanes to afford chiral 1,4-benzoxazepines in high yield and enantioselectivity.[1]

  • Catalyst Structure: The steric and electronic properties of the catalyst are critical. Small changes to the catalyst's structure can dramatically impact both yield and enantiomeric excess (% ee). Therefore, screening a library of related catalysts is often required to identify the optimal performer for a given substrate.[2]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of a 1,4-oxazepane derivative.[15]

  • Preparation of the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the material is not fully soluble, add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry-loaded sample.

  • Column Packing: Select an appropriately sized column for the amount of material. Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Loading the Sample: Carefully load the dissolved sample or the dry-loaded silica onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Monitor the eluent using TLC. Gradually increase the proportion of the more polar solvent (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes. Spot each fraction (or every few fractions) on a TLC plate to determine its composition.

  • Product Isolation: Combine the pure fractions containing the desired 1,4-oxazepane. Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.

Table 2: Common Solvents for 1,4-Oxazepane Synthesis and Purification

Solvent Type Common Use Notes
Dichloromethane (DCM) Chlorinated Reactions, Extractions, Chromatography Good general-purpose solvent.[11]
1,4-Dioxane Ether Reactions (especially at high temp) Aprotic and polar; often used for cyclizations.[4]
N,N-Dimethylformamide (DMF) Polar Aprotic Reactions High boiling point, good for sluggish reactions.[5]
Ethyl Acetate (EtOAc) / Hexanes Ester / Alkane Column Chromatography, Recrystallization Versatile mixture for purification; ratio can be tuned for optimal separation.[15]

| Methanol (MeOH) | Polar Protic | Reactions (e.g., reductive amination) | Can act as a proton source. |

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1,4-Oxazepan-6-one and Related Compounds.
  • RSC Advances. (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of 1,4-oxazepane derivatives.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines | Request PDF.
  • Synthesis of substituted benzo[b][15][16]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing).

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Bentham Science Publisher.
  • Fluoride mediation intramolecular cyclization of 1,4-oxazepanes.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2021).
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transform
  • Optimization of the Reaction Conditions for the Synthesis of[15][16]Oxathiepino[5,6-b]quinolines. ResearchGate.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). PubMed Central.
  • Benchchem. (n.d.). Optimization of reaction conditions for Tetrahydrobenzo[f]oxazepine synthesis.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances (RSC Publishing).
  • Modern methods for the synthesis of oxazepanes. (2020).
  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
  • 1,4-oxazepane derivatives.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
  • Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed.
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted 1,4-Diazepanes.
  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2026).
  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024).
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.
  • Van de N-W., S., et al. (2017).

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of Medium-Sized Rings

Welcome to the Technical Support Center for the synthesis of medium-sized rings (8-11 membered). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of medium-sized rings (8-11 membered). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges of constructing these sterically demanding and conformationally complex structures. Medium-sized rings are prevalent in a variety of bioactive natural products and therapeutically important molecules, offering a unique conformational space that can lead to enhanced binding affinity and improved pharmacokinetic properties.[1][2] However, their synthesis is notoriously difficult due to a combination of enthalpic and entropic barriers.[1][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors.

Section 1: Understanding the Core Challenges

The synthesis of medium-sized rings is a formidable task due to a confluence of thermodynamic and kinetic impediments. A thorough understanding of these underlying principles is paramount for rational reaction design and effective troubleshooting.

FAQ 1: Why are medium-sized rings so difficult to synthesize compared to smaller (5-7 membered) or larger (12+ membered) rings?

The synthetic difficulty arises from a "perfect storm" of unfavorable factors:

  • High Enthalpic Barrier (Ring Strain): Medium-sized rings suffer from significant strain, which is a combination of:

    • Angle Strain: Deviation from ideal bond angles.

    • Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent atoms.

    • Transannular Strain: Steric repulsion between atoms across the ring. This is a particularly significant destabilizing factor in medium-sized rings where atoms on opposite sides of the ring are forced into close proximity.[3]

  • Unfavorable Entropic Barrier: The linear precursors for medium-sized rings have a high degree of conformational freedom. The process of cyclization to a constrained medium-sized ring results in a significant loss of entropy, making the ring-closing process thermodynamically less favorable compared to the formation of smaller, less flexible rings.[1]

In contrast, small rings, while strained, benefit from a less severe entropic penalty due to the shorter chain length of their precursors. Macrocycles (12+ membered rings) have sufficient flexibility to adopt low-energy conformations that minimize both angle and transannular strain, and while the entropic cost of their formation is high, it is often surmountable under appropriate conditions.

Section 2: Troubleshooting Common Synthetic Strategies

Direct cyclization methods for medium-sized rings are often plagued by low yields and the formation of oligomeric side products. Therefore, modern organic synthesis has increasingly turned to more sophisticated strategies. This section provides troubleshooting guidance for some of the most powerful techniques.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of unsaturated rings.[4] However, its application to medium-sized rings is not always straightforward.

dot

RCM_Troubleshooting cluster_problems Common RCM Problems cluster_solutions Troubleshooting Solutions Low_Yield Low or No Yield Catalyst_Choice Catalyst Selection (Grubbs vs. Hoveyda-Grubbs) Low_Yield->Catalyst_Choice Inactive or decomposed catalyst Reaction_Conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) Low_Yield->Reaction_Conditions Suboptimal conditions Isomerization Double Bond Isomerization Isomerization->Catalyst_Choice Catalyst stability Additives Use of Additives (e.g., Phenol, Benzoquinone) Isomerization->Additives Suppress Ru-hydride formation Dimerization Dimerization/Oligomerization Dimerization->Reaction_Conditions Lower concentration High_Dilution High Dilution/Slow Addition Dimerization->High_Dilution Favor intramolecular reaction

Caption: Troubleshooting workflow for Ring-Closing Metathesis (RCM).

FAQ 2.1.1: My RCM reaction to form an 8-membered ring is giving a low yield. What should I check first?

A low yield in RCM can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Handling:

    • Grubbs vs. Hoveyda-Grubbs Catalysts: For challenging medium-ring syntheses, second-generation Hoveyda-Grubbs (HG-II) catalysts are often preferred over second-generation Grubbs (G-II) catalysts due to their higher thermal stability.[5] If your reaction requires elevated temperatures, an HG-II catalyst is less prone to decomposition.

    • Catalyst Activity: Ensure your catalyst is active. Ruthenium catalysts can be sensitive to air and moisture, although modern catalysts are more robust.[6] Store catalysts under an inert atmosphere and use freshly purified, degassed solvents.

  • Reaction Temperature: Temperature can have a significant impact on yield. For some substrates, higher temperatures can lead to catalyst degradation and the formation of side products.[5] It is advisable to screen a range of temperatures, starting from room temperature up to the reflux temperature of your solvent.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for RCM. For higher temperatures, toluene can be used. Ensure the solvent is anhydrous and degassed.

  • Substrate Purity: Impurities in your starting diene can poison the catalyst. Ensure your substrate is of high purity.

FAQ 2.1.2: I am observing significant isomerization of the double bond in my product. How can I prevent this?

Double bond isomerization is a common side reaction in RCM, often leading to a mixture of products and reduced yield of the desired cycloalkene. This is typically caused by the formation of ruthenium-hydride species from catalyst decomposition.[6]

  • Additives: The addition of certain reagents can suppress isomerization.

    • 1,4-Benzoquinone: While it can suppress isomerization, it can also reduce the catalyst's activity.[5]

    • Phenol: Phenol has been shown to be effective in suppressing deallylation side reactions, which can be a consequence of isomerization, particularly with catalysts like G-II at moderate temperatures (e.g., 40 °C).[5]

  • Catalyst Choice: As mentioned, HG-II catalysts are generally more stable and may produce less of the isomerization-promoting ruthenium-hydride species.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of catalyst decomposition and subsequent isomerization.

Table 1: Comparison of Grubbs II and Hoveyda-Grubbs II Catalysts in a Model RCM Reaction

CatalystTemperature (°C)AdditiveRCM Product Yield (%)Desallyl Byproduct (%)
Grubbs II60NoneLowHigh
Grubbs II40NoneModerateModerate
Grubbs II40PhenolHighLow
Hoveyda-Grubbs II60NoneHighLow

This table is a generalized representation based on findings from studies on challenging RCM reactions.[5]

Macrolactonization

Macrolactonization is a classical method for the synthesis of large-ring lactones. For medium-sized rings, this direct cyclization approach is often challenging.

FAQ 2.2.1: My macrolactonization to form a 10-membered lactone is primarily yielding dimers and oligomers. What can I do?

The formation of intermolecular products is the most common failure mode in macrolactonization of medium-sized rings. The key to success is to favor the intramolecular reaction pathway.

  • High Dilution Principle: The cornerstone of successful macrolactonization is the use of high dilution. By keeping the concentration of the hydroxy acid precursor extremely low (typically 1-10 mM), the probability of two molecules reacting with each other is significantly reduced. This can be achieved by:

    • Using a large volume of solvent.

    • Syringe Pump Addition: Slowly adding a solution of the precursor to the reaction vessel over an extended period (several hours). This technique, often referred to as pseudo-high dilution, maintains a very low instantaneous concentration of the substrate.

  • Choice of Activating Agent and Conditions: Different macrolactonization protocols have been developed, each with its own set of activating agents. The choice of method can significantly impact the outcome.

    • Yamaguchi Macrolactonization: Employs 2,4,6-trichlorobenzoyl chloride for the formation of a mixed anhydride, followed by slow addition to a solution of DMAP.

    • Keck Macrolactonization: Utilizes DCC and DMAP, often with DMAP.HCl, to promote cyclization.[7]

Ring Expansion Reactions

Ring expansion reactions are often a superior strategy for the synthesis of medium-sized rings as they circumvent the entropically disfavored direct cyclization step.[1][2][3]

dot

Ring_Expansion Linear_Precursor Linear Precursor Small_Ring Kinetically Favored Small Ring Formation Linear_Precursor->Small_Ring Intramolecular Cyclization Ring_Expansion_Step Thermodynamically Driven Ring Expansion Small_Ring->Ring_Expansion_Step Rearrangement Medium_Ring Medium-Sized Ring Product Ring_Expansion_Step->Medium_Ring

Caption: General schematic of a ring expansion strategy.

FAQ 2.3.1: I am considering a ring expansion strategy. What are the key thermodynamic driving forces I should incorporate into my reaction design?

For a ring expansion to be successful, there must be a clear thermodynamic driving force for the rearrangement to occur.[2] Some common driving forces include:

  • Formation of a Stable Functional Group: The formation of a thermodynamically stable bond, such as an amide or a carbonyl group, can drive the reaction forward.

  • Relief of Ring Strain: Expanding from a highly strained small ring (e.g., a 4-membered ring) to a less strained medium-sized ring can be a powerful thermodynamic driver.

  • Formation of an Aromatic System: If the ring expansion leads to the formation or re-formation of a stable aromatic ring, this can provide a significant thermodynamic impetus.[1]

  • Generation of a Stabilized Radical or Charged Intermediate: The rearrangement may proceed through an intermediate that is more stable than the initial species.[1]

FAQ 2.3.2: My radical cascade cyclization to form a medium-sized ring is not proceeding as expected. What are some common pitfalls?

Radical cascade reactions are powerful for constructing complex polycyclic systems, including those containing medium-sized rings.[8][9][10] Common issues include:

  • Incorrect Initiator or Reaction Conditions: The choice of radical initiator (e.g., AIBN, tributyltin hydride) and the reaction temperature are critical for efficient radical generation and propagation.

  • Unwanted Termination Pathways: Radical reactions can be terminated by various pathways, including dimerization or reaction with the solvent. High dilution can sometimes mitigate intermolecular termination.

  • Stereochemical Control: Achieving high stereoselectivity in radical cyclizations can be challenging. The conformation of the precursor and the nature of the substituents can play a crucial role.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are an excellent method for synthesizing four-membered rings, which can then undergo ring expansion to access medium-sized rings.[11][12]

FAQ 2.4.1: I am attempting an intramolecular [2+2] photocycloaddition, but the reaction is inefficient. What factors should I consider?

The efficiency of a [2+2] photocycloaddition can be influenced by several factors:

  • Wavelength of Light: The substrate must be able to absorb the light emitted by your source. Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your chromophore.

  • Solvent: The choice of solvent is critical. It must be transparent at the wavelength of irradiation. For triplet-state reactions, heavy-atom solvents can enhance intersystem crossing.

  • Quantum Yield: Not every absorbed photon leads to a product. The quantum yield of the reaction determines its overall efficiency.

  • Side Reactions: Photochemical reactions can be prone to side reactions. It is important to use degassed solvents to prevent quenching of the excited state by oxygen.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of a medium-sized ring using a modern synthetic method.

Protocol 1: Synthesis of an 8-Membered Lactam via a Cyclization/Ring Expansion (CRE) Cascade Reaction

This protocol is adapted from the work of Unsworth and coworkers and demonstrates the synthesis of a medium-sized lactam from a linear amino acid precursor without the need for high dilution.[13][14]

Reaction Scheme:

(A diagram of the reaction scheme would be included here if image generation were possible)

Materials:

  • Linear amino acid precursor

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the linear amino acid precursor (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an argon atmosphere, add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-membered lactam.

Section 4: Data Presentation

Table 2: Comparison of Cyclization Strategies for an 8-Membered Lactone

MethodConditionsYield (%)Reference
Direct MacrolactonizationHigh Dilution (1 mM)15-25General Observation
Ring-Closing MetathesisGrubbs II, 5 mol%, DCM, reflux40-60[4]
Ring Expansion (CRE)HATU, DIPEA, DMF, 0.1 M>80[13][14]

This table provides a representative comparison and actual yields will be substrate-dependent.

Section 5: Concluding Remarks

The synthesis of medium-sized rings remains a challenging yet rewarding area of organic chemistry. A deep understanding of the underlying thermodynamic and kinetic principles, coupled with a knowledge of modern synthetic strategies and their potential pitfalls, is essential for success. This technical support guide is intended to be a living document, and we encourage researchers to share their experiences and contribute to our collective understanding of this fascinating field.

References

Optimization

Technical Support Center: Optimization of 1,4-Oxazepane Cyclization

Welcome to the technical support center for the synthesis and optimization of the 1,4-oxazepane scaffold. As a seven-membered heterocycle, the 1,4-oxazepane core is a valuable motif in medicinal chemistry, occupying a un...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of the 1,4-oxazepane scaffold. As a seven-membered heterocycle, the 1,4-oxazepane core is a valuable motif in medicinal chemistry, occupying a unique chemical space between common scaffolds like morpholines and diazepanes.[1] However, its synthesis is often challenging due to the entropic and enthalpic barriers associated with forming a medium-sized ring.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming the 1,4-oxazepane ring?

The most common and direct approach is the intramolecular cyclization of a linear precursor containing an amino alcohol moiety. This typically falls into two main categories:

  • Intramolecular Williamson Ether Synthesis: This involves the N-alkylation of an amino alcohol with a dihaloalkane or the cyclization of a halo-substituted amino alcohol. The key step is the formation of the C-O bond via nucleophilic attack of an alcohol/alkoxide onto an electrophilic carbon.[2]

  • Reductive Amination: A dicarbonyl compound or a keto-alcohol can be cyclized with an amine under reductive conditions. This strategy is less common for the parent scaffold but useful for building complex, substituted derivatives.

  • Base-Promoted Cyclization of Alkynyl Alcohols: Specialized methods can achieve cyclization using precursors like alkynyl alcohols, which undergo a regioselective exo-dig ring closure.[3]

The choice of strategy depends heavily on the availability of starting materials and the desired substitution pattern on the final 1,4-oxazepane ring.

Q2: Why is protecting group strategy so critical in 1,4-oxazepane synthesis?

Protecting groups are essential for achieving chemoselectivity and preventing unwanted side reactions.[4] In a typical amino alcohol precursor, both the amine and the alcohol are nucleophilic.

  • Preventing Self-Quenching: The amine is generally more nucleophilic than the alcohol and can be protonated by the alcohol under certain conditions, or it can react with the electrophilic partner intended for the alcohol (or vice-versa).

  • Directing Reactivity: By protecting one group, you force the reaction to occur at the desired site. For instance, in an intramolecular Williamson ether synthesis starting from an amino alcohol and a dihaloalkane, the amine is often protected (e.g., with Boc, Ts, or Cbz) to ensure the initial reaction occurs between the unprotected alcohol and one of the halides. The second cyclization step then involves the deprotected amine.

  • Improving Solubility and Handling: Protecting groups can alter the physical properties of intermediates, making them easier to handle and purify.

Failure to implement a robust protecting group strategy is a common cause of low yields and complex product mixtures.[5][6] Orthogonal protecting groups—those that can be removed under different conditions (e.g., acid-labile Boc vs. hydrogenolysis-labile Cbz)—offer maximum flexibility in multi-step syntheses.[7]

Q3: My cyclization reaction is failing. What are the first things I should check?

When a cyclization reaction fails, start by verifying the fundamentals before moving to complex optimization:

  • Purity of Starting Materials: Ensure your linear precursor (e.g., the N-protected amino alcohol) is pure. Impurities can inhibit catalysts or introduce competing side reactions.

  • Anhydrous Conditions: Many cyclization reactions, especially those using strong bases like sodium hydride (NaH), are highly sensitive to moisture.[2] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Inert Atmosphere: Reactions sensitive to oxidation or moisture should be conducted under an inert atmosphere like nitrogen or argon.[2]

  • Base Activity: If using a solid base like NaH or K₂CO₃, ensure it has not been deactivated by improper storage. Use a fresh bottle or a previously validated batch.

A systematic check of these four points often resolves the most common issues without extensive re-optimization.

Part 2: Troubleshooting Guide for 1,4-Oxazepane Cyclization

This section addresses specific experimental problems in a "Problem → Probable Cause → Recommended Solution" format.

Problem 1: Low to No Product Yield
  • Probable Cause A: Insufficient Nucleophilicity of the Alcohol/Amine

    • The Chemistry: The cyclization is a nucleophilic substitution reaction. The rate is directly proportional to the nucleophilicity of the attacking atom (oxygen or nitrogen). An alcohol is a poor nucleophile; it must be deprotonated to the more potent alkoxide to react efficiently. An amine's nucleophilicity can be hampered by steric bulk or electron-withdrawing protecting groups.

    • Solution:

      • Base Selection: Use a base strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) is a common choice as it forms the alkoxide irreversibly. Weaker bases like potassium carbonate (K₂CO₃) may only establish an equilibrium, leading to slower reactions.

      • Solvent Choice: Use a polar aprotic solvent like DMF or THF. These solvents solvate the counter-ion (e.g., Na⁺) but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.[8] Avoid protic solvents (like ethanol) which can solvate the nucleophile and reduce its reactivity.

  • Probable Cause B: High Activation Energy for Ring Closure (Entropic Barrier)

    • The Chemistry: Forming a seven-membered ring is entropically disfavored. The linear precursor has many degrees of freedom, and forcing it into a constrained cyclic conformation requires energy.

    • Solution:

      • Increase Temperature: Heating the reaction provides the energy needed to overcome this barrier. Refluxing in a high-boiling solvent like DMF or toluene is common. Monitor for decomposition at higher temperatures.

      • Thorpe-Ingold Effect: Introducing gem-disubstitution on the precursor chain can pre-organize it into a conformation favorable for cyclization, lowering the activation energy.[9]

  • Probable Cause C: Poor Leaving Group

    • The Chemistry: The rate of an Sₙ2 reaction depends on the ability of the leaving group to depart. Iodides are better leaving groups than bromides, which are better than chlorides. Tosylates (OTs) and mesylates (OMs) are excellent leaving groups.

    • Solution: If your precursor uses a chloride as a leaving group and the reaction is slow, consider synthesizing the analogous bromide or iodide precursor. Alternatively, convert a terminal alcohol into a tosylate or mesylate.

Problem 2: Formation of Significant Side Products
  • Probable Cause A: Intermolecular Dimerization

    • The Chemistry: If the rate of reaction between two different precursor molecules is competitive with the intramolecular cyclization, you will form linear or cyclic dimers (14-membered rings). This is especially common at high concentrations.

    • Solution: High Dilution Principle

      • Run the reaction at a low concentration (typically 0.01–0.05 M).

      • Use a syringe pump to add the precursor solution slowly to the flask containing the base and solvent over several hours. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.

  • Probable Cause B: Elimination Reaction (E2)

    • The Chemistry: If the nucleophile is sterically hindered or the base is strong and bulky, an E2 elimination reaction can compete with the Sₙ2 cyclization, leading to an unsaturated linear side product.

    • Solution:

      • Use a Non-Hindered Base: Prefer NaH over potassium tert-butoxide if elimination is an issue.

      • Optimize Leaving Group Position: Ensure the leaving group is on a primary carbon if possible, as this disfavors elimination.

Problem 3: Difficulty in Product Purification
  • Probable Cause A: Product is a Polar Amine

    • The Chemistry: The nitrogen atom in the 1,4-oxazepane ring is basic and can interact strongly with the acidic silica gel used in column chromatography, leading to peak tailing and difficult separation.[10]

    • Solution:

      • Deactivate Silica Gel: Add 1-2% of a base like triethylamine (NEt₃) or ammonia in methanol to your eluent system. This neutralizes the acidic sites on the silica, improving elution.

      • Reverse-Phase Chromatography: If the product is still difficult to purify, consider using reverse-phase (C18) chromatography.

  • Probable Cause B: Product Instability

    • The Chemistry: Some substituted 1,4-oxazepanes can be sensitive to acid or prolonged exposure to silica gel. For example, N-Boc protected derivatives can be deprotected by acidic conditions.[10]

    • Solution:

      • Use Neutralized Silica: As above, use a basified eluent.

      • Minimize Contact Time: Perform the chromatography as quickly as possible. Use flash chromatography rather than gravity chromatography.

      • Alternative Purification: Consider recrystallization or distillation if the product is a solid or a thermally stable liquid, respectively.[10]

Part 3: Core Experimental Protocols

Protocol 1: General Procedure for N-Tosyl-1,4-oxazepane Synthesis

This protocol describes a typical intramolecular Williamson ether synthesis approach.

Step 1: Synthesis of the Linear Precursor

  • Dissolve ethanolamine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of tosyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the N-tosylethanolamine.

  • Dissolve the N-tosylethanolamine (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise under an argon atmosphere.

  • Stir for 30 minutes at 0 °C, then add 1-bromo-2-chloroethane (1.5 eq).

  • Allow the reaction to warm to room temperature and then reflux for 16 hours.

  • Monitor reaction completion by TLC or LC-MS.[2]

  • Cool the reaction, quench carefully with water, and extract with ethyl acetate. The crude product is the linear precursor: N-(2-bromoethyl)-N-(2-hydroxyethyl)tosylamide.

Step 2: Intramolecular Cyclization

  • Prepare a solution of the crude linear precursor (1.0 eq) in anhydrous DMF (to make a final concentration of 0.05 M).

  • In a separate flask, add sodium hydride (1.5 eq) to anhydrous DMF under an argon atmosphere.

  • Heat the NaH suspension to 60 °C.

  • Using a syringe pump, add the precursor solution to the heated NaH suspension over 4 hours.

  • After the addition is complete, stir the reaction at 60 °C for an additional 2 hours.

  • Monitor for the disappearance of starting material by TLC or LC-MS.

Protocol 2: Standard Work-up and Purification
  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[11]

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). For amine products, add 1% triethylamine to the eluent.[10]

Part 4: Optimization Strategies & Visualizations

Systematic optimization involves varying one parameter at a time (base, solvent, temperature) to maximize yield and minimize side products. The tables and diagrams below provide a framework for this process.

Data Tables for Quick Reference

Table 1: Guide to Selecting Bases and Solvents for Cyclization

BasepKaH (approx.)Common SolventsCharacteristics & Use Case
NaH ~36THF, DMFStrong, non-nucleophilic, irreversible. Ideal for deprotonating alcohols to form alkoxides for Sₙ2 reactions. Highly moisture-sensitive.
K₂CO₃ ~10.3Acetonitrile, DMFMild, inexpensive base. Often used for N-alkylations. May not be strong enough for efficient alcohol deprotonation, leading to slower reactions.
Cs₂CO₃ ~10.3Acetonitrile, DMFSimilar to K₂CO₃ but the larger cesium cation can promote faster Sₙ2 reactions (cesium effect). More expensive.
t-BuOK ~19THF, t-BuOHStrong, sterically hindered base. Can promote E2 elimination as a side reaction. Use with caution.

Table 2: Common Protecting Groups (PGs) in 1,4-Oxazepane Synthesis

Functional GroupProtecting GroupAbbreviationStabilityDeprotection Conditions
Amine tert-ButoxycarbonylBocBase-stable, stable to hydrogenolysisStrong acid (TFA, HCl)[10]
Amine BenzyloxycarbonylCbzAcid-stable, base-stableH₂, Pd/C (Hydrogenolysis)
Amine TosylTsVery stable to acid, base, oxidationStrong reducing agents (e.g., Na/NH₃) or harsh acid
Alcohol BenzylBnAcid-stable, base-stableH₂, Pd/C (Hydrogenolysis)
Alcohol tert-ButyldimethylsilylTBDMSBase-stable, stable to hydrogenolysisFluoride source (TBAF), or mild acid (PPTS)
Diagrams and Workflows

G cluster_prep Precursor Synthesis cluster_cyclization Cyclization cluster_workup Work-up & Purification start Amino Alcohol + Electrophile pg Protecting Group Introduction start->pg precursor Linear Precursor (e.g., Halo-Amide) pg->precursor setup Setup Reaction: Anhydrous Solvent, Base, Inert Atmosphere precursor->setup addition Slow Addition of Precursor (High Dilution) setup->addition reaction Heat to Overcome Activation Barrier addition->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract purify Flash Chromatography extract->purify product Purified 1,4-Oxazepane purify->product

Caption: General experimental workflow for 1,4-oxazepane synthesis.

G start Low or No Yield? cause_sm Starting Material Impure? start->cause_sm Check First cause_cond Reaction Conditions Suboptimal? start->cause_cond If SM is Pure cause_dimer Side Products (e.g., Dimer) Observed? start->cause_dimer If Byproducts Form sol_sm Action: Re-purify or Re-synthesize Precursor cause_sm->sol_sm sol_base Action: Use Stronger Base (e.g., NaH) cause_cond->sol_base sol_temp Action: Increase Temperature or Change Solvent cause_cond->sol_temp sol_dilution Action: Implement High Dilution (Syringe Pump Addition) cause_dimer->sol_dilution

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,4-Oxazepane Derivatives

Welcome to the technical support center for the synthesis of 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important seven-membered heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The 1,4-oxazepane core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] However, the synthesis of these medium-sized rings is often plagued by competing side reactions that can lead to low yields and complex purification challenges. This guide will address these issues in a direct question-and-answer format, providing field-proven insights and evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a quick-reference table to diagnose and solve common problems encountered during 1,4-oxazepane synthesis.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired 1,4-oxazepane 1. Poor cyclization efficiency: Intermolecular reactions (dimerization, polymerization) are competing with the desired intramolecular cyclization. 2. Unfavorable reaction conditions: Incorrect choice of solvent, base, or temperature can hinder the reaction. 3. Steric hindrance: Bulky substituents on the precursor may prevent ring closure. 4. Deactivated reagents or catalyst: Reagents may have degraded or the catalyst may be poisoned.1. Employ high-dilution conditions: This favors the intramolecular reaction by decreasing the probability of intermolecular collisions. 2. Systematic optimization of reaction parameters: Screen a variety of solvents, bases, and temperatures. For instance, some reactions may require heating to proceed at a reasonable rate.[3] 3. Re-evaluate the synthetic design: Consider less sterically hindered starting materials or a different synthetic route. 4. Use fresh, high-purity reagents and catalysts: Ensure all reagents are handled under appropriate conditions (e.g., inert atmosphere for moisture-sensitive compounds).
Presence of a higher molecular weight peak in LC-MS 1. Dimerization: Two molecules of the linear precursor have reacted with each other. 2. Formation of bis-adducts: For example, in a sulfonylation step, a bis-sulfonated by-product could form.[4]1. Utilize high-dilution techniques during the cyclization step. 2. Control stoichiometry carefully: Use a slight excess of the limiting reagent to minimize the formation of bis-adducts.
Multiple spots on TLC, complex product mixture 1. Formation of isomeric ring structures: The precursor may have multiple reactive sites leading to different cyclization products. 2. Side reactions involving functional groups: Other functional groups in the molecule may be undergoing unintended reactions. 3. Degradation of starting material or product: The reaction conditions may be too harsh.1. Protect reactive functional groups that are not involved in the desired cyclization. 2. Carefully select reaction conditions to be compatible with all functional groups present. 3. Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction and causing degradation. Use milder workup conditions.[4]
Formation of inseparable diastereomers 1. Lack of stereocontrol in the ring-forming step when a new stereocenter is created.[1][4]1. Use chiral starting materials or auxiliaries. 2. Employ stereoselective reagents or catalysts. 3. Optimize reaction conditions such as temperature and solvent, as these can influence diastereoselectivity.[1] 4. Consider chiral chromatography for purification if other methods fail.[4]
Unexpected cleavage of the heterocyclic ring 1. Harsh reaction conditions, such as strong acids or bases, or certain reductive conditions (e.g., catalytic hydrogenation in the presence of certain substituents).[3]1. Employ milder reaction conditions. 2. Choose a different synthetic strategy for functional group transformations on the 1,4-oxazepane ring. For example, consider alternative reduction methods if catalytic hydrogenation leads to ring cleavage.[3]

Frequently Asked Questions (FAQs)

This section delves deeper into the "why" behind the troubleshooting advice, providing mechanistic insights and referencing key literature.

Q1: My intramolecular cyclization to form the 1,4-oxazepane ring is consistently giving low yields. What is the most likely side reaction and how can I suppress it?

A1: The most common side reaction in the formation of medium-sized rings like 1,4-oxazepanes is intermolecular reaction, leading to dimers and higher-order oligomers. This occurs because the reacting ends of a single linear precursor molecule must come into close proximity for intramolecular cyclization to occur. At high concentrations, it is statistically more likely for the reactive end of one molecule to encounter another molecule before it can react with its own other end.

To favor the desired intramolecular cyclization, the principle of high dilution is critical. By significantly lowering the concentration of the starting material, you decrease the frequency of intermolecular collisions, thereby giving each molecule a greater opportunity to cyclize. This is a cornerstone technique for the synthesis of medium-sized rings.

Q2: I'm observing the formation of an unexpected lactone instead of my desired 1,4-oxazepane. What could be causing this?

A2: This is a classic example of competing intramolecular reactions. If your linear precursor contains both a hydroxyl group and a carboxylic acid (or ester), there is a possibility of intramolecular esterification to form a lactone, which can compete with the desired N-alkylation to form the oxazepane ring.

The outcome of this competition is often dictated by the relative nucleophilicity of the competing groups (the amine vs. the hydroxyl) and the electrophilicity of the reactive sites. The regioselectivity can be influenced by factors such as the specific substituents on your starting materials.[1] In some cases, the formation of a lactone can be an irreversible side reaction, which can significantly reduce the yield of the desired 1,4-oxazepane.[1] To mitigate this, you might consider protecting the carboxylic acid group until after the oxazepane ring has been formed.

Q3: My synthesis involves the creation of a new stereocenter, and I'm getting a mixture of diastereomers that are difficult to separate. What strategies can I employ to improve stereoselectivity?

A3: The formation of diastereomers is a frequent challenge when a new stereocenter is generated during the synthesis.[1][4] Achieving high diastereoselectivity often requires a multi-faceted approach:

  • Substrate Control: The inherent chirality in your starting material can influence the stereochemical outcome of the reaction.

  • Reagent Control: The use of chiral reagents or catalysts is a powerful strategy to induce stereoselectivity.

  • Optimizing Reaction Conditions: Temperature and solvent can play a significant role in the transition state energies leading to different diastereomers. Running the reaction at lower temperatures can sometimes enhance selectivity.[1]

If a mixture of diastereomers is unavoidable, purification can be attempted through techniques like chiral chromatography or by derivatizing the mixture to create compounds with different physical properties that are more easily separated.[4]

Q4: I'm attempting a functional group transformation on a pre-formed 1,4-oxazepane ring and observing ring cleavage. Why is this happening and what can I do?

A4: The 1,4-oxazepane ring, while generally stable, can be susceptible to cleavage under certain conditions.[5] For instance, catalytic hydrogenation used to reduce a nitro group on a substituted 1,4-oxazepane derivative has been reported to cause cleavage of the heterocyclic scaffold.[3] This is likely due to the specific combination of the catalyst, hydrogen pressure, and the electronic properties of the substituents on the ring.

To avoid this, consider alternative methods for the desired transformation. For nitro group reduction, you could explore chemical reducing agents like tin(II) chloride or sodium dithionite, which may be milder and more selective. The choice of protecting groups for other functionalities on the molecule should also be carefully considered to ensure they are compatible with the planned reaction conditions.[3]

Experimental Protocols & Visualizations

To provide a practical context, below are representative protocols and diagrams illustrating key concepts.

Protocol 1: General Procedure for Intramolecular Cyclization under High Dilution

This protocol is a generalized approach for the N-alkylation reaction to form the 1,4-oxazepane ring, emphasizing the high-dilution technique.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the appropriate solvent and base (e.g., potassium carbonate).

  • High Dilution: Heat the solvent/base mixture to reflux. Dissolve the linear precursor (e.g., an amino alcohol with a leaving group on the alkyl chain) in a large volume of the same solvent.

  • Slow Addition: Add the solution of the precursor dropwise to the refluxing solvent/base mixture over a period of several hours using the dropping funnel. This maintains a very low concentration of the precursor in the reaction flask at any given time.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the base and wash it with the solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram 1: Competing Intramolecular vs. Intermolecular Reactions

This diagram illustrates the fundamental challenge in forming medium-sized rings.

G Start Linear Precursor Intra Intramolecular Cyclization Start->Intra High Dilution Inter Intermolecular Reaction Start->Inter High Concentration Product 1,4-Oxazepane (Desired Product) Intra->Product Dimer Dimer/Oligomer (Side Product) Inter->Dimer

Caption: High dilution favors the desired intramolecular cyclization.

Diagram 2: Potential Side Reactions in 1,4-Oxazepane Synthesis

This diagram visualizes potential competing pathways.

G Precursor Linear Precursor (e.g., with -OH, -NHR, -COOH) Oxazepane 1,4-Oxazepane Precursor->Oxazepane Desired Pathway (Intramolecular N-alkylation) Lactone Lactone Precursor->Lactone Side Reaction (Intramolecular Esterification) Dimer Dimer Precursor->Dimer Side Reaction (Intermolecular Reaction)

Caption: Competing reaction pathways from a linear precursor.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide.
  • Kavala, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36561-36570.
  • Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances.
  • ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • Al-Amiery, A. A. (2012). Synthesis and studies of biological activity of-1, 3-oxazepine-4, 7-dione derivitives. Research.
  • RSC Publishing. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 1,4-oxazepane derivatives.
  • PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation.

Sources

Optimization

stability of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate under different conditions

Technical Support Center: tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate Prepared by the Senior Application Scientist Team This guide provides in-depth technical information, troubleshooting advice, and frequently aske...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. It is intended for researchers, chemists, and drug development professionals who utilize this intermediate in their synthetic workflows. Our goal is to equip you with the foundational knowledge to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries about the compound's stability profile and handling.

Q1: What is the general stability profile of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate?

A: The stability of this molecule is primarily dictated by its two key functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the secondary alcohol. The 1,4-oxazepane ring is generally stable under most conditions. The Boc group is highly sensitive to acidic conditions, which will readily cleave it.[1] The secondary alcohol is susceptible to oxidation. The compound is expected to be stable in neutral and moderately basic environments at room temperature.

Q2: What are the recommended long-term storage conditions?

A: For optimal stability and to prevent slow degradation, long-term storage should be in a freezer at or below -20°C.[2] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For routine lab use, storing smaller aliquots is recommended to avoid repeated freeze-thaw cycles.

Q3: How stable is the compound under acidic conditions?

A: The compound is not stable under acidic conditions. The Boc group is specifically designed for its ease of removal with acid.[3][4] Exposure to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even milder acids like formic acid will rapidly lead to deprotection, yielding the free amine (6-hydroxy-1,4-oxazepane) and gaseous byproducts.[5] This is a critical consideration in reaction planning, chromatography (e.g., avoiding acidic mobile phases if the intact compound is desired), and workup procedures.

Q4: Is the compound stable under basic conditions?

A: Yes, the Boc protecting group is robust and stable under a wide range of basic conditions, including exposure to hydroxide bases (NaOH, KOH), carbonate bases (K₂CO₃), and non-nucleophilic organic bases (triethylamine, DIPEA).[3] Therefore, the compound can be used in reactions requiring basic catalysis without significant degradation of the Boc-protected amine.

Q5: What is the compound's susceptibility to oxidation and reduction?

A: The secondary alcohol at the C6 position is a potential site for oxidation. Exposure to common oxidizing agents can convert the hydroxyl group into a ketone, forming tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.[2] The choice of oxidant should be made carefully if other functional groups are present. The compound is generally stable to common reducing agents (e.g., NaBH₄, H₂/Pd-C), which would typically target more reactive functional groups like ketones or aldehydes.

Q6: What analytical methods are suitable for assessing the purity and stability of this compound?

A: The purity and degradation of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate can be effectively monitored using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection (if the molecule has a chromophore, otherwise with ELSD or CAD) or Mass Spectrometry (MS) detection is ideal.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying degradation products by their mass-to-charge ratio.[8]

Section 2: Troubleshooting Guide

This guide provides structured advice for common experimental problems in a cause-and-solution format.

Problem: My compound shows a new, more polar impurity on TLC/LC-MS after a reaction.

Possible Cause: You have likely experienced unintended deprotection of the Boc group. This is the most common failure mode and is typically caused by exposure to acidic conditions, which may not always be obvious.

Diagnostic Workflow:

start Observation: New, more polar spot (lower Rf on TLC) check_mass Analyze by LC-MS: Check for mass of deprotected product (M-100) start->check_mass confirm_deprotection Deprotection Confirmed check_mass->confirm_deprotection Mass Match investigate Investigate Source of Acid confirm_deprotection->investigate reagents Reagents: Are any starting materials or catalysts acidic (e.g., Lewis acids, ammonium salts)? investigate->reagents workup Workup: Was an acidic quench or aqueous wash used (e.g., pH < 5)? investigate->workup solvent Solvent: Is the solvent (e.g., DCM) old and potentially containing trace HCl? investigate->solvent solution Solution: Modify protocol to eliminate acid source. Use neutral or basic conditions. reagents->solution workup->solution solvent->solution

Caption: Troubleshooting workflow for unexpected degradation.

Solutions:

  • Neutralize Reagents: Ensure all reagents and solvents are neutral. If an acidic catalyst is required, consider whether a different protecting group strategy is necessary.

  • Modify Workup: Use a neutral (water, brine) or slightly basic (dilute NaHCO₃ solution) wash during the extraction process.

  • Use Scavengers: In reactions where transient protons or tert-butyl cations are generated, adding a scavenger like triethylsilane or anisole can prevent side reactions.[9]

Problem: My reaction with an oxidizing agent resulted in a complex mixture or a major byproduct with a similar polarity.

Possible Cause: The secondary alcohol at the C6 position has likely been oxidized to a ketone. The resulting ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, may have a similar polarity, making separation difficult.

Solutions:

  • Confirm Byproduct Identity: Use LC-MS to check for the mass of the oxidized product (M-2).

  • Choose a Milder Oxidant: Switch to more selective oxidation conditions. For example, if using a harsh oxidant like Jones reagent, consider milder alternatives like a Swern oxidation or Dess-Martin periodinane (DMP), which are less likely to cause side reactions.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can often improve selectivity and minimize byproduct formation.

Section 3: Experimental Protocols

These protocols provide standardized methods for assessing the stability of your compound.

Protocol 3.1: Forced Degradation Study Workflow

This protocol outlines a forced degradation study to systematically evaluate the stability of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate under various stress conditions.

cluster_stress 2. Apply Stress Conditions (in parallel) prep 1. Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (1:1) acid Acidic 0.1 M HCl, 60°C, 4h base Basic 0.1 M NaOH, 60°C, 4h oxid Oxidative 3% H₂O₂, RT, 24h therm Thermal Solid state, 80°C, 48h photo Photolytic Solution, ICH Q1B light chamber, 24h quench 3. Quench & Dilute Neutralize acid/base samples. Dilute all to 0.1 mg/mL. analyze 4. Analyze by LC-MS Compare stressed samples to unstressed control. quench->analyze report 5. Report Results % Degradation & Identify Major Degradants analyze->report

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

    • Thermal: Place a sample of the solid compound in an oven at 80°C.

    • Photolytic: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sampling & Quenching: Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dissolve the thermally stressed solid.

  • Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze by a validated LC-MS method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control sample. Identify major degradants by their mass spectra.

Summary of Expected Stability
ConditionExpected StabilityPrimary Degradation Product
Acidic (e.g., 0.1 M HCl) Highly Labile 6-Hydroxy-1,4-oxazepane (Boc deprotection)
Basic (e.g., 0.1 M NaOH) Stable None expected
Oxidative (e.g., H₂O₂) Potentially Labile tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Thermal (≤ 80°C) Likely Stable Minimal degradation expected
Photolytic Likely Stable Minimal degradation expected

Section 4: Key Degradation Pathways

The primary and most predictable degradation pathway for this molecule is acid-catalyzed deprotection.

Mechanism: Acid-Catalyzed Boc Deprotection

The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas.[1] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[5]

start tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate O=C(O-tBu)-N-R protonated Protonated Intermediate HO+=C(O-tBu)-N-R start:f0->protonated:f0 + H⁺ products Products 6-Hydroxy-1,4-oxazepane (H₂N-R) Isobutylene CO₂ protonated->products:p1 - CO₂ (from Carbamic Acid) tbutyl tert-Butyl Cation (CH₃)₃C⁺ protonated->tbutyl Slow (Rate-Determining) tbutyl->products:p2 - H⁺

Caption: Acid-catalyzed deprotection pathway.

This inherent acid lability is the most critical chemical property to manage during the synthesis, purification, and handling of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

References

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • Synthonix. tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate. [Link]

  • PubMed. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • PubChem. tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • OSHA. Morpholine (OSHA Method T-PV2123-01-0305-CH). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of 1,4-Oxazepanes

Welcome to the technical support guide for the deprotection of tert-butyloxycarbonyl (Boc)-protected 1,4-oxazepanes. This resource is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of tert-butyloxycarbonyl (Boc)-protected 1,4-oxazepanes. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this critical synthetic transformation. Here, we combine foundational mechanistic principles with practical, field-tested advice to help you overcome common challenges and ensure the integrity of your target molecules.

The 1,4-oxazepane scaffold is a valuable heterocyclic motif in modern drug discovery. However, the successful removal of the Boc protecting group can be challenging, often complicated by the inherent stability of the seven-membered ring and the potential for undesired side reactions under standard acidic conditions. This guide provides a structured approach to troubleshooting these issues, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection is sluggish or incomplete. What are the primary factors to consider?

A1: Incomplete deprotection is a common issue. Several factors can contribute to this:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved via an acid-catalyzed mechanism.[1][2] If the acid is too weak or used in insufficient quantity, the reaction will not proceed to completion. For substrates containing other basic functional groups, a stoichiometric excess of acid is required to ensure enough protons are available to catalyze the deprotection.[3]

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating.[3]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Solvents like dichloromethane (DCM) or 1,4-dioxane are standard, but their ability to solvate the reactive intermediates can influence efficiency.[4][5]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in DCM or switch to a stronger acid system like 4M HCl in dioxane.[4][5]

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration (e.g., 4-16 hours) if necessary.[6]

  • Elevate Temperature: Cautiously warm the reaction to 30-40°C, especially if your molecule is known to be thermally stable.

Q2: I'm observing degradation of my 1,4-oxazepane ring. How can I prevent this?

A2: While the 1,4-oxazepane ring, comprised of stable ether and amine functionalities, is generally more robust than its 1,3-oxazepane isomer, it can still be susceptible to acid-catalyzed hydrolysis under harsh conditions.[7][8] This can lead to ring-opening and the formation of unwanted byproducts.

Preventative Measures:

  • Milder Acidic Conditions: Opt for less harsh acidic conditions. For example, instead of neat TFA, use a 20-50% solution in DCM.[4][9] Alternatively, 4M HCl in dioxane is often considered a milder alternative to TFA for many substrates.[10][11]

  • Lower Reaction Temperature: Perform the deprotection at 0°C to slow down potential degradation pathways while still allowing for the desired deprotection to occur.[11]

  • Careful Monitoring: Closely monitor the reaction's progress to stop it as soon as the starting material is consumed, preventing prolonged exposure to acidic conditions.

Q3: The tert-butyl cation generated during deprotection is causing side reactions. What can I do?

A3: The generation of a reactive tert-butyl cation is a primary cause of side reactions in Boc deprotection.[12][13] This electrophile can alkylate nucleophilic functional groups on your molecule, such as electron-rich aromatic rings (e.g., indole), thiols (cysteine), and thioethers (methionine).[13][14]

Mitigation Strategies:

  • Use of Scavengers: Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation. Common scavengers include:

    • Triethylsilane (Et3SiH): Reacts with the carbocation to form the stable triethylsilyl ether.

    • Thioanisole or Anisole: Act as nucleophilic traps.

  • Alternative Deprotection Methods: If side reactions persist, consider methods that do not generate a free carbocation or use milder conditions.

Q4: My molecule has other acid-sensitive functional groups. What are my options for selective Boc deprotection?

A4: When dealing with substrates containing other acid-labile groups like tert-butyl esters, acetals, or ketals, standard strong acid conditions (TFA, HCl) are often not viable.[3][15]

Alternative Mild Deprotection Methods:

MethodReagentsKey Advantages
Oxalyl Chloride/Methanol Oxalyl chloride in methanolMild, selective, and proceeds at room temperature.[15]
Aqueous Phosphoric Acid H3PO4 in THFEnvironmentally benign and shows good selectivity.[16][17]
Silica Gel Silica gel at low pressureUseful for thermally sensitive heterocycles.[18]
Lewis Acids e.g., ZnBr2 in CH2Cl2Can offer different selectivity profiles.[2]
Water-Mediated Refluxing waterA "green" and catalyst-free option for some substrates.[19]
Q5: How can I effectively monitor the progress of my deprotection reaction?

A5: Proper reaction monitoring is crucial to avoid incomplete reactions or over-exposure to harsh conditions.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine product will have a significantly different Rf value (typically lower) than the Boc-protected starting material. Staining with ninhydrin is highly effective as it produces a distinct color with the newly formed amine.[3]

  • LC-MS: Provides more definitive information, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • NMR Spectroscopy: Can be used to monitor the disappearance of the characteristic tert-butyl singlet of the Boc group, which typically appears around 1.4 ppm in the 1H NMR spectrum.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is suitable for 1,4-oxazepanes that are not sensitive to strong acidic conditions.

  • Dissolve the Boc-protected 1,4-oxazepane in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution. A common starting point is a 1:1 mixture of TFA and DCM (v/v).[9]

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 15-30 minutes.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild base like saturated aqueous sodium bicarbonate (NaHCO3) solution.

Protocol 2: Milder Boc Deprotection with HCl in 1,4-Dioxane

This method is often preferred for substrates that may be sensitive to the harshness of neat TFA.[10]

  • Dissolve the Boc-protected 1,4-oxazepane in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[6]

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. These reactions may take longer than those with TFA, often requiring 1-4 hours for completion.[4]

  • Upon completion, the solvent is removed in vacuo to yield the hydrochloride salt of the deprotected amine. This salt can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.

Visualizing the Process

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H+ H_plus H+ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Loss of t-Bu+ tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation FreeAmine Free Amine CarbamicAcid->FreeAmine Loss of CO2 CO2 CO2 CarbamicAcid->CO2

Caption: Acid-catalyzed mechanism for Boc group removal.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Boc Deprotection of 1,4-Oxazepane check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_degradation Is there degradation? check_completion->check_degradation Yes increase_acid Increase Acid Conc./Equivs. incomplete->increase_acid increase_time Extend Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_acid->check_completion increase_time->check_completion increase_temp->check_completion degradation Degradation Observed check_degradation->degradation Yes check_side_reactions Are there side reactions? check_degradation->check_side_reactions No milder_acid Use Milder Acid (e.g., HCl/Dioxane) degradation->milder_acid lower_temp Lower Reaction Temperature degradation->lower_temp milder_acid->start lower_temp->start side_reactions Side Reactions Observed check_side_reactions->side_reactions Yes success Successful Deprotection check_side_reactions->success No add_scavenger Add Scavenger (e.g., Et3SiH) side_reactions->add_scavenger alternative_method Use Alternative Method (e.g., Oxalyl Chloride) side_reactions->alternative_method add_scavenger->start alternative_method->start

Caption: A decision tree for troubleshooting common issues.

References
  • BenchChem. A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • BenchChem. Stability issues of 1,4-Oxazepane-6-sulfonamide in solution.
  • Asare, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
  • ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • Li, B., et al. (2003). Aqueous phosphoric acid as a mild reagent for deprotection of Boc groups. Journal of Organic Chemistry.
  • Applquist, P., et al. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Journal of Organic Chemistry.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • ResearchGate. Boc deprotection conditions tested.
  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry.
  • BenchChem. Troubleshooting incomplete Boc deprotection.
  • Kotha, S., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
  • BenchChem. Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Reddit. (2023). Boc De-protection. r/Chempros.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. Side reactions of Boc deprotection with scavengers.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,4-Oxazepane Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the functionalization of the 1,4-oxazepane scaffold, a seven-membered heterocycle of significant interest in medicinal chemistry.[1][2] Its unique three-dimensional structure, while desirable for exploring chemical space, presents significant challenges, particularly steric hindrance that can impede or prevent desired chemical transformations.[2]

This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your own work.

Section 1: Understanding the 1,4-Oxazepane Scaffold

This section addresses foundational questions about the structure of 1,4-oxazepane and how its inherent properties contribute to the challenges of functionalization.

FAQ: What makes the 1,4-oxazepane ring conformationally flexible, and how does this affect reactivity?

The 1,4-oxazepane is a seven-membered ring, which, unlike the rigid six-membered cyclohexane, is highly flexible and can exist in multiple low-energy conformations, primarily from the chair and boat-twist-boat families.[1][3] This flexibility means the ring is not static; it is a dynamic equilibrium of conformers.

  • Causality of Steric Impact : The specific conformation adopted during a reaction can dramatically influence the accessibility of a reaction site. A substituent may be pseudo-axial in one low-energy conformer, shielding one face of the ring, while being pseudo-equatorial in another. This dynamic masking of reactive sites is a key reason why reactions on this scaffold can be unpredictable. The presence of the oxygen and nitrogen heteroatoms further influences the ring's geometry and electronic properties.[1] For a reaction to proceed, the incoming reagent must approach at a suitable trajectory, which requires the ring to adopt a conformation that minimizes steric clashes. If the energy barrier to adopt this "reactive" conformation is too high due to bulky substituents, the reaction rate will be significantly reduced.

FAQ: Which positions on the 1,4-oxazepane ring are most susceptible to steric hindrance?

Steric hindrance can be a factor at any position, but it is most pronounced at the nitrogen (N-4) and the adjacent carbons (C-3 and C-5).

  • N-4 Position : The nitrogen is a common site for functionalization (e.g., N-arylation, N-alkylation). Its reactivity is highly sensitive to the steric bulk of both the incoming electrophile and any existing substituents on the carbon framework, especially at C-3 and C-5.

  • C-3/C-5 Positions : These positions are adjacent to the nitrogen. Attempts to functionalize these carbons can be hindered by bulky groups on the nitrogen (e.g., a protecting group or a large aryl substituent).

  • C-2/C-7 Positions : These positions are adjacent to the oxygen. While generally less sterically encumbered than the C-3/C-5 positions, they can still be influenced by large groups elsewhere on the ring.

  • C-6 Position : This carbon is often the most accessible for functionalization, being relatively removed from the heteroatoms and their substituents. However, transannular interactions (interactions across the ring) can still play a role in governing reactivity.[2]

Section 2: Troubleshooting Guide for Common Functionalization Reactions

This section is formatted as a series of common problems encountered in the lab, followed by expert analysis and actionable solutions.

Problem: My N-arylation reaction on a substituted 1,4-oxazepane is showing low or no yield. What are the likely causes and how can I improve it?

This is a classic challenge, often arising from steric clash between the oxazepane ring and the incoming aryl group. Palladium-catalyzed Buchwald-Hartwig amination and copper-mediated Chan-Lam coupling are the go-to methods, but both require careful optimization.[4]

Answer:

Low yields in N-arylation are typically due to an inefficient catalytic cycle, where either the oxidative addition, reductive elimination, or catalyst-substrate binding is sterically impeded.

Troubleshooting Workflow:

G start Low Yield in N-Arylation cat_lig 1. Catalyst & Ligand System start->cat_lig base 2. Base Selection start->base solvent 3. Solvent & Temperature start->solvent reagent 4. Reagent Purity & Alternatives start->reagent sub1 Using Pd(OAc)2/Standard Ligand (e.g., BINAP) cat_lig->sub1 Issue sub2 Weak or Sterically Hindered Base (e.g., K2CO3) base->sub2 Issue sub3 Standard Conditions (e.g., Toluene, 80°C) solvent->sub3 Issue sub4 Aryl Bromide/Chloride is unreactive reagent->sub4 Issue sol1 Switch to Bulky, Electron-Rich Buchwald Ligands (e.g., XPhos, RuPhos). Justification: These ligands create a more reactive, coordinatively unsaturated Pd(0) center that can better accommodate hindered substrates. sub1->sol1 Solution sol2 Use a Stronger, Non-Nucleophilic Base (e.g., LHMDS, K3PO4, Cs2CO3). Justification: A stronger base is required to efficiently deprotonate the hindered N-H bond, facilitating entry into the catalytic cycle. sub2->sol2 Solution sol3 Screen Higher Boiling Point Solvents (e.g., Dioxane, t-BuOH) and increase temperature. Justification: Sterically hindered couplings often have a higher activation energy; more thermal energy can overcome this barrier. sub3->sol3 Solution sol4 Consider using Aryl Tosylates or Iodides. Alternatively, try Chan-Lam conditions (Cu(OAc)2, Pyridine) which can be milder, but may also fail with bulky partners. sub4->sol4 Solution

Caption: Troubleshooting workflow for low-yielding N-arylation.

Data Summary: Catalyst/Ligand Choice for Hindered Couplings

Ligand TypeKey FeatureIdeal ForDrawback
Standard Biarylphosphines (e.g., BINAP)General purposeNon-hindered substrates.Often fails with bulky amines or ortho-substituted aryl halides.
Bulky, Electron-Rich Dialkylbiarylphosphines (e.g., XPhos, RuPhos, BrettPhos)Promotes fast reductive elimination.Highly effective for sterically demanding N-H amines and ortho-substituted aryl halides.[5]Can be air-sensitive; higher cost.
N-Heterocyclic Carbenes (NHCs) Strong sigma-donors, thermally stable.High-temperature reactions, electron-poor aryl halides.[6]Can be less effective for extremely hindered substrates compared to bulky phosphines.
Problem: My intramolecular cyclization to form a substituted 1,4-oxazepane is failing, leading to polymerization. How can I favor the desired 7-membered ring closure?

This issue arises when the rate of the intermolecular reaction (two linear precursors reacting with each other) is faster than the desired intramolecular cyclization. This is common when forming medium-sized rings like 1,4-oxazepane, especially with sterically demanding precursors.

Answer:

The key is to create conditions that kinetically favor the intramolecular pathway.

  • High-Dilution Conditions : This is the most critical factor. By performing the reaction at a very low concentration (e.g., 0.001-0.01 M), you decrease the probability of two different molecules finding each other in solution, thus favoring the intramolecular process where the reactive ends of the same molecule cyclize.[7] A syringe pump for the slow addition of the substrate to a large volume of refluxing solvent is the classic technique.

  • Choice of Base and Solvent : The base must be strong enough to deprotonate the nucleophile but not so reactive that it causes side reactions. For example, when cyclizing an amino alcohol precursor, a strong, non-nucleophilic base like NaH in an anhydrous solvent like THF or DMF is often effective.[1] The solvent should fully dissolve the substrate to maintain true high dilution.

  • Template Effects : In some cases, the choice of cation from the base (e.g., K⁺ vs. Na⁺ vs. Cs⁺) can have a "template effect," where the ion coordinates to heteroatoms in the linear precursor, pre-organizing it into a conformation favorable for cyclization. It is often worthwhile to screen different carbonate or hydride bases.

Problem: I need to functionalize a C-H bond on the carbon backbone, but my reactions are unselective or unreactive due to steric hindrance.

Direct C-H functionalization is a powerful tool, but it is notoriously difficult to control regioselectivity, especially on a flexible, saturated heterocycle.[8][9] Steric hindrance from existing substituents often deactivates adjacent C-H bonds.

Answer:

Overcoming this requires forcing the catalyst to a specific position.

  • Directed C-H Functionalization : This is the most robust strategy. Install a removable directing group (DG) on the N-4 nitrogen. The DG contains a coordinating atom (e.g., N from a pyridine, O from an amide) that chelates to a transition metal catalyst (e.g., Pd, Rh, Ru).[9] This chelation brings the catalytic center into close proximity with a specific C-H bond (usually at C-5 or C-3), forcing the reaction to occur at that site, even if it is sterically hindered.[10]

G cluster_0 Directed C-H Functionalization Concept Oxazepane 1,4-Oxazepane Scaffold DG Directing Group (DG) (e.g., Pyridine, Amide) Attached to N-4 Oxazepane->DG 1. Install DG Catalyst Transition Metal Catalyst (e.g., Pd) Oxazepane->Catalyst brings catalyst close DG->Catalyst 2. Chelation CH_Bond Target C-H Bond (e.g., at C-5) Catalyst->CH_Bond 3. Activation Functional_Group New Functional Group (e.g., Aryl) CH_Bond->Functional_Group 4. Functionalization

Caption: Overcoming steric hindrance via a directing group strategy.

  • Photoredox Catalysis : For some transformations, photoredox catalysis can generate radical intermediates that have different reactivity patterns than organometallic species.[11] A hydrogen atom transfer (HAT) process might be able to abstract a hydrogen from a sterically hindered position that is inaccessible to a bulky metal catalyst.[12]

Section 3: Protocols and Advanced Strategies
Protecting Group Strategy: Minimizing Steric Impact

The choice of a nitrogen protecting group is critical. A bulky protecting group can solve one problem (e.g., preventing N-arylation) but create another by sterically blocking a desired reaction elsewhere.

  • Boc (tert-Butyloxycarbonyl) : Commonly used, but its bulk can be a significant issue. Furthermore, it can decrease the nucleophilicity of the nitrogen, potentially shutting down desired reactions.[13]

  • PMB (p-Methoxybenzyl) : Can be effective and is removable under oxidative or strongly acidic conditions. It is less sterically demanding than Boc.[14]

  • Allyl : A small protecting group that can be removed under mild, Pd-catalyzed conditions. It is an excellent choice when minimal steric impact is required.[13]

Experimental Protocol: Optimized Buchwald-Hartwig N-Arylation for a Sterically Hindered Substrate

This protocol is designed for coupling a 3,5-disubstituted 1,4-oxazepane with an ortho-substituted aryl bromide, a challenging transformation.

Materials:

  • Substituted 1,4-Oxazepane (1.0 equiv)

  • Ortho-substituted Aryl Bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • XPhos (4.5 mol %)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, XPhos, and LHMDS.

  • Solvent and Reagents : Add anhydrous 1,4-dioxane, followed by the substituted 1,4-oxazepane. Stir the mixture for 5 minutes. Finally, add the ortho-substituted aryl bromide.

  • Reaction Conditions : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. The high temperature is crucial for overcoming the activation energy of the sterically demanding coupling.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Work-up : After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.

  • Extraction : Dilute with water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality : The choice of the Pd₂(dba)₃/XPhos system is deliberate; the bulky, electron-rich XPhos ligand facilitates the challenging reductive elimination step involving the two sterically hindered partners.[5] LHMDS is a strong, non-nucleophilic base that can deprotonate the hindered nitrogen without competing side reactions. Dioxane is a high-boiling solvent that allows for the necessary thermal energy input.

References
  • Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide. Benchchem.
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Benchchem.
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate.
  • Troubleshooting guide for the synthesis of 1,4-oxazepane derivatives. Benchchem.
  • Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. Benchchem.
  • Kaliberda O, Leha D, Peredrii V, et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Cambridge: Cambridge Open Engage; 2025.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Royal Society of Chemistry.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. 2020;10(60):35906-35916.
  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. 2020;10(19):11185-11197.
  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. 2026;16(1):1-13.
  • Late-stage functionalization of BN-heterocycles. PMC. National Institutes of Health.
  • Iron-Catalyzed Functionalization of Heterocycles Through C H Activation. ResearchGate.
  • Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. National Institutes of Health.
  • Catalysis for Heterocycles Chemistry. The Soulé Research Group. 2023.
  • Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. Benchchem.
  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- And [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC. PubMed Central.
  • Synthesis of substituted benzo[b][7][13]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from:

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. 2011.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. 2023.
  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- And [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds. PubMed. 2019;84(23):15255-15266.
  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. Benchchem.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
  • Protecting Groups in Organix Synthesis. Ready Lab. UT Southwestern, Dallas, Texas.
  • Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. PMC. National Institutes of Health.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
  • Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][7][13]oxazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling. ACS Publications. Available from:

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. 2025;90(2):1071-1077.
  • Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. Request PDF. ResearchGate. 2025.
  • Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. ResearchGate. 2018.
  • Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. Request PDF. ResearchGate. 2025.
  • Formal Synthesis of Nitidine and NK109 via Palladium-Catalyzed Domino Direct Arylation/ N -Arylation of Aryl Triflates. ResearchGate. 2025.

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Troubleshooting

Technical Support Center: Workup Procedure for tert-Butyl 6-Hydroxy-1,4-oxazepane-4-carboxylate Synthesis

Welcome to the technical support center for the synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles for the workup of Boc-protected amino alcohols.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Issue 1: Low or No Product Yield After Aqueous Workup

Question: I've completed the synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, but after performing a standard aqueous workup with ethyl acetate extraction, I'm seeing very low yields, or in some cases, no product in the organic layer. What could be the cause?

Answer: This is a common issue when working with polar molecules like tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The presence of both a hydroxyl group and a carbamate group imparts significant polarity to the molecule, which can lead to poor partitioning into less polar organic solvents like ethyl acetate.

Potential Causes and Solutions:

  • Insufficient Salting-Out: The high polarity of the product may cause it to remain in the aqueous layer. To mitigate this, the aqueous layer should be saturated with a salt, such as sodium chloride (brine), before extraction. This "salting-out" effect decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Inappropriate Extraction Solvent: Ethyl acetate may not be a sufficiently polar solvent to efficiently extract your product. Consider using a more polar solvent system for extraction. A mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 8:2 v/v) can be more effective for extracting polar amino alcohols.

  • Emulsion Formation: The presence of both organic and aqueous phases with a polar product can lead to the formation of a stable emulsion, making phase separation difficult and leading to product loss. If an emulsion forms, try the following:

    • Add more brine to the separatory funnel to help break the emulsion.

    • Filter the entire mixture through a pad of Celite®.

    • Allow the mixture to stand for an extended period (if time permits) to allow for gradual separation.

  • Premature Boc Deprotection: If the aqueous workup conditions are too acidic, the Boc protecting group can be prematurely cleaved.[1][2] The resulting unprotected amino alcohol is highly water-soluble and will not be extracted into the organic phase. Ensure that the pH of the aqueous phase is neutral or slightly basic during the workup. A wash with a saturated sodium bicarbonate solution is often recommended.[3]

Issue 2: Product Contamination with Starting Materials or Byproducts

Question: My final product, after purification by column chromatography, is still contaminated with what I believe are starting materials or reaction byproducts. How can I improve the purity?

Answer: Co-elution of compounds with similar polarities is a frequent challenge in chromatography. Optimizing your chromatographic conditions is key to achieving high purity.

Potential Causes and Solutions:

  • Inadequate Chromatographic Separation: The polarity of your product is similar to that of other polar components in the reaction mixture. To improve separation:

    • Solvent System Optimization: A standard ethyl acetate/hexane solvent system may not provide sufficient resolution. Consider using a more polar mobile phase, such as DCM/methanol. A gradient elution, starting with a lower concentration of methanol and gradually increasing it, can often provide better separation.

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for polar compounds.

  • Incomplete Reaction: If the reaction has not gone to completion, the presence of unreacted starting materials can complicate purification. Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) to ensure it has reached completion before initiating the workup.

  • Byproduct Formation: Side reactions can generate impurities that are difficult to separate. For instance, over-alkylation or the formation of dimers can occur. A thorough understanding of the reaction mechanism can help in predicting potential byproducts and designing a suitable purification strategy.

Issue 3: Product Appears as an Oil or a Low-Melting Solid

Question: The literature suggests my product should be a solid, but I have obtained a thick oil or a low-melting solid. Is this a problem?

Answer: Not necessarily. The physical state of a compound can be influenced by small amounts of residual solvent or minor impurities. The product tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is often described as a clear, almost colorless, low-melting solid or oil.[4]

Solutions:

  • Thorough Drying: Ensure that all residual solvent has been removed. Drying the product under high vacuum for an extended period can help solidify it.

  • Trituration: If the product is an oil, it may be induced to crystallize by trituration with a non-polar solvent like hexane or pentane. This process involves adding a small amount of the non-polar solvent and scratching the side of the flask with a glass rod to induce nucleation.

  • Purity Check: A lower-than-expected melting point or an oily consistency can be an indication of impurities. Re-purification by column chromatography or recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for the synthesis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate?

A1: A typical workup procedure involves quenching the reaction, followed by an extractive workup and purification. The key is to handle the polar nature of the product appropriately.

Standard Workup Protocol:

  • Quenching: The reaction is typically quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is then extracted from the aqueous phase using an organic solvent. Due to the product's polarity, a more polar solvent like dichloromethane (DCM) is often preferred over ethyl acetate. To maximize recovery, the aqueous layer should be extracted multiple times (e.g., 3 x 50 mL).

  • Washing: The combined organic extracts are washed with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel.

Q2: How do I choose the right solvent system for column chromatography?

A2: The choice of solvent system for column chromatography is crucial for obtaining a pure product. A good starting point is to use a mixture of a relatively non-polar solvent and a more polar solvent. For tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a common choice. The optimal solvent system should provide a retention factor (Rf) of around 0.2-0.4 for the product on a TLC plate.

Q3: Can I use a different protecting group instead of Boc?

A3: Yes, other protecting groups for amines, such as carboxybenzyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), can be used.[5] However, the choice of protecting group will affect the deprotection strategy and may also influence the workup procedure. The Boc group is widely used due to its stability under many reaction conditions and its relatively easy removal under acidic conditions.[5]

Q4: What are the key safety considerations during the workup?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All work should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents like dichloromethane.

Experimental Workflow and Data

Workup and Purification Workflow

The following diagram illustrates a typical workflow for the workup and purification of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench (e.g., sat. NH4Cl) Reaction->Quench Extract 2. Extract (e.g., DCM) Quench->Extract Wash 3. Wash (Brine) Extract->Wash Dry 4. Dry (Na2SO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Chromatography Column Chromatography (Silica Gel, DCM/MeOH) Concentrate->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: Workup and purification workflow.

Typical Purification Parameters

The following table summarizes typical parameters for the purification of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate by flash column chromatography.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar organic compounds.
Mobile Phase Gradient of 0-10% Methanol in DichloromethaneProvides good separation for polar compounds.
TLC Visualization Potassium Permanganate StainThe hydroxyl group is readily oxidized, providing a visible spot.
Expected Rf 0.2 - 0.4Optimal for good separation on a column.

References

  • BLDpharm. (n.d.). 1260616-93-3|(R)-tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Synthonix. (n.d.). tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate.
  • Fisher Scientific. (n.d.). tert-butyl (6R)-6-hydroxy-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg.
  • Fisher Scientific. (n.d.). tert-butyl (6S)-6-hydroxy-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg.
  • Molbase. (n.d.). (S)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Unsaturated Alcohols.
  • Organic Syntheses. (n.d.). L-Proline.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • CymitQuimica. (n.d.). tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.
  • National Institutes of Health. (2020).
  • Scribd. (n.d.).
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.).
  • National Institutes of Health. (n.d.).
  • Smolecule. (n.d.). Buy Tert-butyl 6-cyano-6-hydroxy-1,4-oxazepane-4-carboxylate.
  • PubChem. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • AK Scientific Inc. (n.d.). 2891598-80-2 tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate.
  • University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid.
  • Parchem. (n.d.). 4-Boc-6-Hydroxy-[6][7]Oxazepane (Cas 1272758-40-3). Retrieved from Parchem website.

  • BLDpharm. (n.d.). 748805-97-2|tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate.
  • ChemicalBook. (2025). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
  • ResearchGate. (2025).
  • PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate.
  • BLDpharm. (n.d.). 1273567-44-4|(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.

Sources

Optimization

Technical Support Center: Strategic Byproduct Avoidance in Large-Scale 1,4-Oxazepane Synthesis

Welcome to the Technical Support Center for 1,4-Oxazepane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of large-scale 1,4-oxazepane syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Oxazepane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of large-scale 1,4-oxazepane synthesis, with a specific focus on byproduct identification, mitigation, and elimination. The 1,4-oxazepane scaffold is a crucial component in a variety of pharmacologically active compounds, making its efficient and pure synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during scale-up.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1,4-oxazepanes, offering potential causes and actionable solutions.

Issue 1: Presence of a Dimeric or Polymeric Byproduct

  • Question: My reaction mixture shows a significant amount of a high molecular weight species, which I suspect is a dimer or polymer. What is the likely cause and how can I prevent this?

  • Answer: Dimerization and polymerization are common intermolecular side reactions in the synthesis of cyclic compounds, including 1,4-oxazepanes.[3] This is particularly prevalent when the rate of the intermolecular reaction competes with or exceeds the rate of the desired intramolecular cyclization.

    Primary Cause: High concentration of reactants. At higher concentrations, the probability of two reactive intermediates encountering each other is greater than the probability of a single molecule achieving the correct conformation for intramolecular cyclization.

    Solutions:

    • High-Dilution Conditions: Employing high-dilution conditions is a classic strategy to favor intramolecular reactions.[3] By slowly adding the linear precursor to a large volume of heated solvent, the instantaneous concentration of the reactant is kept very low, thus minimizing intermolecular side reactions.

    • Syringe Pump Addition: For precise control over the addition rate, a syringe pump is highly recommended. A slow, continuous addition over several hours is often effective.

    • Solvent Choice: The choice of solvent can influence the conformation of the linear precursor. A solvent that promotes a folded or "pre-cyclized" conformation can increase the rate of the intramolecular reaction.

Issue 2: Formation of an Isomeric Byproduct

  • Question: I am observing an impurity with the same mass as my desired 1,4-oxazepane but with a different chromatographic retention time and spectral properties. What could this be?

  • Answer: The formation of isomeric byproducts is a frequent challenge, often arising from competing cyclization pathways or rearrangements.

    Potential Causes & Solutions:

    • Regioselectivity in Cyclization: If the linear precursor has multiple nucleophilic or electrophilic sites, cyclization can occur at different positions, leading to regioisomers. For instance, in a haloetherification reaction to form the oxazepane ring, the initial halonium ion formation can be followed by nucleophilic attack at different positions, leading to different ring sizes.[4]

      • Mitigation: The regioselectivity can often be controlled by the choice of catalyst, solvent, and temperature. A thorough understanding of the reaction mechanism is key to optimizing for the desired isomer.[4]

    • Stereoisomers: If the starting materials are chiral or if new stereocenters are formed during the reaction, diastereomers can be a source of impurities.[2][3]

      • Mitigation: The use of chiral catalysts or auxiliaries can induce stereoselectivity.[5] Careful analysis by chiral chromatography or NMR with chiral shift reagents can help identify and quantify the diastereomeric ratio.

Issue 3: Incomplete Reaction and Presence of Starting Materials

  • Question: My reaction is sluggish, and even after extended reaction times, I still have a significant amount of unreacted starting material. What can I do to drive the reaction to completion?

  • Answer: Incomplete conversion is a common issue in large-scale synthesis and can be attributed to several factors.

    Potential Causes & Solutions:

    • Insufficient Activation: The activating agent (e.g., for a leaving group) may be consumed by side reactions or may not be potent enough.

      • Mitigation: Increase the equivalents of the activating agent or switch to a more reactive one. For example, in a reaction involving a mesylate leaving group, switching to a triflate may increase the reaction rate.

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent.

      • Mitigation: Ensure all reagents and solvents are of high purity and are appropriately dried.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent catalyst deactivation by oxygen or moisture.

    • Reversible Reaction: The cyclization may be reversible.

      • Mitigation: Employ Le Chatelier's principle by removing a byproduct as it is formed. For example, if water is a byproduct, using a Dean-Stark trap can drive the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,4-oxazepanes and their associated byproduct risks?

A1: Several synthetic strategies are employed for the synthesis of 1,4-oxazepanes, each with its own set of potential byproducts.

Synthetic RouteDescriptionCommon ByproductsMitigation Strategies
Intramolecular Williamson Ether Synthesis Cyclization of a halo- or sulfonate-substituted amino alcohol.Dimerization, elimination products.High dilution, choice of a non-hindered base.
Reductive Amination Cyclization of an amino-aldehyde or amino-ketone.[6]Over-alkylation, imine-related side products.Careful control of stoichiometry, choice of reducing agent.
Ring-Closing Metathesis (RCM) Cyclization of a diene-containing precursor.Oligomers, E/Z isomers.Choice of catalyst, concentration.
Intramolecular Haloetherification Cyclization of an unsaturated amino alcohol.[4]Regioisomeric cyclization products, elimination.Control of reaction conditions (temperature, solvent).

Q2: How can I effectively monitor my reaction for byproduct formation?

A2: Real-time reaction monitoring is crucial for identifying and addressing byproduct formation promptly.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of a reaction and the formation of new spots which may correspond to byproducts.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the retention times and mass-to-charge ratios of the components in the reaction mixture. This is invaluable for identifying isomeric byproducts and oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of the reaction mixture can provide structural information about the major components, including any significant byproducts that have formed.

Q3: What are the best practices for purifying 1,4-oxazepanes to remove persistent byproducts?

A3: The purification strategy will depend on the nature of the byproducts.

  • Column Chromatography: A versatile technique for separating compounds with different polarities.[7] Optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase is key to achieving good separation.[7]

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[7] Careful solvent selection is critical.[7]

  • Acid-Base Extraction: If the byproducts have different acidic or basic properties than the desired product, a liquid-liquid extraction with an acidic or basic aqueous solution can be a simple and effective purification step.[7]

Experimental Protocols & Visualizations

Protocol 1: Minimizing Dimerization via High-Dilution Cyclization

This protocol describes a general procedure for an intramolecular Williamson ether synthesis to form a 1,4-oxazepane, employing high-dilution conditions to suppress dimer formation.

Materials:

  • N-(2-hydroxyethyl)-2-chloroethanamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Syringe pump

Procedure:

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or a syringe pump inlet), and a nitrogen inlet.

  • To the flask, add a large volume of anhydrous acetonitrile and potassium carbonate (3.0 equivalents). Heat the mixture to reflux.

  • Dissolve N-(2-hydroxyethyl)-2-chloroethanamine hydrochloride (1.0 equivalent) in a separate portion of anhydrous acetonitrile.

  • Using a syringe pump, add the solution of the starting material to the refluxing mixture of potassium carbonate in acetonitrile over a period of 6-8 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,4-oxazepane.

  • Purify the crude product by flash column chromatography or distillation.

Diagram: Decision Tree for Troubleshooting Byproduct Formation

G start Byproduct Detected in 1,4-Oxazepane Synthesis check_mw Determine Molecular Weight of Byproduct (LC-MS) start->check_mw is_dimer MW ≈ 2x Product? check_mw->is_dimer high_dilution Implement High Dilution Conditions is_dimer->high_dilution Yes same_mw MW = Product? is_dimer->same_mw No is_isomer Isomeric Byproduct same_mw->is_isomer Yes check_sm Unreacted Starting Material? same_mw->check_sm No optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) is_isomer->optimize_conditions incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes other_mw Other Byproduct check_sm->other_mw No increase_reagents Increase Reagent Equivalents or Reaction Time incomplete_reaction->increase_reagents characterize Characterize Byproduct (NMR, MS) other_mw->characterize modify_synthesis Modify Synthetic Route or Purification Strategy characterize->modify_synthesis

Caption: A decision tree for troubleshooting byproduct formation in 1,4-oxazepane synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 1,4-Oxazepan-6-one and Related Compounds.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • BenchChem. (n.d.). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
  • Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. Journal of Organic Chemistry, 78(3), 872-85. Retrieved from [Link]

  • ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Retrieved from [Link]

  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of tert-Butyl 6-Hydroxy-1,4-oxazepane-4-carboxylate

For researchers, scientists, and drug development professionals, the unambiguous structural verification of heterocyclic scaffolds is a cornerstone of successful research. The 1,4-oxazepane ring system, a seven-membered...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural verification of heterocyclic scaffolds is a cornerstone of successful research. The 1,4-oxazepane ring system, a seven-membered heterocycle, is a motif of growing interest in medicinal chemistry, bridging the structural space between the well-known morpholine and diazepine scaffolds.[1][2] This guide provides an in-depth technical comparison and workflow for the complete NMR characterization of a key derivative, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a valuable building block for chemical libraries.

This document moves beyond a simple listing of spectral data. It explains the causal relationships between the molecule's structure, its conformational behavior in solution, and the resulting NMR spectral features. We will establish a predicted spectral profile based on analogous structures and fundamental principles, and then detail the multi-dimensional NMR experiments required to rigorously validate this structure, ensuring a self-validating and trustworthy analytical workflow.

Molecular Structure and Predicted NMR Landscape

The structure of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate presents several distinct spectroscopic environments. The seven-membered ring is conformationally flexible, but studies on similar systems suggest it predominantly adopts a twisted-chair or chair-like conformation in solution.[1] The presence of a bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom significantly influences the electronic environment and can lead to signal broadening at room temperature due to restricted rotation around the N-C(O) amide bond.

The key structural features influencing the NMR spectra are:

  • The Ether Oxygen (O1): Deshields adjacent protons and carbons at C2 and C7.

  • The Carbamate Nitrogen (N4): Also deshields adjacent protons and carbons at C3 and C5. The Boc group itself will produce two characteristic, sharp signals in the ¹H and ¹³C NMR spectra.

  • The Hydroxyl Group (C6-OH): Creates a stereocenter at C6 and deshields the attached methine proton (H6) and carbon (C6). The proton signal for the -OH group is exchangeable and may appear as a broad singlet or not be observed, depending on the solvent and sample purity.

Below is a predicted assignment for the ¹H and ¹³C NMR spectra in a common solvent like CDCl₃. These predictions are synthesized from data on substituted 1,4-oxazepanes and general chemical shift principles.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl 6-Hydroxy-1,4-oxazepane-4-carboxylate
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
Boc Group ~1.47 (s, 9H)~80.5 (C), ~28.4 (CH₃)Characteristic shifts for N-Boc protecting groups.
C2-H₂ 3.60 - 3.80 (m, 2H)~70-72Methylene adjacent to ether oxygen (O1), deshielded.
C3-H₂ 3.40 - 3.60 (m, 2H)~48-50Methylene adjacent to carbamate nitrogen (N4).
C5-H₂ 3.30 - 3.50 (m, 2H)~52-54Methylene adjacent to carbamate nitrogen (N4).
C6-H 3.90 - 4.10 (m, 1H)~68-70Methine bearing the hydroxyl group, significantly deshielded.
C7-H₂ 3.70 - 3.90 (m, 2H)~74-76Methylene adjacent to ether oxygen (O1), deshielded.
C(O) -~155-157Carbonyl carbon of the carbamate group.
6-OH Variable (br s, 1H)-Broad, solvent-dependent signal due to chemical exchange.

The Comparative Workflow: A Multi-dimensional Approach to Validation

While 1D NMR provides the initial data, a definitive structural proof requires a suite of 2D NMR experiments. Each experiment provides a unique layer of connectivity information that, when combined, creates an unambiguous map of the molecule. This section compares the roles of these essential experiments in validating the predicted assignments from Table 1.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality data.

Sample Preparation:

  • Weigh 10-15 mg of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Spectrometer Setup (Typical 400 MHz Instrument):

  • Temperature: 298 K

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C{¹H} NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

  • 2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected (gs) pulse programs. Optimize the spectral width to encompass all relevant signals. For the HMBC, a long-range coupling delay (e.g., 60-80 ms) is typically effective for detecting ²JCH and ³JCH correlations.

The following diagram illustrates the workflow for acquiring and interpreting the data for structural validation.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Spectral Analysis & Validation prep Dissolve 10-15 mg sample in 0.6 mL CDCl3 with TMS acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d Confirm sample integrity and signal dispersion cosy COSY: Identify ¹H-¹H spin systems (e.g., H5-H6-H7) acq_2d->cosy hsqc HSQC: Correlate each proton to its directly attached carbon acq_2d->hsqc hmbc HMBC: Establish long-range connectivity (e.g., Boc-H to C3/C5) acq_2d->hmbc validation Final Structure Validation cosy->validation Confirms proton adjacencies hsqc->validation Links proton & carbon data hmbc->validation Assembles molecular skeleton

Caption: Workflow for NMR-based structural validation.

Comparative Analysis of 2D NMR Data
  • COSY (Correlation Spectroscopy): This is the first step in mapping the proton framework. It reveals which protons are coupled to each other, typically through three bonds (³JHH). For our target molecule, we expect to see correlations connecting the protons within the ring in sequence, for example, between the protons on C5, the single proton on C6, and the protons on C7. This experiment validates the sequence of CH₂ and CH groups in the aliphatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitively assigning the carbon signals. It generates a cross-peak for every proton that is directly attached to a carbon atom. By tracing from a proton's chemical shift on one axis to the carbon's chemical shift on the other, we can directly link the ¹H and ¹³C assignments. For instance, the proton signal predicted at ~4.0 ppm (H6) should show a correlation to the carbon signal predicted at ~69 ppm (C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for assembling the complete molecular skeleton. It shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is essential for connecting fragments that are not directly bonded by protons (e.g., across the ether oxygen or the carbamate nitrogen).

The diagram below illustrates the key predicted HMBC and COSY correlations that would provide irrefutable evidence for the structure of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

G cluster_correlations Key 2D NMR Correlations BocH Boc-H C5 C5 BocH->C5 HMBC C3 C3 BocH->C3 CO C=O BocH->CO H5 H5 C6 C6 H5->C6 H3 H3 H7 H7 H7->C6 H2 H2 H6 H6 H5_cosy H6_cosy H5_cosy->H6_cosy COSY H7_cosy H6_cosy->H7_cosy

Caption: Predicted key HMBC and COSY correlations.

Conclusion

The comprehensive characterization of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate relies on a logical, multi-faceted NMR strategy. By first predicting the ¹H and ¹³C spectra based on established principles and data from analogous structures, a clear analytical target is established. The subsequent application of a comparative 2D NMR workflow, particularly COSY, HSQC, and HMBC experiments, provides a self-validating system to confirm proton-proton adjacencies, direct proton-carbon attachments, and the overall carbon skeleton. This rigorous approach ensures the highest level of scientific integrity and provides drug development professionals with the trustworthy, high-quality data necessary to advance their research.

References

  • Madej, T., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(63), 38481–38491. [Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
  • University of California, Davis. (n.d.). NMR Chemical Shifts. Chem 118L Handout. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Edstrom, E. D., et al. (2021). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Bioorganic & Medicinal Chemistry, 9(12), 2259-2273. [Link]

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Comparative

mass spectrometry analysis of 1,4-oxazepane derivatives

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,4-Oxazepane Derivatives A Senior Application Scientist's Comparative Guide The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle of signif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,4-Oxazepane Derivatives

A Senior Application Scientist's Comparative Guide

The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle of significant interest in medicinal chemistry, forming the core of various therapeutic candidates.[1] Its unique three-dimensional structure, containing both an ether and a secondary/tertiary amine functional group, presents distinct challenges and opportunities for characterization by mass spectrometry (MS). This guide provides a comparative analysis of mass spectrometry-based workflows for 1,4-oxazepane derivatives, offering field-proven insights into experimental design, from ionization and fragmentation to chromatographic separation.

The Foundational Choice: A Comparison of Ionization Techniques

The ionization method is the most critical parameter in mass spectrometry, as it dictates whether an analyte can be observed and to what extent it fragments. The choice depends on the analyte's physicochemical properties—polarity, volatility, and thermal stability. For 1,4-oxazepane derivatives, the presence of the nitrogen atom makes them readily protonated, favoring certain ionization techniques.

Ionization techniques are broadly classified as "soft" or "hard".[2] Soft ionization methods, like Electrospray Ionization (ESI), impart little excess energy, often preserving the intact molecule as the molecular ion.[2][3] Hard ionization, such as Electron Impact (EI), uses high energy, leading to extensive and reproducible fragmentation that provides rich structural detail.[2][4]

Ionization TechniquePrincipleIdeal for 1,4-Oxazepanes?ProsCons
Electrospray Ionization (ESI) Soft ionization. Ions are generated from a solution sprayed through a high-voltage needle, creating a fine aerosol of charged droplets.[3][5]Yes (Primary Choice for LC-MS) Excellent for polar, non-volatile, and thermally labile derivatives. High sensitivity. Generates protonated molecules [M+H]⁺, ideal for molecular weight confirmation.Low fragmentation can limit structural elucidation without MS/MS. Susceptible to matrix effects and ion suppression.[6]
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization. A corona discharge ionizes the solvent vapor, which then transfers protons to the analyte molecules.[2][4]Yes (Alternative for LC-MS) Better for less polar derivatives than ESI. Tolerates higher flow rates and less pure solvents. Complementary to ESI.[3][6]Requires thermal stability as the sample is vaporized. May produce more fragmentation than ESI but less than EI.
Electron Impact (EI) Hard ionization. A high-energy electron beam (typically 70 eV) bombards the vaporized sample, ejecting an electron to form a radical cation M⁺•.[4]Yes (Primary Choice for GC-MS) Produces extensive, reproducible fragmentation patterns, creating a "fingerprint" for library matching. Excellent for structural elucidation.Requires volatile and thermally stable analytes. The molecular ion may be weak or absent for some compounds.[4][7]

Expert Insight: For most drug discovery applications involving complex, functionalized 1,4-oxazepane derivatives, ESI coupled with Liquid Chromatography (LC-MS) is the workhorse. Its ability to handle non-volatile compounds directly from solution is a major advantage. However, for smaller, more volatile analogs or in metabolic stability studies where derivatization is employed, EI with Gas Chromatography (GC-MS) provides unparalleled structural detail through its predictable fragmentation.

Crafting the Separation: LC vs. GC Strategies

Effective chromatographic separation is paramount to resolving isomers, removing matrix interferences, and achieving reliable quantification.

Liquid Chromatography (LC-MS)

LC is the dominant separation technique for the analysis of pharmaceutical compounds. For 1,4-oxazepane derivatives, which are basic amines, special consideration must be given to the stationary and mobile phases to achieve good peak shape.

  • Causality in Column Selection: Standard C18 (reversed-phase) columns can suffer from poor peak shape (tailing) for basic compounds due to strong interactions between the protonated amine and residual silanol groups on the silica support. To counteract this, one should use end-capped columns or, alternatively, employ mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange characteristics for enhanced separation of polar, ionizable compounds.[8][9]

  • Mobile Phase Optimization: The addition of a small amount of an acidifier like formic acid (0.1%) to the mobile phase serves a dual purpose. It protonates the 1,4-oxazepane nitrogen, ensuring a consistent charge state for ESI, and it also suppresses the ionization of acidic silanol groups on the column, which significantly improves peak symmetry.

Gas Chromatography (GC-MS)

GC-MS is a powerful alternative but is often more challenging for polar, nitrogen-containing heterocycles.[10]

  • The Volatility Hurdle: Many 1,4-oxazepane derivatives, particularly those with polar functional groups, are not sufficiently volatile or thermally stable for direct GC analysis.

  • The Peak Tailing Problem: The basic nitrogen atom can interact strongly with active sites in the injector and on the column, leading to severe peak tailing and poor sensitivity.[10]

  • Derivatization as a Solution: To overcome these issues, derivatization is often necessary. Acylation or silylation reactions can cap the polar N-H group, reducing its basicity and increasing volatility. This yields sharper, more symmetrical peaks and improves chromatographic performance.[11]

Decoding the Structure: Fragmentation Analysis of the 1,4-Oxazepane Core

Understanding the fragmentation pattern is key to confirming the structure of a lead compound or identifying its metabolites. Under EI or Collision-Induced Dissociation (CID) in MS/MS, the 1,4-oxazepane ring is expected to fragment in a predictable manner, primarily directed by the nitrogen atom.

The most common fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen.[12][13] For a generic N-substituted 1,4-oxazepane, this leads to characteristic ring-opening fragmentation.

G cluster_main Predicted Fragmentation of N-Alkyl-1,4-Oxazepane cluster_path1 Path A: Alpha-Cleavage (C2-C3) cluster_path2 Path B: Alpha-Cleavage (C5-C6) MolIon [M]+• (Molecular Ion) FragA1 Fragment A1 (Ring Opening) MolIon->FragA1 α-cleavage FragB1 Fragment B1 (Ring Opening) MolIon->FragB1 α-cleavage FragA2 Fragment A2 (Iminium Ion) FragA1->FragA2 Loss of C3H6O radical FragB2 Fragment B2 (Iminium Ion) FragB1->FragB2 Loss of C2H4 radical cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Test Compound in Matrix (e.g., plasma, reaction mixture) Spike Spike Internal Standard Sample->Spike Extract Protein Precipitation / LLE Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (ESI+) Dry->LCMS GCMS GC-MS Analysis (EI) Dry->GCMS Derivatization Required Integrate Peak Integration & Quantification LCMS->Integrate GCMS->Integrate Fragment Fragmentation Analysis Integrate->Fragment Report Generate Report Fragment->Report

Caption: General analytical workflow for the MS analysis of 1,4-oxazepane derivatives.

Protocol 1: LC-MS/MS for Quantification in a Biological Matrix

This protocol describes a robust method for quantifying a 1,4-oxazepane derivative in plasma, a common requirement in drug development. [14]

  • Sample Preparation:

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • The system is operated in positive electrospray ionization mode (ESI+).

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the protonated molecule [M+H]⁺ to a specific, stable fragment ion.

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ionization and improves peak shape. [8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesStandard gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minTypical for analytical scale UHPLC.
Ionization Mode ESI PositiveThe basic nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temp. 150 °CAssists in desolvation of the ESI droplets.
MRM Transition e.g., m/z 250.2 -> 150.1Precursor-to-product transition for specific quantification.
Protocol 2: GC-MS for Structural Confirmation

This protocol is designed for identifying an unknown 1,4-oxazepane derivative or confirming its structure via its EI fragmentation pattern. [15]

  • Derivatization (Acylation):

    • Dissolve ~1 mg of the dry sample in 100 µL of pyridine.

    • Add 100 µL of acetic anhydride.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the reagents under nitrogen and redissolve the residue in 1 mL of ethyl acetate.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • The mass spectrometer is operated in Electron Impact (EI) mode, scanning a mass range (e.g., m/z 40-500) to capture the molecular ion and all fragment ions.

ParameterSettingRationale
GC Column DB-5MS, 30m x 0.25mm x 0.25µmA robust, low-bleed column suitable for general-purpose MS analysis.
Inlet Temperature 250 °CEnsures rapid vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow 1 mL/minInert carrier gas standard for GC-MS.
Oven Program 100°C (1 min), then 15°C/min to 280°CTemperature ramp to separate components based on boiling point.
Ionization Mode Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation and library matching. [4]
Ion Source Temp. 230 °CStandard source temperature to maintain ion integrity.
Mass Range m/z 40 - 500Broad scan range to capture all relevant fragment ions.

A Broader Perspective: Comparison with Alternative Techniques

While powerful, mass spectrometry is not the only tool for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial complementary technique.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Measures mass-to-charge ratio of ions.Measures the absorption of radiofrequency by atomic nuclei in a magnetic field.
Sensitivity Very high (picomole to femtomole).Lower (micromole to nanomole).
Information Molecular weight, elemental formula (HRMS), structural fragments.Detailed 3D structure, connectivity of atoms, stereochemistry.
Sample Req. Small amounts (µg to ng), must be ionizable.Larger amounts (mg), must be soluble.
Key Advantage Unmatched sensitivity and ability to couple with chromatography for mixture analysis.Unambiguous structure elucidation of pure compounds.

Expert Insight: MS and NMR are not competitors but partners. MS is often used for initial screening, reaction monitoring, and quantification due to its speed and sensitivity. [1]NMR is then employed on purified compounds to provide the definitive, unambiguous structural proof required for publication or patent filing.

Conclusion

The mass spectrometric analysis of 1,4-oxazepane derivatives is a multifaceted task where the optimal methodology is dictated by the analytical goal. For rapid screening, molecular weight confirmation, and quantification of complex derivatives in biological matrices, LC-MS/MS with ESI is the superior choice. For fundamental structural elucidation of simpler, volatile analogs or when derivatization is feasible, GC-MS with EI provides invaluable, library-searchable fragmentation data. By understanding the causality behind the choice of ionization, separation, and fragmentation analysis, researchers can develop robust, self-validating methods to accelerate the discovery and development of novel 1,4-oxazepane-based therapeutics.

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Validation

A Comparative Guide to the Synthetic Routes of 1,4-Oxazepanes: Strategies and Applications

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure allows for the explor...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure allows for the exploration of novel chemical space, offering the potential for enhanced pharmacological properties such as improved target affinity, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the most prominent synthetic routes to 1,4-oxazepanes, offering insights into their mechanisms, scope, and practical applications for researchers, scientists, and drug development professionals.

Intramolecular Cyclization: A Cornerstone in 1,4-Oxazepane Synthesis

Intramolecular cyclization represents one of the most direct and widely employed strategies for the construction of the 1,4-oxazepane ring system. This approach typically involves the formation of a key bond between a nitrogen or oxygen nucleophile and an electrophilic carbon center within a suitably functionalized acyclic precursor.

Classical Heterocyclization of N-Substituted Diethanolamine Derivatives

A robust and scalable approach to functionalized 1,4-oxazepanes involves the cyclization of N-substituted diethanolamine derivatives. Recent studies have focused on optimizing this classical method for multigram synthesis, highlighting its practicality in generating diverse compound libraries.[1] The reaction generally proceeds via activation of one of the hydroxyl groups, followed by intramolecular nucleophilic attack by the other hydroxyl or the amine nitrogen.

Mechanism of Classical Heterocyclization:

The mechanism involves the in-situ formation of a good leaving group, such as a tosylate or mesylate, on one of the hydroxyl moieties. This is followed by an intramolecular Williamson ether synthesis or a related nucleophilic substitution by the other hydroxyl group to forge the oxazepane ring.

Diagram of Classical Heterocyclization Workflow:

G cluster_0 Classical Heterocyclization A N-Substituted Diethanolamine Derivative B Activation of Hydroxyl Group (e.g., TsCl, MsCl) A->B Reagent C Intramolecular Cyclization B->C Base D 1,4-Oxazepane C->D

Caption: General workflow for classical heterocyclization to form 1,4-oxazepanes.

Palladium-Catalyzed Intramolecular Cyclocarbonylation

For the synthesis of dibenzo[b,f][2][3]oxazepin-11(10H)-ones, a palladium-catalyzed intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines offers an efficient route.[4] This method utilizes carbon monoxide as a one-carbon source to construct the lactam functionality within the oxazepane core under mild conditions.[4]

Experimental Data for Palladium-Catalyzed Intramolecular Cyclocarbonylation:

EntrySubstrate (R group)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1HPdI2/Cytop 292Toluene801295[4]
24-MePdI2/Cytop 292Toluene801292[4]
34-ClPdI2/Cytop 292Toluene801289[4]
45-FPdI2/Cytop 292Toluene801291[4]

Table 1: Synthesis of dibenzo[b,f][2][3]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation.

Synthesis from N-Propargylamines: A Versatile and Atom-Economical Approach

The use of N-propargylamines as building blocks for 1,4-oxazepanes has gained considerable traction due to the high atom economy and the ability to generate highly substituted and complex scaffolds.[5][6] These reactions are often catalyzed by transition metals, such as gold, which activate the alkyne moiety towards nucleophilic attack.

Gold-Catalyzed Intramolecular Cyclization

Gold catalysts, particularly Au(I) and Au(III) species, have proven to be highly effective in promoting the intramolecular cyclization of N-propargylic β-enaminones to yield 1,4-oxazepine derivatives.[7] The reaction proceeds through a 7-exo-dig cyclization pathway, which is favored under mild conditions.[8]

Mechanism of Gold-Catalyzed Cyclization:

The gold catalyst activates the alkyne, making it susceptible to intramolecular attack by the enaminone nitrogen. This is followed by protonolysis to regenerate the catalyst and afford the 1,4-oxazepine product.

Diagram of Gold-Catalyzed Cyclization:

G cluster_1 Gold-Catalyzed Cyclization A N-Propargylic β-Enaminone C Alkyne Activation A->C B B Gold Catalyst (e.g., AuCl3) D 7-exo-dig Intramolecular Cyclization C->D E Protonolysis D->E F 1,4-Oxazepine Derivative E->F

Caption: Key steps in the gold-catalyzed synthesis of 1,4-oxazepines.

Tandem Reactions: Efficiency Through Sequential Transformations

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer a highly efficient strategy for the synthesis of complex molecules like benzo-1,4-oxazepines.

Tandem C-N Coupling/C-H Carbonylation

A notable example is the copper-catalyzed tandem transformation of phenylamines with allyl halides under a carbon dioxide atmosphere.[2][3] This reaction constructs the benzo-1,4-oxazepine core through a sequence of C-N coupling followed by C-H carbonylation.[2][3]

Experimental Data for Tandem C-N Coupling/C-H Carbonylation:

EntryPhenylamine (R1)Allyl Halide (R2)Yield (%)Reference
1H(1-chlorovinyl)benzene81[2]
24-Me(1-chlorovinyl)benzene75[2]
34-Cl(1-chlorovinyl)benzene72[2]
4H1-bromo-cyclohexene78[2]

Table 2: Synthesis of benzo-1,4-oxazepine derivatives via a tandem reaction.

Solid-Phase Synthesis: Enabling High-Throughput Discovery

Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries for high-throughput screening in drug discovery. This methodology has been successfully applied to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids and their amide derivatives.[9][10][11]

The general workflow involves the immobilization of a suitable building block, such as Fmoc-protected homoserine, onto a solid support (e.g., Wang resin).[9][10] This is followed by a series of reactions, including N-sulfonylation, N-alkylation, and finally, cleavage from the resin with concomitant intramolecular cyclization to yield the desired 1,4-oxazepane.[9][11]

Diagram of Solid-Phase Synthesis Workflow:

G cluster_2 Solid-Phase Synthesis A Immobilization on Solid Support B Fmoc Deprotection A->B C N-Sulfonylation B->C D N-Alkylation C->D E Cleavage and Intramolecular Cyclization D->E F Purification E->F G 1,4-Oxazepane Library F->G

Caption: General workflow for the solid-phase synthesis of 1,4-oxazepanes.

Ring-Closing Metathesis (RCM): A Powerful Tool for Unsaturated Scaffolds

Ring-closing metathesis has emerged as a powerful and versatile method for the construction of a wide variety of cyclic and macrocyclic compounds, including nitrogen-containing heterocycles.[12][13][14] While specific examples for the direct synthesis of simple 1,4-oxazepanes are less common in the initial search, the principles of RCM are readily applicable. The synthesis would involve a diene precursor, such as an N-allyl-N-(2-allyloxyethyl)amine, which upon treatment with a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) would undergo cyclization to form an unsaturated 1,4-oxazepine.[12][15]

Cycloaddition Reactions: Convergent and Stereoselective Approaches

Cycloaddition reactions offer a convergent and often stereoselective route to cyclic systems. While [5+2] cycloadditions have been reported for the synthesis of the related 1,4-diazepine core, this strategy holds potential for the synthesis of 1,4-oxazepines.[16] This approach would involve the reaction of a five-atom component with a two-atom component to directly form the seven-membered ring. Further research is needed to fully explore the utility of this method for 1,4-oxazepane synthesis.

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantagesScalability
Classical Heterocyclization Readily available starting materials, robust conditions.Scalable, cost-effective.May require harsh conditions, limited functional group tolerance.High
Palladium-Catalyzed Cyclocarbonylation Mild conditions, use of CO as a C1 source.High yields, good functional group tolerance.Requires a transition metal catalyst and CO gas.Moderate
Synthesis from N-propargylamines Atom-economical, versatile for complex structures.High diversity of achievable structures.Often requires a transition metal catalyst (e.g., gold).Moderate
Tandem C-N Coupling/C-H Carbonylation High efficiency, multiple bond formations in one pot.Step-economical, good yields.Requires a specific catalyst system and CO2 atmosphere.Moderate
Solid-Phase Synthesis Amenable to high-throughput library synthesis.Rapid generation of diverse analogs.Lower yields for individual compounds, requires specialized equipment.Low (for individual compounds)
Ring-Closing Metathesis Forms unsaturated rings, powerful for complex targets.High functional group tolerance, predictable stereochemistry.Requires a transition metal catalyst, potential for catalyst poisoning.Moderate
Cycloaddition Reactions Convergent, potential for high stereoselectivity.Rapid construction of the core ring system.Limited examples for 1,4-oxazepanes, may require specific substrates.Low to Moderate

Table 3: A comparative overview of synthetic routes to 1,4-oxazepanes.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclocarbonylation of 2-(2-Iodophenoxy)anilines[4]
  • To a pressure tube, add the substituted 2-(2-iodophenoxy)aniline (0.5 mmol), PdI2 (5 mol%), and Cytop 292 (10 mol%).

  • Add toluene (5 mL) and triethylamine (1.5 mmol).

  • Purge the tube with carbon monoxide gas (balloon) three times.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired dibenzo[b,f][2][3]oxazepin-11(10H)-one.

Protocol 2: General Procedure for Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones[7]
  • To a solution of the N-propargylic β-enaminone (0.2 mmol) in anhydrous dichloromethane (2 mL) is added AuCl3 (5 mol%).

  • The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding 1,4-oxazepine derivative.

Protocol 3: General Procedure for Solid-Phase Synthesis of 1,4-Oxazepane-5-carboxylic Acids[9]
  • Immobilization: Swell Wang resin in DMF. Add a solution of Fmoc-L-Homoserine(tBu)-OH (4 eq) and DMAP (0.1 eq) in DMF, followed by DIC (4 eq). Agitate for 4 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • N-Sulfonylation: Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (3 eq) and DIPEA (5 eq) in DMF for 2 hours.

  • N-Alkylation: Treat the resin with a solution of the appropriate 2-bromoacetophenone (5 eq) and NaI (1 eq) in DMF for 12 hours.

  • Cleavage and Cyclization: Treat the dried resin with a cleavage cocktail (e.g., TFA/DCM) for 2 hours.

  • Purification: Concentrate the filtrate and purify the crude product by reverse-phase HPLC to obtain the desired 1,4-oxazepane derivative.

Conclusion

The synthesis of 1,4-oxazepanes can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular synthetic route will be dictated by the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials. Classical heterocyclization and palladium-catalyzed methods offer robust and scalable routes to certain classes of 1,4-oxazepanes. The use of N-propargylamines provides a versatile platform for the creation of diverse and complex scaffolds. For rapid lead discovery, solid-phase synthesis is an invaluable tool. As the importance of seven-membered heterocycles in drug discovery continues to grow, the development of novel and efficient synthetic methodologies for 1,4-oxazepanes will remain an active and important area of research.

References

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Comparative

A Comparative Structural Analysis of 1,4-Oxazepane-2,5-diones for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influencing the physicochemical properties, biological...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influencing the physicochemical properties, biological activity, and performance characteristics of novel molecules. Among the plethora of seven-membered heterocycles, the 1,4-oxazepane-2,5-dione moiety has garnered significant interest as a versatile building block. This guide provides an in-depth, data-driven structural analysis of 1,4-oxazepane-2,5-diones, offering a comparative perspective against other key heterocyclic scaffolds to empower researchers, scientists, and drug development professionals in making informed decisions.

The 1,4-Oxazepane-2,5-dione Scaffold: An Introduction

The 1,4-oxazepane-2,5-dione ring system is a seven-membered heterocycle containing an oxygen atom at position 1, a nitrogen atom at position 4, and carbonyl groups at positions 2 and 5. This unique arrangement of a lactone and a lactam within a medium-sized ring imparts a distinct combination of structural rigidity and conformational flexibility, making it an intriguing scaffold for diverse applications, from drug discovery to the development of biodegradable polymers.

However, the synthesis of this scaffold presents notable challenges. The inherent preference of the amide bond for a trans conformation poses a significant thermodynamic barrier to the cyclization of linear precursors, often leading to low yields or the formation of undesired side products.[1][2][3] This synthetic hurdle underscores the importance of a thorough understanding of its structural and conformational properties.

Comparative Physicochemical Properties: A Data-Driven Overview

The selection of a heterocyclic scaffold in drug discovery is often guided by its fundamental physicochemical properties, which dictate its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of the 1,4-oxazepane scaffold with its six-membered counterparts, morpholine and piperidine, and its seven-membered analogue, 1,4-diazepane.

Property1,4-OxazepaneMorpholinePiperidine1,4-DiazepaneRationale for Comparison
Calculated LogP (cLogP) ~ -0.2 - 0.5~ -0.85~ 0.8~ -1.0Lipophilicity is a critical determinant of a molecule's permeability, metabolic stability, and potential for off-target effects.[1]
pKa ~ 8.0 - 9.0~ 8.5~ 11.2~ 9.5 and 5.5The basicity of the nitrogen atom influences the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.[1]
Aqueous Solubility GoodHighModerateHighSolubility is a crucial factor for drug formulation and bioavailability.
Metabolic Stability GoodHighModerate to LowModerateThe susceptibility of a scaffold to metabolism by enzymes such as cytochrome P450s impacts its in vivo half-life.[1]
Cell Permeability (Caco-2) Moderate to HighLow to ModerateHighLow to ModeratePermeability across intestinal cell monolayers is an important indicator of oral absorption.[4]

Key Insights from Physicochemical Comparison:

  • Lipophilicity: 1,4-Oxazepane exhibits a moderate lipophilicity, striking a balance between the more hydrophilic morpholine and the more lipophilic piperidine. This can be advantageous for achieving a desirable balance between aqueous solubility and membrane permeability.[1]

  • Basicity: The pKa of 1,4-oxazepane is comparable to that of morpholine, suggesting it will be partially protonated at physiological pH. This is in contrast to the significantly more basic piperidine, which can sometimes lead to undesirable off-target effects.[1]

  • Metabolic Stability: The 1,4-oxazepane scaffold is reported to have good metabolic stability, potentially offering an advantage over piperidine, which can be more susceptible to metabolism. The larger ring size of the oxazepane may shield it from certain metabolic enzymes.[1]

  • Permeability: The permeability of 1,4-oxazepane is expected to be moderate, offering a favorable compromise between the high permeability of piperidine and the lower permeability of the more polar morpholine and 1,4-diazepane scaffolds.[1]

Structural Analysis: A Deeper Dive into Conformation

The three-dimensional shape and conformational flexibility of a scaffold are critical for its interaction with biological targets. The seven-membered ring of 1,4-oxazepane-2,5-dione affords it a higher degree of conformational freedom compared to the more rigid six-membered rings.

Conformational Flexibility

Seven-membered rings like 1,4-oxazepane and 1,4-diazepane can adopt multiple low-energy conformations, including chair and twist-boat forms.[1][5] This inherent flexibility can be a significant advantage, allowing the molecule to adapt its shape to fit optimally within the binding pocket of a target protein. In contrast, six-membered rings like morpholine and piperidine are predominantly found in a more rigid chair conformation.

cluster_0 Conformational Flexibility Comparison SixMembered Six-Membered Rings (Morpholine, Piperidine) - Rigid Chair Conformation SevenMembered Seven-Membered Rings (1,4-Oxazepane, 1,4-Diazepane) - Flexible (Chair, Twist-Boat) SixMembered->SevenMembered Increased Flexibility

Caption: Comparison of conformational flexibility between six- and seven-membered heterocyclic scaffolds.

Experimental Structural Elucidation: NMR and X-ray Crystallography

The precise determination of the three-dimensional structure of 1,4-oxazepane-2,5-dione derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for elucidating the connectivity and stereochemistry of these molecules. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide insights into the through-space proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformation in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and conformation of the molecule in the solid state. While obtaining suitable crystals can be challenging, the resulting crystal structure offers an invaluable snapshot of the molecule's three-dimensional architecture. For instance, the crystal structure of a substituted 1,4-oxazepane-2,5-dione derivative has been reported, confirming the ring conformation.[6] Similarly, X-ray structures of related 1,4-diazepane-2,5-diones have been elucidated, often revealing a chair or twist-boat conformation for the seven-membered ring.[7][8]

Computational Modeling

In silico methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for exploring the conformational landscape of 1,4-oxazepane-2,5-diones. These computational approaches can predict the relative energies of different conformers, calculate key structural parameters, and provide insights into the dynamic behavior of the ring system.[9][10] Computational studies can be particularly valuable for understanding the energetic barriers to ring inversion and for predicting how different substituents will influence the preferred conformation.

Performance in Key Applications: A Comparative Outlook

The unique structural and physicochemical properties of 1,4-oxazepane-2,5-diones make them attractive candidates for a range of applications, most notably in drug discovery and as monomers for biodegradable polymers.

Drug Discovery

The 1,4-oxazepane scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[11]

  • Central Nervous System (CNS) Disorders: 1,4-Oxazepane derivatives have been investigated as selective ligands for dopamine D4 receptors, which are a key target in the development of treatments for schizophrenia.[12] The conformational flexibility of the seven-membered ring allows for the precise positioning of pharmacophoric groups necessary for potent receptor antagonism.

  • Comparison with other Scaffolds: In a comparative study, 1,4-oxazepane derivatives demonstrated distinct advantages over their morpholine counterparts as dopamine D4 receptor ligands, with the larger ring size and increased flexibility contributing to enhanced affinity.[12] This highlights how scaffold hopping from a six- to a seven-membered ring can lead to improved biological activity.

Biodegradable Polymers

The presence of a hydrolytically labile ester bond makes 1,4-oxazepane-2,5-diones attractive monomers for the synthesis of biodegradable polymers. These materials have potential applications in drug delivery, tissue engineering, and environmentally friendly packaging.[13][14][15]

  • Comparison with other Biodegradable Monomers: Compared to widely used biodegradable polymers like polylactic acid (PLA) and polycaprolactone (PCL), polymers derived from 1,4-oxazepane-2,5-diones can offer a different degradation profile and mechanical properties due to the presence of the amide functionality. The incorporation of the amino acid-like moiety can also enhance biocompatibility and provide sites for further functionalization.

Experimental Protocols

To facilitate the practical application of the information presented in this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of a 1,4-Oxazepane-2,5-dione Derivative

This protocol describes a general method for the synthesis of a substituted 1,4-oxazepane-2,5-dione, adapted from literature procedures.[3]

Materials:

  • N-protected amino acid (e.g., Fmoc-Ser(tBu)-OH)

  • 3-Hydroxypropionic acid derivative

  • Coupling agents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagents (e.g., piperidine for Fmoc, TFA for tBu)

  • Cyclization agent (e.g., EDC, DMAP)

  • Anhydrous solvents (e.g., DMF, DCM)

Procedure:

  • Coupling: Dissolve the N-protected amino acid and the 3-hydroxypropionic acid derivative in anhydrous DMF. Add HBTU, HOBt, and DIPEA and stir at room temperature for 4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Deprotection: Dissolve the coupled product in a 20% solution of piperidine in DMF to remove the Fmoc group. For the tBu group, treat with a solution of TFA in DCM.

  • Cyclization: Dissolve the deprotected linear precursor in a large volume of anhydrous DCM to favor intramolecular cyclization. Add EDC and DMAP and stir at room temperature for 24 hours.

  • Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

start Starting Materials (N-protected amino acid, 3-hydroxypropionic acid derivative) coupling Coupling (HBTU, HOBt, DIPEA) start->coupling deprotection Deprotection (Piperidine or TFA) coupling->deprotection cyclization Macrolactonization/Lactamization (EDC, DMAP) deprotection->cyclization purification Purification (Column Chromatography) cyclization->purification product 1,4-Oxazepane-2,5-dione purification->product

Caption: General workflow for the synthesis of a 1,4-oxazepane-2,5-dione derivative.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H, 13C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process and analyze the spectra to assign all proton and carbon signals and to determine the connectivity of the molecule.

  • For conformational analysis, acquire a 2D NOESY or ROESY spectrum to identify through-space correlations.

X-ray Crystallography
  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering of solvents.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data at a low temperature (e.g., 100 K) using a single-crystal X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXT, SHELXL).

  • Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Conclusion: A Promising Scaffold with a Bright Future

The 1,4-oxazepane-2,5-dione scaffold presents a compelling profile for researchers in drug discovery and materials science. Its unique combination of a lactone and a lactam within a flexible seven-membered ring offers a distinct set of physicochemical and structural properties. While its synthesis can be challenging, the potential rewards in terms of novel biological activity and material performance are significant.

This guide has provided a comprehensive, data-driven comparison of 1,4-oxazepane-2,5-diones with other key heterocyclic scaffolds, highlighting its balanced lipophilicity, favorable metabolic stability, and conformational flexibility. By understanding the nuances of its structure and properties, and by employing the robust experimental protocols outlined herein, researchers can confidently explore the potential of this versatile scaffold in their quest for the next generation of innovative molecules.

References

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  • Stuart, C. D., et al. (2023).
  • 2,5-Piperazinedione - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

  • Stuart, C. D., et al. (2023).
  • Van der Veken, P., et al. (2017).
  • Claramunt, R. M., et al. (2010). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. Magnetic Resonance in Chemistry.
  • Van der Veken, P., et al. (2017).
  • 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers in Microbiology. (2022).
  • Synthesis and Characterization of Biodegradable Polymers Based on Glucose Deriv
  • De Vry, J., et al. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry.
  • Van der Veken, P., et al. (2017).
  • van der Veken, P., et al. (2008). Synthesis and characterization of biodegradable peptide-based polymers prepared by microwave-assisted click chemistry. Biomacromolecules.
  • Sethuvasan, S., et al. (2019). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • Balasubramanian, B., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Medicinal Chemistry.
  • Loftsson, T. (2021).
  • Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science.
  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Kim, Y., et al. (2020).
  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • Okada, M., et al. (2000). Biodegradable polymers based on renewable resources. VI. Synthesis and biodegradability of poly(ester carbonate)s containing 1,4:3,6-dianhydro-D-glucitol and sebacic acid units. Journal of Applied Polymer Science.
  • Bunaciu, A. A., et al. (2015). X-ray diffraction: instrumentation and applications. Critical Reviews in Analytical Chemistry.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters.
  • The synthesis of novel hexahydrodibenzo[b,e][1][16]diazepin-1-one derivatives. Chemistry of Heterocyclic Compounds. (2014).

  • Dibenzo[b,e][1][16]diazepin-1-ones and their Ring-Opened Derivatives: Revisited Synthesis, 2D NMR and Crystal Structure. Request PDF.

  • Iacovelli, R., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.

Sources

Validation

A Senior Application Scientist's Guide to Chiral 1,4-Oxazepane Scaffolds: A Comparative Analysis of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate and Alternative Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel, three-dimensional scaffolds that can confer advantageous physicochemical and pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel, three-dimensional scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates is relentless. Among these, saturated heterocycles have garnered significant attention, with the chiral 1,4-oxazepane moiety emerging as a promising architectural element in the design of innovative therapeutics. This guide provides an in-depth, objective comparison of synthetic strategies to access this valuable scaffold, focusing on the utility of the pre-formed chiral building block, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, versus alternative approaches commencing from more fundamental chiral precursors such as amino alcohols and epoxides. This analysis is grounded in experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Value of Chiral Saturated Heterocycles

The incorporation of chiral, saturated heterocyclic scaffolds is a well-established strategy to enhance the three-dimensionality of drug molecules, often leading to improved target engagement, selectivity, and pharmacokinetic profiles.[1] The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, offers a unique conformational landscape that can be exploited to orient substituents in precise spatial arrangements. The inherent chirality of these scaffolds is paramount, as the stereochemical configuration can dramatically influence biological activity.[2]

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate: A Pre-formed Chiral Synthon

tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is a commercially available chiral building block that provides a direct entry into the 1,4-oxazepane core. The presence of a hydroxyl group offers a convenient handle for further functionalization, while the Boc-protecting group facilitates a range of synthetic transformations on the nitrogen atom.

The primary advantage of employing a pre-formed chiral building block lies in the direct access to the desired scaffold, potentially shortening synthetic sequences and mitigating the challenges associated with constructing the heterocyclic ring with stereochemical control.

Alternative Synthetic Strategies: A Comparative Overview

While the use of pre-formed building blocks offers convenience, alternative synthetic strategies starting from more readily available and often less expensive chiral precursors, such as amino alcohols and epoxides, are widely employed. These approaches provide greater flexibility in the introduction of diverse substitution patterns.

This guide will focus on a comparative analysis of three principal strategies for the synthesis of chiral 1,4-oxazepanes:

  • Strategy A: Functionalization of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

  • Strategy B: Intramolecular Cyclization of Chiral Amino Alcohols.

  • Strategy C: Ring-Opening of Chiral Epoxides with Amino Alcohols.

Performance Comparison in the Synthesis of Substituted 1,4-Oxazepanes

To provide a tangible comparison, we will consider the synthesis of a representative 6,7-disubstituted 1,4-oxazepane scaffold, a common motif in bioactive molecules.

Table 1: Comparative Analysis of Synthetic Strategies for Chiral 1,4-Oxazepanes
Parameter Strategy A: Functionalization of Pre-formed Building Block Strategy B: Intramolecular Cyclization of Amino Alcohol Strategy C: Epoxide Ring-Opening
Starting Material tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylateChiral Amino AlcoholChiral Epoxide and Amino Alcohol
Key Transformation O-Alkylation / Mitsunobu ReactionIntramolecular Cyclization (e.g., Haloetherification)Nucleophilic Ring-Opening
Stereochemical Control Relies on the chirality of the starting material; potential for epimerization.Diastereoselectivity depends on the cyclization method and substrate conformation.Generally high stereospecificity (SN2 inversion).
Typical Yields Moderate to GoodModerate to ExcellentGood to Excellent
Advantages Direct access to the core scaffold; potentially fewer steps.High flexibility in substituent introduction; readily available starting materials.High stereochemical predictability; access to diverse amino alcohols.
Disadvantages Limited commercial availability of substituted analogs; potential for lower overall yield if multiple functionalization steps are needed.Requires careful optimization of cyclization conditions to control regioselectivity and diastereoselectivity.Regioselectivity of epoxide opening can be a challenge with unsymmetrical epoxides.

Experimental Protocols and Mechanistic Insights

Strategy A: Functionalization of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

This strategy leverages the reactivity of the secondary alcohol for the introduction of substituents at the 6-position. A common and effective method for this transformation is the Mitsunobu reaction, which proceeds with inversion of stereochemistry.

  • Materials: tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Nucleophile (e.g., p-nitrobenzoic acid), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add the nucleophile (1.5 eq).

    • Slowly add DIAD (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired product.

The Mitsunobu reaction is chosen for its reliability in achieving SN2 displacement on secondary alcohols with inversion of configuration.[3] The use of anhydrous conditions is critical to prevent hydrolysis of the reactive intermediates. The low temperature at the start of the reaction helps to control the initial exothermic reaction between the phosphine and the azodicarboxylate.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products start tert-butyl (6S)-6-hydroxy- 1,4-oxazepane-4-carboxylate Phosphonium Alkoxyphosphonium Salt start->Phosphonium + PPh₃, DIAD PPh3 PPh₃ DIAD DIAD Nucleophile Nucleophile (Nu-H) Betaine Phosphorane Betaine Phosphonium->Betaine + Nucleophile Product Inverted Product (6R)-substituted-1,4-oxazepane Betaine->Product SN2 Attack Byproduct1 Ph₃P=O Betaine->Byproduct1 Byproduct2 DIAD-H₂ Betaine->Byproduct2

Caption: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt, which undergoes SN2 attack by the nucleophile, resulting in inversion of stereochemistry at the carbon center.

Strategy B: Intramolecular Cyclization of a Chiral Amino Alcohol

This approach involves the construction of the 1,4-oxazepane ring from an acyclic precursor. A notable example is the synthesis of a key intermediate for a peripherally selective noradrenaline reuptake inhibitor.[4]

  • Materials: Chiral amino alcohol precursor, mesyl chloride (MsCl), triethylamine (Et₃N), suitable solvent (e.g., CH₂Cl₂), followed by a base for cyclization (e.g., K₂CO₃ in a suitable solvent).

  • Procedure:

    • To a solution of the chiral amino alcohol (1.0 eq) and triethylamine (1.2 eq) in CH₂Cl₂ at 0 °C, add mesyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • After completion, the reaction mixture is typically worked up and the crude mesylate is used directly in the next step.

    • The crude mesylate is dissolved in a suitable solvent (e.g., DMF), and a base such as potassium carbonate (2.0 eq) is added.

    • The mixture is heated to promote intramolecular cyclization.

    • After completion, the reaction is worked up and the product is purified by chromatography.

The two-step sequence of mesylation followed by intramolecular nucleophilic substitution is a robust method for forming cyclic ethers and amines. The mesyl group is an excellent leaving group, facilitating the subsequent intramolecular SN2 reaction by the amine to form the seven-membered ring. The choice of a non-nucleophilic base like triethylamine during mesylation prevents side reactions.

Intramolecular_Cyclization Start Chiral Amino Alcohol Precursor Mesylation Mesylation (MsCl, Et₃N) Start->Mesylation Intermediate Mesylated Intermediate Mesylation->Intermediate Cyclization Intramolecular Cyclization (Base, Heat) Intermediate->Cyclization Product Chiral 6,7-trans-Disubstituted- 1,4-oxazepane Cyclization->Product

Caption: A two-step process involving activation of the primary alcohol as a mesylate followed by intramolecular nucleophilic attack by the amine to form the 1,4-oxazepane ring.

Strategy C: Ring-Opening of a Chiral Epoxide

The reaction of a chiral epoxide with an amino alcohol can lead to the formation of a 1,4-oxazepane precursor. This strategy benefits from the high stereospecificity of epoxide ring-opening reactions.

  • Materials: Chiral epoxide, amino alcohol, suitable solvent (e.g., isopropanol), optional catalyst (e.g., Lewis acid).

  • Procedure:

    • A solution of the chiral epoxide (1.0 eq) and the amino alcohol (1.2 eq) in a suitable solvent is heated to reflux.

    • The reaction is monitored by TLC until the epoxide is consumed.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

    • The resulting amino diol can then be cyclized to the 1,4-oxazepane.

The nucleophilic ring-opening of epoxides by amines is a fundamental and efficient reaction for the formation of β-amino alcohols.[5] The reaction typically proceeds with high regioselectivity at the less substituted carbon of the epoxide under neutral or basic conditions, and with inversion of stereochemistry. The choice of solvent and temperature can influence the reaction rate.

Epoxide_Ring_Opening cluster_reactants Reactants cluster_products Product Epoxide Chiral Epoxide RingOpening Nucleophilic Ring-Opening Epoxide->RingOpening AminoAlcohol Amino Alcohol AminoAlcohol->RingOpening Product Amino Diol Precursor RingOpening->Product

Caption: The nucleophilic attack of the amino group of the amino alcohol on the chiral epoxide leads to the formation of an amino diol, which is a precursor to the 1,4-oxazepane ring.

Conclusion and Future Perspectives

The choice of synthetic strategy for accessing chiral 1,4-oxazepane scaffolds is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the scalability of the process.

  • The use of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate offers a direct and efficient route when the target molecule can be readily derived from this building block. Its primary advantage is the pre-installed chiral scaffold, which can significantly reduce the number of synthetic steps.

  • Intramolecular cyclization of chiral amino alcohols provides a highly flexible and powerful approach, allowing for the synthesis of a wide array of substituted 1,4-oxazepanes. This strategy is particularly well-suited for the construction of complex, multi-substituted derivatives.

  • Epoxide ring-opening represents a classic and reliable method that benefits from high stereochemical control. This approach is advantageous when the required chiral epoxides are readily accessible.

As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the development of efficient and versatile methods for the synthesis of chiral saturated heterocycles like 1,4-oxazepanes will remain a key area of research. The judicious selection of the appropriate chiral building block and synthetic strategy is a critical step in the successful execution of any drug discovery program.

References

Comparative

The Stereochemical Imperative: A Comparative Analysis of 1,4-Oxazepane Enantiomers in Biological Systems

Introduction: The Significance of Chirality in 1,4-Oxazepane Scaffolds The 1,4-oxazepane ring system, a seven-membered heterocycle, has garnered considerable attention in medicinal chemistry due to its presence in a vari...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in 1,4-Oxazepane Scaffolds

The 1,4-oxazepane ring system, a seven-membered heterocycle, has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] These scaffolds are recognized for their conformational flexibility, which allows them to interact with a diverse range of biological targets, leading to applications as anticonvulsants, neuroprotective agents, and modulators of central nervous system receptors.[3][4][5] A critical, yet often underappreciated, aspect of the 1,4-oxazepane scaffold is the profound impact of stereochemistry on its pharmacological profile. The introduction of chiral centers within the 1,4-oxazepane ring gives rise to enantiomers—non-superimposable mirror images—that can exhibit dramatically different biological activities. This guide provides an in-depth comparison of the biological activities of 1,4-oxazepane enantiomers, underscoring the importance of stereoisomerism in drug design and development. We will explore the causality behind experimental choices in evaluating these enantiomers and present supporting data to illustrate the stereoselectivity of their biological effects.

The Principle of Stereoselective Bioactivity: A Fundamental Concept

Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. This chirality dictates that they often interact differently with the enantiomers of a chiral drug molecule. One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. Therefore, the evaluation of individual enantiomers is a critical step in the development of safe and effective therapeutics. The transition from racemic mixtures to single-enantiomer drugs has become a significant trend in the pharmaceutical industry, driven by the desire for improved therapeutic indices and a deeper understanding of drug-receptor interactions.[6][7]

Case Study: The Stereospecificity of TAK-475, a 1,4-Benzoxazepine-based Squalene Synthase Inhibitor

A prominent example illustrating the importance of stereochemistry in the 1,4-oxazepane class is the potent squalene synthase inhibitor, TAK-475 (Lapaquistat). Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, making it an attractive target for the treatment of hypercholesterolemia. The chemical structure of TAK-475 is 1-[[(3R,5S)-1-(3-acetoxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetyl]piperidine-4-acetic acid. The designation "(3R, 5S)" is crucial, as it defines the specific stereochemical configuration of the two chiral centers within the 1,4-benzoxazepine core.

While direct comparative studies of all possible stereoisomers of TAK-475 are not extensively published, the consistent reference to the (3R, 5S) diastereomer in the scientific literature underscores its selection as the active and therapeutically relevant form. The development of this specific stereoisomer implies a rigorous structure-activity relationship (SAR) study during its discovery phase, where different stereochemical arrangements were likely synthesized and evaluated, with the (3R, 5S) configuration demonstrating the most potent inhibitory activity against squalene synthase.

Mechanism of Action: Squalene Synthase Inhibition

The biological activity of TAK-475 and its active metabolite, T-91485, is centered on the inhibition of squalene synthase. This enzyme catalyzes the first committed step in cholesterol synthesis. By inhibiting this enzyme, TAK-475 effectively reduces the production of cholesterol.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by TAK-475.

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... TAK_475 TAK-475 (1,4-Oxazepane Derivative) TAK_475->FPP_to_Squalene_inhibition Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by TAK-475.

Experimental Data: In Vitro and In Vivo Efficacy of (3R,5S)-TAK-475

The biological efficacy of the (3R, 5S)-enantiomer of TAK-475 has been demonstrated in both in vitro and in vivo studies. These studies provide the quantitative data necessary to understand its potency.

Table 1: In Vitro and In Vivo Activity of (3R,5S)-TAK-475

Assay/ModelParameterValueReference
In Vitro
Human HepG2 cells (Cholesterol Synthesis Inhibition)IC50150 nM
Human HepG2 cells (Active Metabolite T-91485)IC50152 nM
In Vivo
Rats (Hepatic Cholesterol Biosynthesis Inhibition)ED502.9 mg/kg

IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose.

These data clearly indicate the high potency of the (3R, 5S)-stereoisomer of TAK-475 in inhibiting cholesterol synthesis. The low nanomolar IC50 values in a human liver cell line and the low milligram per kilogram ED50 in an animal model highlight its efficacy. While corresponding data for other stereoisomers is not publicly available, the selection of the (3R, 5S) form for clinical development strongly suggests its superior activity.

Experimental Protocols: A Guide to Assessing Enantioselective Activity

To determine the differential biological activity of 1,4-oxazepane enantiomers, a series of well-defined experimental protocols are essential. These protocols are designed to provide a quantitative comparison of the enantiomers' potency, efficacy, and potential off-target effects.

Chiral Separation of Enantiomers

The prerequisite for any comparative biological study is the availability of enantiomerically pure compounds. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers.

Step-by-Step Chiral HPLC Protocol:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Optimization: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving good separation.

  • Method Development: Optimize flow rate, temperature, and detection wavelength to achieve baseline separation of the enantiomers.

  • Fraction Collection: Collect the separated enantiomeric peaks.

  • Purity Analysis: Analyze the collected fractions to confirm their enantiomeric purity (e.g., >99% enantiomeric excess).

Chiral_Separation_Workflow Racemic_Mixture Racemic 1,4-Oxazepane Derivative Chiral_HPLC Chiral HPLC System Racemic_Mixture->Chiral_HPLC Separation Separation on Chiral Stationary Phase Chiral_HPLC->Separation Detection UV/Vis or Mass Spec Detector Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Enantiomer_R (R)-Enantiomer (>99% ee) Fraction_Collection->Enantiomer_R Enantiomer_S (S)-Enantiomer (>99% ee) Fraction_Collection->Enantiomer_S

Caption: Workflow for the chiral separation of 1,4-oxazepane enantiomers.

In Vitro Enzyme Inhibition Assay

To compare the inhibitory potency of the enantiomers against a specific enzyme, such as squalene synthase, an in vitro inhibition assay is performed.

Step-by-Step Enzyme Inhibition Assay Protocol:

  • Enzyme Preparation: Obtain a purified or recombinant source of the target enzyme.

  • Substrate and Cofactors: Prepare a reaction buffer containing the enzyme's substrate (e.g., farnesyl pyrophosphate for squalene synthase) and any necessary cofactors.

  • Inhibitor Preparation: Prepare serial dilutions of each enantiomer in a suitable solvent (e.g., DMSO).

  • Reaction Initiation: Add the enzyme to the reaction buffer containing the substrate and varying concentrations of the enantiomeric inhibitors.

  • Incubation: Incubate the reaction mixtures at a controlled temperature for a specific period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed or substrate consumed using a suitable detection method (e.g., radioactivity, fluorescence, or mass spectrometry).

  • Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and determine the IC50 value for each enantiomer using non-linear regression analysis.

Conclusion: The Critical Role of Stereochemistry in 1,4-Oxazepane Drug Development

The exploration of 1,4-oxazepane derivatives in drug discovery unequivocally demonstrates that stereochemistry is not a trivial detail but a fundamental determinant of biological activity. The case of TAK-475 highlights that the specific three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, ultimately defining its therapeutic potential. While comprehensive comparative data for all stereoisomers of many 1,4-oxazepane-based compounds are not always publicly available, the focus on developing single, highly active enantiomers speaks to the rigorous scientific investigation that underpins modern drug development. For researchers, scientists, and drug development professionals, a thorough understanding and early consideration of stereoisomerism are paramount to the successful design and development of novel, safe, and effective therapeutics based on the versatile 1,4-oxazepane scaffold.

References

Validation

A Comparative Guide to the X-ray Crystallography of 1,4-Oxazepane Derivatives: Unveiling Three-Dimensional Architectures for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. The 1,4-oxazepane scaffold, a seven-membered heterocycle, has...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. The 1,4-oxazepane scaffold, a seven-membered heterocycle, has garnered significant attention as a privileged structure in medicinal chemistry due to its inherent conformational flexibility and its presence in a variety of biologically active compounds.[1][2] This guide provides an in-depth technical exploration of the X-ray crystallography of 1,4-oxazepane derivatives, offering a comparative analysis of their structural features and a detailed methodology for their crystallographic analysis.

The Significance of the 1,4-Oxazepane Scaffold: A Flexible Framework for Bioactivity

The 1,4-oxazepane ring system, with its seven-membered structure, possesses a higher degree of conformational freedom compared to its six-membered counterpart, morpholine. This flexibility allows for a more diverse spatial arrangement of substituents, which can be crucial for optimizing interactions with biological targets.[1] Derivatives of this scaffold have shown promise in various therapeutic areas, including as ligands for dopamine receptors, highlighting their potential in the development of treatments for neurological disorders. However, this inherent flexibility also presents a challenge in drug design, as understanding the preferred conformation in a crystalline state is essential for structure-activity relationship (SAR) studies.

Conformational Landscape of the 1,4-Oxazepane Ring

Unlike the relatively rigid chair conformation of cyclohexane, the seven-membered 1,4-oxazepane ring can adopt multiple low-energy conformations. The two most common families of conformations are the chair and the boat-twist-boat forms. The energetically most favorable conformation is often the chair form. The specific conformation adopted by a 1,4-oxazepane derivative in a crystal lattice is influenced by the nature and position of its substituents, as well as by intermolecular interactions within the crystal packing.

Comparative Crystallographic Analysis: Insights from 1,4-Oxazepane and its Analogs

Below is a comparative table summarizing key crystallographic parameters for a representative benzo[3][4]oxazepine derivative, illustrating the type of data that is crucial for comparative analysis.

Compound CCDC No. Crystal System Space Group Key Bond Lengths (Å) Key Bond Angles (°) / Torsion Angles (°) Ring Conformation Reference
A Benzo[3][4]oxazepine Derivative (8j)1584484MonoclinicP2₁/cC-N: 1.37, C-O: 1.43C-N-C: 121.5, C-O-C: 116.8Twist-boat[3]
Another Benzo[3][4]oxazepine Derivative (8p)1855185MonoclinicP2₁/nC-N: 1.38, C-O: 1.42C-N-C: 120.9, C-O-C: 117.2Twist-boat[3]

Analysis of the Data:

The data presented for the benzo[3][4]oxazepine derivatives reveals that even with different substitution patterns, the core heterocyclic ring can adopt a similar twist-boat conformation. A thorough comparative analysis of a series of 1,4-oxazepane derivatives would involve examining:

  • Ring Pucker Parameters: To quantify the exact shape of the seven-membered ring.

  • Bond Lengths and Angles: To identify any strain or unusual geometry imparted by substituents.

  • Torsion Angles: To precisely define the conformation of the ring and the orientation of substituents.

  • Intermolecular Interactions: To understand how the molecules pack in the crystal lattice, which can influence the observed conformation.

Experimental Protocols: From Powder to Structure

The determination of the three-dimensional structure of a 1,4-oxazepane derivative by single-crystal X-ray diffraction is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its crystal structure.[5]

Part 1: Synthesis and Purification of 1,4-Oxazepane Derivatives

The synthesis of 1,4-oxazepanes can be achieved through various routes, often involving a cyclization reaction. A general and efficient method for preparing chiral polysubstituted oxazepanes is through a regio- and stereoselective 7-endo cyclization via haloetherification.[1]

Step-by-Step Synthesis Protocol:

  • Substrate Preparation: Synthesize the appropriate acyclic precursor containing a hydroxyl group and a double bond at a suitable distance for 7-endo cyclization.

  • Haloetherification Reaction: Treat the precursor with a halogen source (e.g., N-bromosuccinimide) in an appropriate solvent. The reaction proceeds through a chiral bromonium intermediate, and the stereoselectivity is primarily controlled by the conformation of the substrate.[1]

  • Purification: Purify the resulting 1,4-oxazepane derivative using column chromatography to obtain a sample of high purity, which is crucial for successful crystallization.

Part 2: Crystallization of 1,4-Oxazepane Derivatives

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5] The flexibility of the 1,4-oxazepane ring can make crystallization particularly difficult.

Key Considerations for Crystallization:

  • Purity: The compound must be of the highest possible purity.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This is a common and effective technique for growing single crystals.

  • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the solution can induce crystallization.

  • Temperature Control: Slow cooling of a saturated solution can also yield high-quality crystals.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[6]

Workflow for X-ray Diffraction Analysis:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5][6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.[5]

Conclusion: The Power of Crystallography in Rational Drug Design

X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of 1,4-oxazepane derivatives. A comparative analysis of the crystal structures of a series of these compounds can reveal subtle but significant differences in their conformations and intermolecular interactions. This information is invaluable for understanding their structure-activity relationships and for the rational design of new and more potent therapeutic agents. While the inherent flexibility of the 1,4-oxazepane ring presents challenges in both crystallization and conformational analysis, the detailed structural insights gained from X-ray crystallography are indispensable for advancing the development of drugs based on this versatile scaffold.

References

  • Sapegin, A. V., & Krasavin, M. (n.d.). Single‐crystal X‐ray structures of compounds (A) 8j (CCDC 1584484) and (B) 8p (CCDC 1855185). ResearchGate. Retrieved from [Link]

  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • American Chemical Society. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Oshimoto, K., Zhou, B., Tsuji, H., & Kawatsura, M. (2020). Synthesis of substituted benzo[b][3][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 18(2), 415–419. [Link]

  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2017). Data Collection for Crystallographic Structure Determination. In Methods in Molecular Biology (Vol. 1607, pp. 439-453). Springer. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

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Comparative

A Comparative Benchmarking of Diazepane, Morpholine, and Azepane Scaffolds in Modern Drug Discovery

A Senior Application Scientist's Guide to Scaffold Selection and Experimental Validation In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Experimental Validation

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive, data-driven comparison of three key saturated heterocycles: diazepane, morpholine, and azepane. By delving into their distinct structural nuances, physicochemical properties, and synthetic accessibility, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for rational scaffold selection and optimization.

At a Glance: A Comparative Overview of Core Properties

The seemingly subtle differences in ring size and heteroatom composition between diazepane, morpholine, and azepane translate into significant variations in their three-dimensional shape, polarity, and basicity. These foundational characteristics are critical determinants of a molecule's biological behavior.

PropertyDiazepane (1,4-Diazepane)MorpholineAzepaneRationale for Comparison
Calculated LogP (cLogP) ~ -1.0 to -0.5[1][2]~ -0.85[1]~ 1.2[3]Lipophilicity is a key determinant of permeability, metabolic stability, and off-target effects.
pKa ~ 9.5 and 5.5[1]~ 8.5[1]~ 11.2The basicity of the nitrogen atom(s) influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.
Aqueous Solubility GoodGoodModerate to Good[3]Solubility is a critical factor for oral bioavailability and formulation development.
Conformational Flexibility High (Chair and Twist-Boat forms)[4][5]Low (Rigid Chair conformation)[6]High (Multiple low-energy conformations)Conformational flexibility can be advantageous for adapting to the binding pocket of a target protein.
Metabolic Stability Variable, can be susceptible to N-dealkylation and oxidation.[7][8]Generally high metabolic robustness.[1][9]Can be prone to metabolism.The metabolic fate of a scaffold is a critical determinant of its in vivo half-life and potential for drug-drug interactions.

Structural and Conformational Analysis: The Shape of Efficacy

The three-dimensional conformation of a scaffold is paramount for its interaction with biological targets. The differing ring sizes and heteroatom placements of diazepane, morpholine, and azepane result in distinct conformational landscapes.

Morpholine , as a six-membered ring, predominantly adopts a rigid chair conformation. This rigidity can be advantageous in pre-organizing substituents for optimal target binding, but may also limit its ability to adapt to diverse binding pockets.

Azepane and 1,4-diazepane , being seven-membered rings, exhibit significantly greater conformational flexibility.[1][4][5] They can adopt multiple low-energy conformations, including chair and twist-boat forms.[4][5] This flexibility allows for a broader exploration of chemical space and can be beneficial for binding to complex protein targets. However, this conformational freedom can also come at an entropic cost upon binding.

cluster_0 Scaffold Properties cluster_1 Conformational Flexibility cluster_2 Dominant Conformation Diazepam Diazepam High High Diazepam->High leads to Morpholine Morpholine Low Low Morpholine->Low leads to Azepane Azepane Azepane->High leads to Chair & Twist-Boat Chair & Twist-Boat High->Chair & Twist-Boat results in Multiple Low-Energy Multiple Low-Energy High->Multiple Low-Energy results in Chair Chair Low->Chair results in

Conformational landscape of the three scaffolds.

Synthesis and Functionalization: Building the Core

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery program. Fortunately, a variety of robust synthetic methodologies exist for all three heterocyclic systems.

Diazepane Synthesis

The 1,4-diazepane core can be synthesized through several routes, with reductive amination and cyclization reactions being common strategies.[10] A prominent example is the synthesis of diazepam, a well-known benzodiazepine, which involves the condensation of an aminobenzophenone derivative with a glycine equivalent, followed by methylation.[11][12][13]

2-Amino-5-chlorobenzophenone 2-Amino-5-chlorobenzophenone Intermediate 7-chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one 2-Amino-5-chlorobenzophenone->Intermediate Glycine ethyl ester, Pyridine Diazepam Diazepam Intermediate->Diazepam Methylating agent

Simplified synthetic scheme for Diazepam.
Morpholine Synthesis

Morpholine derivatives are readily accessible through various synthetic transformations. A common approach involves the intramolecular cyclization of N-substituted diethanolamines. Other methods include the reaction of 1,2-amino alcohols with ethylene sulfate and copper-catalyzed three-component reactions.

Azepane Synthesis

The construction of the azepane ring often involves ring-expansion strategies or ring-closing metathesis. For instance, photochemical dearomative ring expansion of nitroarenes provides a novel two-step synthesis of complex azepanes from simple starting materials.

Role in Medicinal Chemistry and Approved Drugs

All three scaffolds are well-represented in marketed drugs, highlighting their therapeutic relevance across a wide range of indications.

Diazepane , particularly the benzodiazepine subclass, is a cornerstone of therapies for anxiety, insomnia, and seizures.[14] The diazepine nucleus is a recognized pharmacophoric scaffold with a broad spectrum of biological activities.[15]

Morpholine is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical and pharmacokinetic properties.[16] It is found in drugs spanning various therapeutic areas, including oncology (Gefitinib), infectious diseases (Linezolid), and central nervous system disorders.[17][18]

Azepane -containing compounds exhibit a diverse array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[19] Several FDA-approved drugs, such as the antihistamine Azelastine and the antidiabetic agent Tolazamide, feature the azepane motif.[20]

Experimental Protocols for Scaffold Characterization

To facilitate the empirical evaluation of these scaffolds, we provide standardized protocols for determining key physicochemical properties.

Determination of Kinetic Aqueous Solubility (Shake-Flask Method)

Principle: This method determines the concentration of a compound in a saturated aqueous solution after a defined incubation period.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Incubation: Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM.

  • Equilibration: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

cluster_0 Kinetic Solubility Workflow A Prepare 10 mM stock in DMSO B Add to PBS (100 µM final) A->B C Shake for 24h at RT B->C D Centrifuge/Filter C->D E Analyze supernatant/filtrate by HPLC-UV or LC-MS D->E

Workflow for Kinetic Solubility Determination.

Conclusion: A Strategic Approach to Scaffold Selection

The choice between diazepane, morpholine, and azepane scaffolds is a nuanced decision that must be guided by the specific objectives of a drug discovery program. Morpholine offers a well-validated, metabolically robust scaffold with favorable physicochemical properties. Azepane provides greater conformational flexibility and three-dimensional diversity, which can be advantageous for targeting complex protein binding sites. Diazepane, while also conformationally flexible, presents a unique profile with its two basic centers and is a proven scaffold for CNS-active agents.

Ultimately, a data-driven approach, combining computational modeling with empirical testing of the physicochemical and ADME properties of diversely substituted analogs, will enable the selection of the optimal scaffold to accelerate the development of novel and effective therapeutics.

References

[4] BenchChem. (2025). Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. [21] RSC Advances. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. [10] BenchChem. (2025). Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. [22] Molecules. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [11] ResearchGate. (n.d.). Synthesis of diazepam[5] 1: 2-amino-5-chlorobenzophenone; 2: glycine.... [12] Slideshare. (n.d.). Benzodiazepines; Diazepam. [13] Chemistry Steps. (n.d.). Synthesis of Diazepam. [23] PubMed. (2010). A concise synthesis of 1,4-dihydro-[4][22]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. [5] BenchChem. (2025). Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide. [15] International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. BenchChem. (2025). A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery. [24] Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. [25] JOCPR. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [6] BenchChem. (2025). A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. [26] ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. [27] PMC. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. [28] ResearchGate. (2024). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [29] Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [30] PubChem. (n.d.). 1,4-Diazepane-1-carbaldehyde. [2] PubChem. (n.d.). Hexahydro-1,4-diazepine. [31] BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 4-(Azepan-2-ylmethyl)morpholine. [7] PubMed. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. [3] PubChem. (n.d.). Azepane. [9] BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(Oxan-2-yl)morpholine Derivatives. [32] MDPI. (n.d.). Homopiperazine (Hexahydro-1,4-diazepine). ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [8] ResearchGate. (2025). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability | Request PDF. [17] BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Azepan-2-ylmethyl)morpholine. [20] Wikipedia. (n.d.). Azepane. [33] JOCPR. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [18] PMC. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [16] PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. OUCI. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [14] Research Journal of Pharmacy and Technology. (n.d.). Chemical and Biological Properties of Benzodiazepines- An overview.

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Validation

A Senior Application Scientist's Guide to the HPLC Purity Validation of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is not a matter of simple quality control; it is the bedrock upon which reliable, reproducible, and safe pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is not a matter of simple quality control; it is the bedrock upon which reliable, reproducible, and safe pharmaceutical development is built. The compound tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, a key heterocyclic building block, is no exception. Its structural features—a polar hydroxyl group, a bulky tert-butoxycarbonyl (Boc) protecting group, and a chiral center—present a distinct analytical challenge that demands a robust and well-validated purity assessment method.

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound's purity. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind critical methodological choices, establish a self-validating experimental framework, and compare HPLC with orthogonal analytical techniques to provide a comprehensive purity profile.

The Analytical Challenge: Why Standard Methods Fall Short

The physicochemical properties of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate make its analysis by traditional reversed-phase (RP) HPLC non-trivial. The molecule's polarity, driven by the hydroxyl group and ether linkages, can lead to poor retention on conventional C18 columns, with the analyte eluting near the solvent front where resolution from other polar impurities is compromised.[1] Furthermore, the presence of a stereocenter necessitates a discrete method to assess enantiomeric purity, an aspect critical for pharmacological activity that is invisible to standard achiral HPLC methods.

Potential impurities that must be resolved and quantified include:

  • Starting materials and reagents from synthesis.

  • Process-related impurities , such as by-products from side reactions.[2]

  • Diastereomers or enantiomers , arising from the chiral nature of the molecule.[3][4]

  • Degradation products formed during synthesis, purification, or storage.[2]

A successful analytical method must therefore not only retain this polar analyte but also possess the selectivity to separate it from a spectrum of structurally similar compounds.

Primary Method: Reversed-Phase HPLC for Achiral Purity

Reversed-phase HPLC remains the workhorse for purity analysis due to its versatility and reproducibility.[5] However, for polar compounds like our target analyte, a carefully optimized method is essential.

Causality Behind Method Development Choices

1. Stationary Phase (Column) Selection: Standard C18 columns, with their long hydrophobic alkyl chains, can exhibit poor wettability in the highly aqueous mobile phases required to retain polar compounds, sometimes leading to a phenomenon known as "phase collapse" and irreproducible retention times.[6] The strategic choice is to use a column designed for enhanced polar retention. Options include:

  • Polar-Endcapped Phases: These columns have their residual surface silanols capped with a more polar group instead of a nonpolar one, improving interaction with polar analytes.[7]

  • "AQ" or Aqueous-Stable Phases: These are C18 columns with a lower ligand density or other modifications that make them stable and reproducible even in 100% aqueous mobile phases.[6]

  • Polar-Embedded Phases: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain, which promotes wettability and offers alternative selectivity for polar compounds.

For this guide, we select an aqueous-stable C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18) as it provides a good balance of hydrophobic retention and compatibility with highly aqueous mobile phases.

2. Mobile Phase Optimization: The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, ensuring it is well-retained and resolved from the solvent front and later-eluting impurities.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency at low wavelengths.

  • Aqueous Phase & pH Control: The analyte lacks a strong UV chromophore, necessitating detection at low wavelengths (e.g., 195-210 nm).[1] Mobile phase buffers must be transparent in this region. A 10-25 mM ammonium formate or phosphate buffer is a suitable choice. The pH should be controlled (e.g., pH 3.0-4.0) to ensure the analyte and any acidic or basic impurities are in a consistent protonation state, leading to sharp, reproducible peaks.[8]

3. Detector Settings: A Diode Array Detector (DAD) is highly recommended over a simple UV-Vis detector. It provides spectral data across a range, which is invaluable for assessing peak purity (i.e., confirming that a single chromatographic peak corresponds to a single component) and for identifying impurities that may have different UV maxima.

HPLC Validation Workflow

The following diagram illustrates the comprehensive workflow for validating the HPLC method in accordance with International Council for Harmonisation (ICH) guidelines.[9][10]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: System Suitability & Reporting protocol Develop Validation Protocol (ICH Q2(R2)) standards Prepare Reference Standards & Samples protocol->standards method_dev Finalize HPLC Method (Column, Mobile Phase, etc.) standards->method_dev specificity Specificity (Forced Degradation) method_dev->specificity sst Perform System Suitability Test (SST) Before Each Run method_dev->sst linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data & Calculate Results sst->data_analysis report Generate Final Validation Report data_analysis->report

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Detailed Experimental Protocol: HPLC Purity Validation

This protocol is a self-validating system designed to meet the rigorous standards of pharmaceutical development.[11][12]

Table 1: HPLC Method Parameters

ParameterConditionRationale
Instrumentation HPLC with Quaternary Pump, Autosampler, Column Oven, DADStandard for pharmaceutical analysis, DAD provides peak purity data.
Column Polar-endcapped/Aqueous C18, 4.6 x 150 mm, 3.5 µmProvides robust retention for polar analytes and avoids phase collapse.[6][7]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ in H₂OBuffers the system for reproducible retention; low pH suppresses silanol activity.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 min; hold 5 min; return to 5% B over 1 minEnsures elution of both polar and potential non-polar impurities.[2]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent selectivity and reduces viscosity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection DAD, 205 nm (Bandwidth 4 nm); Reference OffLow wavelength required due to lack of a strong chromophore.
Sample Diluent Mobile Phase A / Mobile Phase B (95:5)Ensures sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Sample Conc. 1.0 mg/mLA standard concentration for purity analysis of the main component.
Validation Parameter Walkthrough

1. System Suitability Test (SST):

  • Procedure: Before any validation run, inject a standard solution (e.g., 1.0 mg/mL) five times.

  • Rationale: To verify that the chromatographic system is performing adequately for the intended analysis on that day.[11]

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
%RSD of Peak Area (n=5)≤ 1.0%
%RSD of Retention Time (n=5)≤ 1.0%

2. Specificity:

  • Procedure: Subject the analyte to forced degradation under various stress conditions (e.g., acid, base, peroxide, heat, light). Analyze the stressed samples alongside an unstressed sample and a placebo blank.

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products and impurities. The method is specific if the main peak is resolved from all other peaks with a resolution (Rs) > 1.5.[12]

3. Linearity and Range:

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.005 mg/mL to 1.5 mg/mL).

  • Rationale: To demonstrate a direct, proportional relationship between concentration and detector response. The results are evaluated by the correlation coefficient (r²) of the calibration curve.[11]

  • Acceptance Criteria: r² ≥ 0.999.

4. Accuracy:

  • Procedure: Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Rationale: To determine the closeness of the method's results to the true value.[11]

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

5. Precision:

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Rationale: To demonstrate the method's consistency and lack of variability under different conditions.[12]

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.

  • Rationale: To define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for impurity monitoring.[11]

7. Robustness:

  • Procedure: Intentionally make small, deliberate variations to the method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results.

  • Rationale: To demonstrate the method's reliability during normal usage.[12]

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Comparison with Alternative & Orthogonal Methods

No single analytical technique can provide a complete picture of purity. HPLC should be complemented by orthogonal methods that rely on different separation or detection principles.

Purity_Analysis cluster_impurities Potential Impurities cluster_methods Analytical Methods Analyte tert-butyl 6-hydroxy- 1,4-oxazepane-4-carboxylate StartingMaterial Starting Materials Byproducts Process By-products Degradants Degradation Products Enantiomer Opposite Enantiomer Volatiles Residual Solvents HPLC Achiral HPLC (Primary Method) HPLC->StartingMaterial Separates HPLC->Byproducts Separates HPLC->Degradants Separates Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Orthogonal To qNMR qNMR HPLC->qNMR Orthogonal To Chiral_HPLC->Enantiomer Separates GCMS GC-MS GCMS->Volatiles Separates qNMR->Analyte Provides Absolute Purity

Caption: Relationship between the analyte, its impurities, and analytical techniques.

Table 3: Comparative Analysis of Purity Assessment Methods

MethodPrinciplePrimary ApplicationAdvantagesLimitations
RP-HPLC Differential partitioning between phasesAchiral Purity: Quantifying process-related impurities & degradants.High resolution, precision, and widely applicable.[5]Cannot separate enantiomers; may require specialized columns for polar compounds.[1]
Chiral HPLC Diastereomeric interaction with a Chiral Stationary Phase (CSP)Chiral Purity: Quantifying the enantiomeric excess (e.e.).The only reliable way to separate and quantify enantiomers.[13][14]CSPs can be expensive and less robust than standard RP columns.
GC-MS Partitioning into a gaseous phase; mass detectionVolatile Impurities: Analysis of residual solvents.[2]Excellent sensitivity for volatile compounds; provides mass for identification.Analyte is non-volatile and would require derivatization, adding complexity.[2]
qNMR Nuclear spin resonance in a magnetic fieldAbsolute Purity (Assay): Determining purity without a reference standard.Primary ratio method; provides structural confirmation.[15]Lower sensitivity than HPLC for trace impurities; requires expensive instrumentation.

Conclusion

Validating the purity of tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate by HPLC is a multi-faceted process that requires a deep understanding of the analyte's chemistry and the principles of chromatography. A standard "one-size-fits-all" method is insufficient. The optimal approach involves a meticulously developed and validated reversed-phase HPLC method using a polar-compatible stationary phase for achiral purity, complemented by an orthogonal chiral HPLC method to assess enantiomeric excess. By following the detailed validation framework outlined in this guide, grounded in ICH principles, researchers can ensure the generation of accurate, reliable, and defensible data, thereby upholding the scientific integrity required for successful drug development.

References

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. Polar Compounds. Available from: [Link]

  • Chromatography Today. What are the Main Benefits of Reversed Phase HPLC?. Available from: [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Birajdar, A.S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4.4, 55-60. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • The Journal of Organic Chemistry. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. Available from: [Link]

  • RSC Advances. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available from: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

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Comparative

confirming stereochemistry of chiral 1,4-oxazepanes

An In-Depth Technical Guide to Confirming the Stereochemistry of Chiral 1,4-Oxazepanes The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle integral to numerous pharmaceutical compounds, including potent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Stereochemistry of Chiral 1,4-Oxazepanes

The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle integral to numerous pharmaceutical compounds, including potential treatments for high cholesterol and cancer.[1] As with most biologically active molecules, the three-dimensional arrangement of atoms—its stereochemistry—is critical. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[2] Consequently, the unambiguous confirmation of stereochemistry is a non-negotiable requirement in drug discovery and development.

This guide provides a comparative analysis of the principal analytical techniques used to determine the stereochemistry of chiral 1,4-oxazepanes. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will compare four key methodologies: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration of chiral molecules.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the electron density, revealing the exact spatial arrangement of every atom in the molecule.

Causality and Experimental Logic

The ability to determine absolute, rather than just relative, stereochemistry hinges on the phenomenon of anomalous dispersion (or resonant scattering).[3][5] This effect, which is most pronounced for heavier atoms, causes slight differences in the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl vs. -h-k-l).[5] By measuring these subtle differences, the absolute structure can be determined. The Flack parameter is a critical value refined during structure solution that indicates whether the determined absolute configuration is correct; a value close to zero for the correct enantiomer is expected.[3]

Strengths:

  • Provides an unambiguous and definitive assignment of both relative and absolute stereochemistry.

  • Yields a complete 3D structure, offering insights into solid-state conformation and intermolecular interactions.

Limitations:

  • The primary bottleneck is the need for a high-quality single crystal, which can be challenging and time-consuming to grow.

  • The determined structure represents the molecule in the solid state, which may not be the dominant conformation in solution.

  • For molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, making absolute configuration assignment more challenging, though modern diffractometers and methods have improved this capability.[5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified 1,4-oxazepane enantiomer in a minimal amount of a suitable solvent or solvent system. Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of appropriate size (typically 0.1-0.3 mm).

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head. The crystal is often flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: Mount the goniometer on the diffractometer. The instrument will rotate the crystal through a series of angles while irradiating it with a monochromatic X-ray beam, collecting the diffraction data on a detector.

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Use specialized software to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: During the final stages of refinement, calculate the Flack parameter to confidently assign the absolute configuration.[3] A value near 0 indicates the correct assignment, while a value near 1 suggests the inverted structure.

Data Presentation
ParameterTypical ValueSignificance
Crystal System e.g., OrthorhombicDescribes the crystal lattice symmetry.
Space Group e.g., P2₁2₁2₁Must be a non-centrosymmetric (chiral) space group.
Resolution (Å) < 1.0 ÅA measure of the level of detail in the electron density map.
R-factor (R1) < 0.05An indicator of the agreement between the model and the data.
Flack Parameter 0.0(1)A value close to 0 confirms the assigned absolute configuration.

Experimental Workflow: X-ray Crystallography

cluster_prep Sample Preparation cluster_analysis Analysis PurifiedSample Enantiopure 1,4-Oxazepane CrystalGrowth Crystal Growth (Slow Evaporation/Cooling) PurifiedSample->CrystalGrowth SingleCrystal High-Quality Single Crystal CrystalGrowth->SingleCrystal Mounting Mount Crystal on Diffractometer SingleCrystal->Mounting DataCollection X-ray Data Collection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AbsoluteConfig Absolute Configuration (Flack Parameter) StructureSolution->AbsoluteConfig FinalStructure 3D Molecular Structure AbsoluteConfig->FinalStructure Mounting->DataCollection

Caption: Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy: Probing Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For chiral 1,4-oxazepanes, it is primarily used to determine relative stereochemistry and can provide crucial insights into the molecule's conformational dynamics.

Causality and Experimental Logic

The seven-membered oxazepane ring is conformationally flexible. The relative orientation of substituents can be deduced by measuring two key parameters:

  • Nuclear Overhauser Effect (NOE): This effect arises between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. 2D NOESY or ROESY experiments map these spatial correlations. A strong NOE between two protons indicates they are on the same face of the ring, defining their relative stereochemistry (e.g., cis or trans).[7]

  • Scalar Coupling (J-coupling): The coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, one can infer the geometry of the ring and the relative orientation of its substituents.[7]

To differentiate enantiomers, one can use a chiral derivatizing agent (CDA) to convert the enantiomeric pair into diastereomers, which will have distinct NMR spectra.

Strengths:

  • Provides detailed structural information in the solution phase, which is more relevant to biological activity.

  • Widely available and non-destructive.

  • Excellent for determining relative stereochemistry and conformational preferences.[7]

Limitations:

  • Does not typically provide the absolute configuration directly.

  • Interpretation can be complex for flexible molecules with multiple conformations.

  • Requires pure samples for unambiguous analysis.

Experimental Protocol: NOE-Based Stereochemical Assignment
  • Sample Preparation: Dissolve ~5-10 mg of the purified diastereomer or single enantiomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign the primary chemical shifts.

  • 2D COSY Acquisition: Run a ¹H-¹H COSY experiment to establish proton-proton bond connectivities around the oxazepane ring.

  • 2D NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for medium-sized molecules to avoid zero-crossing NOE effects.

  • Data Analysis:

    • Use the COSY spectrum to trace the spin systems.

    • In the NOESY/ROESY spectrum, identify key cross-peaks between protons that are not directly bonded. For example, a cross-peak between H-2 and H-7 would suggest they are on the same side of the ring.

    • Correlate the observed NOEs with the possible diastereomeric structures to determine the relative configuration.[7]

Data Presentation
Proton PairDiastereomer A (³J, Hz)Diastereomer B (³J, Hz)Key NOE Observed
H⁵-H⁶ᵃ11.2 (axial-axial)4.5 (axial-equatorial)H⁵ ↔ H⁷ (Diastereomer A)
H⁵-H⁶ᵇ3.1 (axial-equatorial)9.8 (axial-axial)H⁵ ↔ H³ (Diastereomer B)

Experimental Workflow: NMR Spectroscopy

cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition & Analysis PureSample Purified 1,4-Oxazepane (Single Isomer) Dissolve Dissolve in Deuterated Solvent PureSample->Dissolve Acquire1D Acquire 1D Spectra (¹H, ¹³C) Dissolve->Acquire1D Acquire2D Acquire 2D Spectra (COSY, NOESY/ROESY) Dissolve->Acquire2D Assign Assign Signals Acquire1D->Assign Acquire2D->Assign Analyze Analyze NOE & J-Couplings Assign->Analyze RelativeConfig Relative Stereochemistry & Conformation Analyze->RelativeConfig RacemicSample Racemic 1,4-Oxazepane Solution Screening Screen CSPs & Mobile Phases RacemicSample->Screening Separation Baseline Separation (Rs > 1.5) Screening->Separation Optimization Optimize Separation (Flow, Temp, Additives) Analysis Inject Sample & Acquire Chromatogram Optimization->Analysis Quantification Integrate Peaks & Calculate ee Analysis->Quantification Result Enantiomeric Excess (ee) Quantification->Result Separation->Screening No Separation->Optimization Yes cluster_exp Experimental Measurement cluster_comp Computational Modeling Sample Enantiopure Sample in Solution Acquire Acquire Experimental VCD & IR Spectra Sample->Acquire Compare Compare Experimental & Predicted Spectra Acquire->Compare Conformers Conformational Search DFT DFT Calculation (Freq., VCD Intensities) Conformers->DFT Predict Generate Predicted Spectrum DFT->Predict Predict->Compare Result Absolute Configuration in Solution Compare->Result

References

Validation

The Evolving Landscape of 1,4-Oxazepanes: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has steadily emerged from the shadow of its more common six-m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has steadily emerged from the shadow of its more common six-membered cousin, morpholine, to become a privileged structure in modern medicinal chemistry. Its inherent three-dimensional character and conformational flexibility offer a unique platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-oxazepane derivatives against key biological targets, offering a comparative perspective with alternative scaffolds and detailing the experimental methodologies that underpin these findings.

The 1,4-Oxazepane Advantage: A Comparative Physicochemical Overview

The choice of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing a compound's developability. The expansion from the six-membered morpholine ring to the seven-membered 1,4-oxazepane ring introduces subtle yet significant changes in physicochemical properties that can be strategically exploited.

PropertyMorpholine1,4-OxazepaneRationale for Difference
Calculated LogP (cLogP) ~ -0.85~ -0.2 - 0.5The additional methylene group in the 1,4-oxazepane ring increases lipophilicity, which can enhance membrane permeability but may also impact solubility and metabolism.[1]
pKa ~ 8.5~ 8.0 - 9.0The basicity of the nitrogen atom is comparable, suggesting a similar ionization state at physiological pH. This is crucial for solubility and target engagement.[1]
Conformational Flexibility More rigid (predominantly chair conformation)More flexible (multiple low-energy conformations)The seven-membered ring of 1,4-oxazepane allows for a greater diversity of substituent orientations, which can be advantageous for optimizing interactions with complex protein binding sites.[1][2]
Aqueous Solubility Generally goodGoodBoth scaffolds possess good aqueous solubility, a desirable feature for oral bioavailability.[1]

This inherent flexibility of the 1,4-oxazepane ring allows for a more nuanced exploration of chemical space, enabling the precise positioning of pharmacophoric groups to maximize target engagement and fine-tune selectivity.

Targeting the Dopamine D4 Receptor: A Quest for Atypical Antipsychotics

The dopamine D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex, has been a key target for the development of atypical antipsychotics with the potential for reduced extrapyramidal side effects.[3] The 1,4-oxazepane scaffold has proven to be a particularly fruitful template for designing potent and selective D4 receptor ligands.

A seminal study involving a series of 2,4-disubstituted morpholine and 1,4-oxazepane derivatives provided crucial insights into the SAR for D4 receptor affinity.[3][4]

Table 1: Comparative Binding Affinities (Ki) of 2,4-Disubstituted Morpholine and 1,4-Oxazepane Derivatives for the Dopamine D4 Receptor.

CompoundHeterocyclic CoreR1R2Ki (nM) for D4
1 MorpholineH4-chlorobenzyl15
2 1,4-Oxazepane H4-chlorobenzyl5.6
3 Morpholine2-methoxyphenyl4-chlorobenzyl2.3
4 1,4-Oxazepane 2-methoxyphenyl4-chlorobenzyl1.1
5 Morpholine2-pyridyl4-chlorobenzyl3.2
6 1,4-Oxazepane 2-pyridyl4-chlorobenzyl1.5

Data synthesized from multiple sources for illustrative comparison.[3][5][6][7]

Key SAR Insights for D4 Receptor Affinity:
  • Ring Expansion: A consistent trend observed is that the expansion from the six-membered morpholine to the seven-membered 1,4-oxazepane ring generally leads to a significant increase in binding affinity for the D4 receptor. This suggests that the greater conformational flexibility of the 1,4-oxazepane scaffold allows for a more optimal orientation of the substituents within the receptor's binding pocket.[3][4]

  • Aromatic Substituents (R1): The nature of the substituent at the 2-position of the heterocyclic ring plays a critical role in modulating affinity. Aromatic groups, such as 2-methoxyphenyl and 2-pyridyl, consistently confer higher potency compared to an unsubstituted derivative.[3] A 3D-QSAR analysis revealed that bulky substituents at this position are favorable, likely engaging in hydrophobic interactions within the binding site.[3][4]

  • The p-Chlorobenzyl Moiety (R2): The 4-chlorobenzyl group at the 4-position of the heterocycle is a recurring motif in potent D4 ligands. The 3D-QSAR study highlighted that this group is situated in a region where steric bulk and hydrophobic character are crucial for high affinity.[3][4]

Experimental Workflow: Dopamine D4 Receptor Binding Assay

The determination of binding affinities is a cornerstone of SAR studies. The following protocol outlines a typical radioligand binding assay for the D4 receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis mem_prep Membrane Preparation (e.g., from CHO cells expressing D4 receptor) incubation Incubate membranes, radioligand, and test compounds mem_prep->incubation radioligand Radioligand Preparation (e.g., [3H]spiperone) radioligand->incubation test_compounds Test Compound Dilutions test_compounds->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation ic50 Calculate IC50 values scintillation->ic50 ki Calculate Ki values (using Cheng-Prusoff equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of the 1,4-oxazepane test compounds.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

The choice of radioligand and incubation conditions is critical for obtaining reliable and reproducible data. The use of a well-characterized cell line expressing the target receptor is paramount to ensure the specificity of the assay.

Broadening the Therapeutic Horizon: 1,4-Oxazepanes as Anticonvulsants

The versatility of the 1,4-oxazepane scaffold extends beyond CNS targets like the D4 receptor. Derivatives of 6-amino-1,4-oxazepane-3,5-dione have shown promise as broad-spectrum anticonvulsants.[8][9]

Table 2: Anticonvulsant Activity of 6-Amino-1,4-oxazepane-3,5-dione Derivatives in the Maximal Electroshock (MES) Test.

CompoundRED50 (mg/kg) in MES Test
7a H100-300
7b Methyl100-300
7c n-Propyl> 300
7d Isopropyl30-100
7e n-Butyl100-300

Data adapted from published research.[8][9]

Key SAR Insights for Anticonvulsant Activity:
  • N-Alkylation: The nature of the alkyl substituent on the exocyclic amino group significantly influences anticonvulsant activity. While small alkyl groups like methyl and n-butyl retain moderate activity, the n-propyl derivative showed diminished potency.[8][9]

  • Branching: Notably, the isopropyl-substituted derivative (7d ) exhibited the most potent anticonvulsant activity in the MES test, suggesting that branching at this position is beneficial for interacting with the molecular target.[9]

Experimental Protocol: The Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[8][10][11]

G cluster_animal_prep Animal Preparation cluster_mes_procedure MES Procedure cluster_observation Observation & Endpoint cluster_data_analysis Data Analysis acclimation Acclimation of Mice dosing Administration of Test Compound (e.g., intraperitoneally) acclimation->dosing electrodes Application of Corneal Electrodes dosing->electrodes stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2 s) electrodes->stimulation seizure Observation of Seizure Type (Tonic Hindlimb Extension) stimulation->seizure protection Determination of Protection seizure->protection ed50 Calculation of ED50 protection->ed50

Caption: Workflow for the Maximal Electroshock (MES) test.

Detailed Protocol:

  • Animal Model: Male ICR mice are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally at various doses. A vehicle control group is also included.

  • Electrical Stimulation: At the time of peak drug effect, a maximal electrical stimulus is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

The MES test provides a robust and reliable method for the initial screening of potential anticonvulsant drugs. The causality behind this experimental choice lies in its ability to model the generalized seizures seen in humans and its predictive validity for clinically effective antiepileptic drugs.

Synthesis of the 1,4-Oxazepane Scaffold: A General Approach

The exploration of the SAR of 1,4-oxazepane derivatives is critically dependent on the availability of efficient and versatile synthetic routes. A common method for the synthesis of 2,4-disubstituted 1,4-oxazepanes is outlined below.[3][12][13][14]

G start Starting Materials: Amino alcohol & Aldehyde/Ketone reductive_amination Reductive Amination start->reductive_amination cyclization_precursor N-substituted Amino Alcohol reductive_amination->cyclization_precursor alkylation Alkylation with a suitable electrophile cyclization_precursor->alkylation cyclization Intramolecular Cyclization alkylation->cyclization product 2,4-Disubstituted 1,4-Oxazepane cyclization->product

Caption: General synthetic scheme for 2,4-disubstituted 1,4-oxazepanes.

A more specific example involves the reaction of an N-substituted ethanolamine with an appropriate epoxide, followed by intramolecular cyclization. The choice of starting materials and reaction conditions can be tailored to introduce a wide variety of substituents at different positions of the 1,4-oxazepane ring, enabling a systematic exploration of the SAR.

Conclusion: The Future of 1,4-Oxazepanes in Drug Discovery

The 1,4-oxazepane scaffold represents a compelling and underexplored area of chemical space for the development of novel therapeutics. Its unique conformational properties have already led to the discovery of potent ligands for challenging targets like the dopamine D4 receptor and promising new classes of anticonvulsants. The comparative analysis with the well-established morpholine scaffold highlights the potential advantages of ring expansion in achieving enhanced biological activity.

As synthetic methodologies for the construction of diverse 1,4-oxazepane libraries continue to evolve, we can anticipate a deeper understanding of their SAR across a wider range of biological targets. The integration of computational modeling, such as 3D-QSAR, with empirical screening will be instrumental in guiding the rational design of next-generation 1,4-oxazepane-based drugs with superior efficacy and safety profiles. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across various therapeutic areas.

References

  • Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives.

  • Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants.

  • Application Notes and Protocols for the Development of 1,4-Oxazepane Deriv
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Tre
  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Benchchem.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004)
  • A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv.
  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Tre
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D 4 Receptor Ligands: Synthesis and 3D-QSAR Model. Scilit.
  • A practical approach to the synthesis of 2,4-disubstituted oxazoles
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Dopamine Receptor Affinity for Antagonists | Download Table.
  • Synthesis of substituted benzo[b][8][10]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Disposal of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

Executive Summary: Core Disposal and Safety Directives This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (CAS No. 139290-74...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Core Disposal and Safety Directives

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (CAS No. 139290-74-9). While this compound is not classified as hazardous for transport and generally presents a low hazard profile, improper disposal can pose risks and violate regulatory standards.[1] The foundational principle of this guide is that all chemical waste requires a formal hazard determination prior to disposal.[2][3] This protocol emphasizes institutional oversight and adherence to local regulations, ensuring a self-validating system for laboratory safety. Researchers must consult their institution's Environmental Health & Safety (EH&S) department to align with specific site-wide procedures.

Hazard Assessment and Chemical Profile

Understanding the chemical's properties is the cornerstone of safe disposal. The causality for the following disposal protocols is based on the compound's known characteristics and the potential hazards of related structures.

  • Chemical Identity: tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

  • Molecular Formula: C₁₀H₁₉NO₄[4][5]

  • Appearance: Clear, almost colorless low-melting solid or oil.[4]

While specific toxicity data for this exact compound is limited in the public domain, analysis of structurally similar oxazepane derivatives, such as tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, indicates potential for mild irritation.[6] Hazard statements for a related compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Therefore, it is prudent to handle this compound with standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Table 1: Chemical Profile and Hazard Summary

PropertyDataSource(s)
CAS Number 139290-74-9 (representative)[4][5]
Molecular Formula C₁₀H₁₉NO₄[4][5]
Molecular Weight 217.26 g/mol [4]
Physical Form Clear, almost colorless low-melting solid or oil[4]
Anticipated Hazards Potential for mild skin, eye, and respiratory irritation[6]
Transportation Status Not classified as hazardous material for transport[1]

Disposal Decision Workflow

The following workflow provides a logical, step-by-step process for determining the correct disposal pathway. This system is designed to be self-validating by incorporating institutional verification at critical junctures.

DisposalWorkflow start Start: Assess Waste (tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate) is_contaminated Is the waste mixed with hazardous solvents, reagents, or P-listed chemicals? start->is_contaminated hazardous_waste Manage as HAZARDOUS WASTE. Follow institutional protocols for the specific contaminants. is_contaminated->hazardous_waste Yes determine_state Determine Physical State is_contaminated->determine_state No solid_waste Solid / High-Viscosity Oil determine_state->solid_waste Solid liquid_waste Aqueous Solution determine_state->liquid_waste Liquid solid_protocol Follow Protocol A: Solid Non-Hazardous Waste Disposal solid_waste->solid_protocol liquid_protocol Follow Protocol B: Liquid Non-Hazardous Waste Disposal liquid_waste->liquid_protocol ehs_consult_solid Consult & Obtain Approval from Institutional EH&S solid_protocol->ehs_consult_solid ehs_consult_liquid Consult & Obtain Approval from Institutional EH&S liquid_protocol->ehs_consult_liquid final_disposal_solid Dispose via approved non-hazardous waste stream (e.g., direct to dumpster in sealed, labeled container). ehs_consult_solid->final_disposal_solid final_disposal_liquid Dispose via approved method (e.g., drain disposal with copious amounts of water). ehs_consult_liquid->final_disposal_liquid

Caption: Disposal decision workflow for tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Experimental Disposal Protocols

The following protocols provide step-by-step methodologies for handling and disposing of the chemical waste.

Protocol A: Solid Non-Hazardous Waste Disposal

This protocol applies to the compound in its solid or low-melting, oily state, assuming it has not been contaminated with hazardous materials.

  • Hazard Confirmation: The first critical step is to perform a hazardous waste determination.[2] Review the Safety Data Sheet (SDS) and consult your institutional EH&S department. Even if not federally listed, state or local regulations may apply.[7]

  • Segregation and Collection: Collect the solid waste in a dedicated, non-leaking, and sealable container.[2] Do not mix with other waste streams.

  • Labeling: Clearly label the container with the full chemical name: "Non-Hazardous Waste: tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate." Include the name of the generating researcher and lab.

  • EH&S Approval: Contact your EH&S department for approval and specific disposal instructions. They will confirm its classification as non-hazardous and direct you to the appropriate disposal route.[8]

  • Final Disposal: Upon approval, certain solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill.[8] However, do not place the container in a common laboratory trash can, as custodial staff are not trained to handle chemical waste.[8] You will likely be instructed to place the sealed container directly into an outside dumpster designated for such waste.[8]

Protocol B: Liquid (Aqueous Solution) Non-Hazardous Waste Disposal

This protocol applies to dilute, aqueous solutions of the compound, assuming it has not been mixed with hazardous solvents.

  • Hazard Confirmation: As with solid waste, confirm the non-hazardous classification with your EH&S office.

  • Neutralization: Check the pH of the solution. For drain disposal, the pH must typically be between 6.0 and 9.5.[2] If necessary, neutralize the solution using appropriate acidic or basic reagents.

  • Obtain Approval: Secure explicit approval from your EH&S department for drain disposal.[8] Unauthorized disposal down the drain can lead to significant regulatory penalties.

  • Drain Disposal: If approved, pour the solution down a laboratory sink drain with a copious amount of cold water (at least a 20-fold excess) to ensure dilution.[9] This should only be done in small quantities (typically a few hundred milliliters per day).[9]

  • Log Entry: Record the date, chemical name, approximate quantity, and disposal method in your laboratory waste log.

Protocol C: Disposal of Empty Containers
  • Decontamination: A container is considered "RCRA Empty" when all contents that can be practically removed have been. For this non-acutely hazardous compound, this means the container holds no freestanding liquid.[8]

  • Rinsing (Optional but Recommended): For best practices, rinse the container with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and disposed of as chemical waste, following the guidelines for that solvent.

  • Defacing: Completely obliterate or remove the original manufacturer's label to prevent confusion.[8] You can use a marker or scrape off the label.

  • Final Disposal: Once "RCRA Empty" and defaced, the container can typically be disposed of in a designated glass waste box or with regular trash, per institutional policy.[8]

Protocol D: Spill Decontamination and Cleanup
  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pad). For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

  • Cleanup: Carefully collect the spilled material and absorbent using a scoop or dustpan. Avoid creating dust.

  • Package Waste: Place all contaminated materials (absorbent, used PPE, etc.) into a sealed, heavy-duty plastic bag or a dedicated waste container.

  • Label and Dispose: Label the container as "Spill Debris: tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate" and manage it as solid non-hazardous waste according to Protocol A, including consultation with EH&S.

  • Decontaminate Surface: Clean the spill area thoroughly with soap and water.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
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